molecular formula C4H12ClNO B112444 1-Amino-2-methylpropan-2-ol hydrochloride CAS No. 30533-50-7

1-Amino-2-methylpropan-2-ol hydrochloride

Cat. No.: B112444
CAS No.: 30533-50-7
M. Wt: 125.6 g/mol
InChI Key: HZPAJUSRVJDTMT-UHFFFAOYSA-N
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Description

1-Amino-2-methylpropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO and its molecular weight is 125.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(2,6)3-5;/h6H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPAJUSRVJDTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495745
Record name 1-Amino-2-methylpropan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30533-50-7
Record name 1-Amino-2-methylpropan-2-ol--hydrogen chloride (1/1)
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Record name 1-Amino-2-methyl-propan-2-ol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Amino-2-methylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Amino-2-methylpropan-2-ol hydrochloride (CAS Number: 30533-50-7). The information herein is intended to support research and development activities by providing key data and experimental methodologies.

Core Physicochemical Properties

This compound is the salt form of the amino alcohol 1-Amino-2-methylpropan-2-ol. The hydrochloride salt exhibits properties that are critical for its handling, formulation, and application in various scientific contexts.

Quantitative Data Summary

A summary of the available quantitative data for 1-Amino-2-methylpropan-2-ol and its hydrochloride salt is presented below. It is important to note that some values are predicted and experimental verification is recommended for critical applications.

PropertyValueSource
Molecular Formula C₄H₁₂ClNO[1]
Molecular Weight 125.6 g/mol [1]
pKa (of the corresponding free base) 12.99 ± 0.50 (Predicted)
Boiling Point (of the corresponding free base) 151 °C[2]
Solubility Excellent solubility in water is suggested for the related compound 2-Amino-2-methyl-1-propanol hydrochloride.[3] Quantitative data for this compound is not readily available and requires experimental determination.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of 1-Amino-2-methylpropan-2-ol can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the hydrochloride salt as a titrant of known concentration is added.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a stir plate and add a stir bar.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

  • Record the initial pH of the solution.

  • Fill a burette with the standardized NaOH solution.

  • Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH shows a significant and then diminishing increase, indicating the equivalence point has been passed.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.[4][5][6]

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of this compound in water can be determined using the shake-flask method, a standard technique for solubility measurement.

Materials:

  • This compound

  • Deionized water

  • Thermostatically controlled shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical method for quantification (e.g., HPLC, GC, or a validated titration method)

  • Vials or flasks with secure closures

Procedure:

  • Add an excess amount of this compound to a series of vials or flasks containing a known volume of deionized water. The excess solid is necessary to ensure that a saturated solution is formed.

  • Securely cap the containers to prevent solvent evaporation.

  • Place the containers in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and preliminary studies may be needed to determine the optimal time.[7][8]

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the undissolved solid. The sample may be centrifuged or filtered to ensure all solid particles are removed.[7]

  • Quantify the concentration of this compound in the aliquot using a validated analytical method.[9]

  • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Synthesis Workflow

The synthesis of this compound typically involves the synthesis of the free base, 1-Amino-2-methylpropan-2-ol, followed by its conversion to the hydrochloride salt. A common route for the free base is the reduction of acetone cyanohydrin.

Synthesis_Workflow cluster_0 Synthesis of 1-Amino-2-methylpropan-2-ol cluster_1 Formation of Hydrochloride Salt Acetone_Cyanohydrin Acetone Cyanohydrin Reduction Reduction Acetone_Cyanohydrin->Reduction Reactant LAH Lithium Aluminum Hydride (LiAlH4) in THF LAH->Reduction Reducing Agent Quenching Quenching (e.g., with Na2SO4·10H2O) Reduction->Quenching Reaction Mixture Free_Base 1-Amino-2-methylpropan-2-ol Quenching->Free_Base Isolation Salt_Formation Acid-Base Reaction Free_Base->Salt_Formation Reactant HCl Hydrochloric Acid (HCl) in a suitable solvent HCl->Salt_Formation Acid Hydrochloride_Salt 1-Amino-2-methylpropan-2-ol Hydrochloride Salt_Formation->Hydrochloride_Salt Product

Synthesis workflow for this compound.

Experimental Protocol for Synthesis

Part 1: Synthesis of 1-Amino-2-methylpropan-2-ol (Free Base)

This procedure is based on the reduction of acetone cyanohydrin using lithium aluminum hydride (LiAlH₄).[2]

Materials:

  • Acetone cyanohydrin

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Potassium fluoride (KF)

  • Diatomaceous earth

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of acetone cyanohydrin in anhydrous THF to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.

  • Monitor the reaction for completion using a suitable technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate.

  • Add potassium fluoride and stir the mixture.

  • Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-Amino-2-methylpropan-2-ol as an oil.[2]

Part 2: Formation of this compound

This procedure involves the reaction of the synthesized free base with hydrochloric acid.

Materials:

  • 1-Amino-2-methylpropan-2-ol (from Part 1)

  • Anhydrous solvent (e.g., diethyl ether, isopropanol)

  • Concentrated hydrochloric acid or anhydrous HCl gas

  • Beaker or flask

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve the crude 1-Amino-2-methylpropan-2-ol in a suitable anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with a small amount of cold, anhydrous solvent to remove any impurities.

  • Dry the purified this compound in a vacuum oven at a suitable temperature.

References

1-Amino-2-methylpropan-2-ol hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 1-Amino-2-methylpropan-2-ol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Chemical Structure and Identification

This compound is the hydrochloride salt of the organic compound 1-Amino-2-methylpropan-2-ol. The presence of the hydrochloride makes it a more stable, crystalline solid compared to its free base, which is a liquid.

IUPAC Name: 1-amino-2-methylpropan-2-ol;hydrochloride[1] Synonyms: 1-Amino-2-methyl-2-propanol Hydrochloride, 2-Hydroxyisobutylamine Hydrochloride[2] CAS Number: 30533-50-7[1] Molecular Formula: C₄H₁₂ClNO[2] Molecular Weight: 125.60 g/mol [2]

Below is a 2D representation of the chemical structure:

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize the available data for the hydrochloride salt, its free base (1-Amino-2-methylpropan-2-ol), and its structural isomer (2-Amino-2-methyl-1-propanol) for comparative purposes.

Physicochemical Properties
PropertyThis compound1-Amino-2-methylpropan-2-ol (Free Base)2-Amino-2-methyl-1-propanol (Isomer)
CAS Number 30533-50-72854-16-2124-68-5
Molecular Formula C₄H₁₂ClNOC₄H₁₁NO[3]C₄H₁₁NO
Molecular Weight 125.60 g/mol 89.14 g/mol [3]89.14 g/mol [4]
Appearance White to off-white solidLiquid/Oil[3]Low Melting Solid[4]
Melting Point Not available8.72°C (estimate)[5]24-28 °C[4]
Boiling Point Not available150-150.5 °C[5]165 °C[4]
Solubility Not availableSlightly soluble in Chloroform, Ethyl AcetateMiscible with water[4]
pKa Not available12.99 ± 0.50 (predicted)9.7 (at 25°C)[4]
Spectroscopic Data

No experimental spectra for this compound were found. The following data is for the free base, 1-Amino-2-methylpropan-2-ol.

SpectrumData for 1-Amino-2-methylpropan-2-ol (Free Base)
¹H NMR (300 MHz, CDCl₃) δ: 2.60 (s, 2H), 1.69 (s, 6H)[3]
¹³C NMR Data not available
IR Spectrum Data not available
Mass Spectrum Data not available

Synthesis

This compound is synthesized from its free base, 1-Amino-2-methylpropan-2-ol. The free base can be synthesized from acetone cyanohydrin.

A general laboratory-scale synthesis of the free base involves the reduction of acetone cyanohydrin using a reducing agent like lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran.[3] The resulting 1-Amino-2-methylpropan-2-ol can then be treated with hydrochloric acid to form the hydrochloride salt.

Synthesis Synthesis Workflow Acetone_cyanohydrin Acetone Cyanohydrin Reduction Reduction (e.g., LiAlH4 in THF) Acetone_cyanohydrin->Reduction Free_base 1-Amino-2-methylpropan-2-ol Reduction->Free_base HCl_treatment Treatment with HCl Free_base->HCl_treatment Hydrochloride 1-Amino-2-methylpropan-2-ol HCl HCl_treatment->Hydrochloride

Caption: General synthesis workflow for this compound.

Analytical Methods

Adapted HPLC Method

This protocol is adapted from a method for a related amino alcohol and would require validation for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • UV Detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid modifier.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and then a series of dilutions to create a calibration curve.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter, and dilute as necessary to fall within the calibration range.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Determine the concentration of the analyte in the samples by comparing the peak area with the calibration curve.

HPLC_Workflow HPLC Analysis Workflow Standard_Prep Prepare Reference Standards HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) Standard_Prep->HPLC_Analysis Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Report Results Quantification->Result

Caption: A typical workflow for the quantitative analysis by HPLC.

Applications and Biological Relevance

1-Amino-2-methylpropan-2-ol and its derivatives are utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6] It is noted as an intermediate in the preparation of metabolites for certain drugs, making it valuable in drug metabolism studies and for the synthesis of reference standards.[6]

There is no direct evidence in the searched literature to suggest the involvement of this compound in specific signaling pathways.

Conclusion

This compound is a chemical compound with applications as an intermediate in pharmaceutical and chemical synthesis. While detailed experimental data for the hydrochloride salt itself is limited, information on its free base and structural isomer provides valuable insights into its properties and potential analytical approaches. Further research is needed to fully characterize the physicochemical and spectroscopic properties of this compound and to develop and validate specific analytical methods for its quantification.

References

Synthesis of 1-Amino-2-methylpropan-2-ol Hydrochloride from Acetone Cyanohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and reliable pathway for the synthesis of 1-amino-2-methylpropan-2-ol hydrochloride, a valuable building block in pharmaceutical and fine chemical synthesis, starting from the readily available precursor, acetone cyanohydrin. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound from acetone cyanohydrin is a three-step process. The pathway commences with the formation of acetone cyanohydrin, followed by the reduction of the nitrile functional group to a primary amine, and culminates in the formation of the hydrochloride salt.

The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation Acetone Acetone Acetone_Cyanohydrin Acetone Cyanohydrin Acetone->Acetone_Cyanohydrin Nucleophilic Addition NaCN Sodium Cyanide (NaCN) NaCN->Acetone_Cyanohydrin Nucleophilic Addition H2SO4 Sulfuric Acid (H2SO4) H2SO4->Acetone_Cyanohydrin Nucleophilic Addition Amino_Alcohol 1-Amino-2-methylpropan-2-ol Acetone_Cyanohydrin->Amino_Alcohol Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH4) Solvent_Reduction Anhydrous Ether/THF Workup_Reduction H2O, NaOH(aq) Hydrochloride_Salt 1-Amino-2-methylpropan-2-ol HCl Amino_Alcohol->Hydrochloride_Salt Acid-Base Reaction HCl Hydrochloric Acid (HCl) Solvent_Salt Anhydrous Ether

Caption: Synthetic pathway from acetone to this compound.

Experimental Protocols

Step 1: Synthesis of Acetone Cyanohydrin

This procedure is adapted from a well-established method in Organic Syntheses.[1]

Reaction: (CH₃)₂CO + NaCN + H₂SO₄ → (CH₃)₂C(OH)CN + NaHSO₄

Materials and Equipment:

  • 5-L three-necked, round-bottomed flask

  • Efficient mechanical stirrer

  • Separatory funnel

  • Thermometer

  • Ice bath

  • Acetone (900 mL, 12.3 moles)

  • Sodium cyanide (95%, 500 g, 9.7 moles)

  • 40% Sulfuric acid (2.1 L, prepared by adding 650 mL of concentrated H₂SO₄ to 1.8 L of water)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In the 5-L flask, prepare a solution of 500 g of powdered 95% sodium cyanide in 1.2 L of water and 900 mL of acetone.

  • Cool the vigorously stirred solution to 15°C using an ice bath.

  • Slowly add 2.1 L of 40% sulfuric acid over a period of three hours, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Allow the mixture to stand for the salt to settle. A layer of acetone cyanohydrin may form and can be decanted.

  • Filter the sodium bisulfate and wash it with three 50-cc portions of acetone.

  • Combine the filtrate and acetone washings with the aqueous solution and extract three times with 250-cc portions of diethyl ether.

  • Combine the ether extracts with the previously separated cyanohydrin layer and dry over anhydrous sodium sulfate.

  • Remove the ether and acetone by distillation from a water bath.

  • Distill the residue under reduced pressure, collecting the acetone cyanohydrin fraction at 78–82°C/15 mm.

Parameter Value Reference
Yield77-78%[1]
Boiling Point78–82°C at 15 mmHg[1]
Step 2: Reduction of Acetone Cyanohydrin to 1-Amino-2-methylpropan-2-ol

The reduction of the nitrile group to a primary amine is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Reaction: (CH₃)₂C(OH)CN + [H] → (CH₃)₂C(OH)CH₂NH₂

Materials and Equipment:

  • Dry three-necked, round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic or mechanical stirrer

  • Ice bath

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone cyanohydrin

  • Water

  • 15% Sodium hydroxide solution

General Procedure (based on established methods for LiAlH₄ reductions):

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen).

  • In the reaction flask, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF. The molar ratio of LiAlH₄ to acetone cyanohydrin should be in excess to account for the active hydrogen of the hydroxyl group and to ensure complete reduction of the nitrile. A 2:1 to 3:1 molar ratio is a reasonable starting point.

  • Cool the stirred suspension in an ice bath.

  • Dissolve the acetone cyanohydrin in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux or a controlled temperature (typically 0-10°C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak around 2200-2250 cm⁻¹).

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, then a 15% aqueous sodium hydroxide solution, and finally more water. For every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH, and then 3'x' mL of water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid aluminum salts and wash them thoroughly with diethyl ether or THF.

  • Combine the organic filtrates, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and remove the solvent under reduced pressure to yield the crude 1-amino-2-methylpropan-2-ol.

Note: A specific, published yield for this direct reduction of acetone cyanohydrin was not found in the surveyed literature. Yields for LiAlH₄ reductions of nitriles are generally high, often exceeding 80%.

Step 3: Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt, which is often more stable and easier to handle.

Reaction: (CH₃)₂C(OH)CH₂NH₂ + HCl → (CH₃)₂C(OH)CH₂NH₃⁺Cl⁻

Materials and Equipment:

  • Beaker or flask

  • Magnetic stirrer

  • Source of anhydrous hydrogen chloride (gas or a solution in a suitable solvent like diethyl ether or isopropanol)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Filtration apparatus

Procedure:

  • Dissolve the crude or purified 1-amino-2-methylpropan-2-ol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl dropwise, or a solution of HCl in ether or isopropanol) with stirring until the solution becomes acidic (test with pH paper). Alternatively, anhydrous HCl gas can be bubbled through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash it with cold, anhydrous diethyl ether, and dry it under vacuum.

Parameter Value Reference
Molecular FormulaC₄H₁₂ClNOGeneral Chemical Knowledge
Molecular Weight125.60 g/mol General Chemical Knowledge

Data Summary

The following table summarizes the key quantitative data for the synthesis pathway.

Step Reactant(s) Product Reagents Yield
1Acetone, Sodium CyanideAcetone CyanohydrinH₂SO₄77-78%[1]
2Acetone Cyanohydrin1-Amino-2-methylpropan-2-olLiAlH₄, H₂O, NaOHNot specified in literature
31-Amino-2-methylpropan-2-ol1-Amino-2-methylpropan-2-ol HClHClTypically quantitative

Safety Considerations

  • Acetone Cyanohydrin: This compound is highly toxic and can release hydrogen cyanide gas. Handle with extreme caution in a well-ventilated fume hood.

  • Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from sources of ignition.

  • Hydrogen Chloride (HCl): A corrosive gas and solution. Handle in a fume hood with appropriate PPE.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should always perform a thorough risk assessment before undertaking any chemical synthesis.

References

An In-depth Technical Guide to 1-Amino-2-methylpropan-2-ol Hydrochloride (CAS Number 30533-50-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol hydrochloride, with the CAS number 30533-50-7, is a chemical compound with potential applications in various scientific domains. This technical guide provides a comprehensive overview of its known properties, including its chemical identity, and available data on its synthesis and safety. It is important to note that publicly available information on this specific hydrochloride salt is limited, with more data accessible for its free base form, 1-amino-2-methylpropan-2-ol (CAS 2854-16-2). This document aims to consolidate the available information to support research and development activities.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound and its corresponding free base are summarized below. Data for the hydrochloride salt is sparse in the literature, and therefore, some properties remain to be experimentally determined.

Table 1: Physicochemical Properties

PropertyThis compound1-Amino-2-methylpropan-2-ol (Free Base)
CAS Number 30533-50-7[1][2][3]2854-16-2
Molecular Formula C₄H₁₂ClNO[1][2]C₄H₁₁NO
Molecular Weight 125.60 g/mol [1][2]89.14 g/mol
Appearance Not specified (likely a solid)Colorless clear liquid
Melting Point Data not availableData not available
Boiling Point Data not available151 °C
Density Data not available0.957 g/mL at 25 °C
Solubility Data not availableData not available
pKa Data not availableData not available

Synthesis and Manufacturing

Experimental Protocol: Synthesis of 1-Amino-2-methylpropan-2-ol (Free Base)

A common method for the synthesis of the free base, 1-amino-2-methylpropan-2-ol, involves the reduction of acetone cyanohydrin.

Materials:

  • Acetone cyanohydrin

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate

  • Potassium fluoride

  • Diatomaceous earth

Procedure:

  • A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

  • A solution of acetone cyanohydrin in anhydrous tetrahydrofuran is added dropwise to the cooled suspension of lithium aluminum hydride, maintaining the temperature at 0 °C.

  • Following the addition, the reaction mixture is brought to reflux and maintained for several hours to ensure the complete reduction of the nitrile group.

  • After the reaction is complete, the mixture is cooled back to 0 °C.

  • The reaction is carefully quenched by the slow, sequential addition of sodium sulfate decahydrate and then potassium fluoride.

  • The resulting mixture is stirred at a slightly elevated temperature (e.g., 35 °C) for approximately 30 minutes to facilitate the precipitation of aluminum salts.

  • The precipitate is removed by filtration through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure to yield the crude 1-amino-2-methylpropan-2-ol as an oily product.

Experimental Protocol: Preparation of this compound

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Materials:

  • 1-Amino-2-methylpropan-2-ol

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)

Procedure:

  • The crude or purified 1-amino-2-methylpropan-2-ol is dissolved in a suitable anhydrous solvent, such as diethyl ether.

  • The solution is cooled in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of hydrogen chloride in an anhydrous solvent is added dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Amino-2-methylpropan-2-ol cluster_salt_formation Hydrochloride Salt Formation Start Acetone Cyanohydrin + LiAlH4 in THF Reduction Reduction at 0°C to Reflux Start->Reduction 1 Quenching Quenching at 0°C Reduction->Quenching 2 Filtration Filtration Quenching->Filtration 3 Concentration Concentration Filtration->Concentration 4 FreeBase 1-Amino-2-methylpropan-2-ol Concentration->FreeBase 5 Dissolution Dissolve Free Base in Anhydrous Solvent FreeBase->Dissolution Acidification Add Anhydrous HCl Dissolution->Acidification 6 Precipitation Precipitation of Salt Acidification->Precipitation 7 Isolation Filtration and Drying Precipitation->Isolation 8 FinalProduct 1-Amino-2-methylpropan-2-ol HCl Isolation->FinalProduct 9

Fig. 1: General workflow for the synthesis of this compound.

Analytical Methods

Specific, validated analytical methods for this compound are not well-documented in publicly accessible literature. However, standard analytical techniques can be applied for its characterization.

Table 2: Potential Analytical Methods

TechniquePurposeExpected Observations
¹H NMR Structural elucidationSignals corresponding to the methyl, methylene, and amine protons. The chemical shifts would be influenced by the hydrochloride salt formation and the solvent used. A peak for the hydroxyl proton may also be observed.
¹³C NMR Structural confirmationResonances for the four distinct carbon atoms in the molecule.
FT-IR Functional group identificationCharacteristic absorption bands for O-H (alcohol), N-H (ammonium), C-H, and C-N bonds.
Mass Spectrometry Molecular weight determinationThe mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. For the hydrochloride, ESI-MS would likely show the protonated molecule [M+H]⁺.
HPLC Purity assessment and quantificationA reversed-phase HPLC method with a suitable column (e.g., C18) and mobile phase could be developed. Detection could be achieved using a UV detector at a low wavelength if the compound has some absorbance, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (MS).
Melting Point Purity and identificationA sharp melting point range would be indicative of a pure compound.
Elemental Analysis Confirmation of elemental compositionThe percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should correspond to the calculated values for the molecular formula C₄H₁₂ClNO.

Biological Activity and Signaling Pathways

As of the current literature survey, there is no published information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound or its free base. This represents a significant knowledge gap and an area for potential future research. The structural similarity to other amino alcohols may suggest potential biological activities, but any such hypotheses would require experimental validation.

Safety and Handling

Based on available safety data sheets for the hydrochloride salt and the free base, the following precautions should be observed.

Table 3: Hazard Identification and Safety Precautions

HazardDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use in a well-ventilated area or a fume hood.[4]
Skin Corrosion/Irritation May cause skin irritation.Avoid contact with skin. In case of contact, wash immediately with plenty of water.
Eye Damage/Irritation Causes serious eye irritation.[4]Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.
Allergic Skin Reaction May cause an allergic skin reaction.[4]Avoid repeated or prolonged skin contact.

Conclusion

This compound is a chemical for which detailed scientific literature is not extensive. This guide has compiled the available information on its chemical and physical properties, a plausible synthetic route, and general safety considerations. The most significant gap in the current knowledge is the complete absence of data on its biological activity and potential applications in drug development. This lack of information presents an opportunity for researchers to explore the pharmacological profile of this compound. Further experimental work is required to determine its precise physicochemical properties, to develop and validate analytical methods, and to investigate its potential biological effects.

References

Physical and chemical properties of 1-Amino-2-methylpropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Amino-2-methylpropan-2-ol hydrochloride. It includes detailed experimental protocols for its synthesis and analysis, and summarizes key quantitative data in structured tables for ease of reference.

Physicochemical Properties

This compound is the salt of the organic compound 1-Amino-2-methylpropan-2-ol. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.

Structural and General Properties
PropertyValueReference
Chemical Name This compound[1]
Synonyms 2-Propanol, 1-amino-2-methyl-, hydrochloride[1]
CAS Number 30533-50-7[2]
Molecular Formula C₄H₁₂ClNO[2]
Molecular Weight 125.60 g/mol [2]
Physical Properties

Quantitative physical property data for this compound is not extensively available in the public domain. The data for the free base, 1-Amino-2-methylpropan-2-ol, is provided below for reference.

PropertyValue (for 1-Amino-2-methylpropan-2-ol)Reference
Melting Point Not Available
Boiling Point 151 °C (lit.)[3]
Density 0.957 g/mL at 25 °C
Solubility Soluble in water.
pKa Not Available

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of amino alcohol hydrochlorides involves the reaction of the corresponding amino alcohol with hydrochloric acid. A detailed, generalized protocol is provided below.

Materials:

  • 1-Amino-2-methylpropan-2-ol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolve a known quantity of 1-Amino-2-methylpropan-2-ol in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution using a dropping funnel. The hydrochloride salt will precipitate out of the solution.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to purify it.

  • Dry the purified crystals in a vacuum oven at a low temperature to obtain the final product.

Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of this compound. The following is a general protocol that can be adapted and optimized for specific instrumentation and analytical requirements.[4][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[4][5]

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio should be optimized for best separation.

  • Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection: UV at an appropriate wavelength (e.g., below 220 nm, as the compound lacks a strong chromophore).

  • Analysis: Inject the standards and samples and record the chromatograms. Identify the peak corresponding to this compound by its retention time and quantify it using the calibration curve.

For GC-MS analysis, derivatization is typically required to increase the volatility of the amino alcohol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or other silylating agents)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

Procedure:

  • Derivatization:

    • Accurately weigh a small amount of the sample into a reaction vial.

    • Add the anhydrous solvent and the derivatization agent.

    • Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time to complete the derivatization reaction.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: Scan a suitable mass range (e.g., m/z 50-500).

  • Analysis: Inject the derivatized sample into the GC-MS. Identify the derivatized compound based on its retention time and mass spectrum.

Reactivity and Stability

This compound is a stable salt under normal storage conditions. The free base, 1-Amino-2-methylpropan-2-ol, is hygroscopic and can react with acids and strong oxidizing agents.[6] The hydrochloride salt is less reactive due to the protonation of the amino group.

Biological Activity and Signaling Pathways

While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, a report from the U.S. Environmental Protection Agency on the related compound, 2-amino-2-methyl-1-propanol hydrochloride, indicates an effect on the "Tight Junction Signaling" pathway.[7] This pathway is crucial for maintaining the integrity of epithelial and endothelial barriers.

The following diagram illustrates a simplified representation of the key components involved in the Tight Junction Signaling pathway.

TightJunctionSignaling cluster_cell1 Epithelial Cell 1 cluster_cell2 Epithelial Cell 2 Occludin1 Occludin ZO1_1 ZO-1 Occludin1->ZO1_1 Occludin2 Occludin Occludin1->Occludin2 Homophilic Interaction Claudin1 Claudin Claudin1->ZO1_1 Claudin2 Claudin Claudin1->Claudin2 Homophilic/ Heterophilic Interaction JAM1 JAM JAM1->ZO1_1 JAM2 JAM JAM1->JAM2 Homophilic Interaction Actin1 Actin Cytoskeleton ZO1_1->Actin1 ZO1_2 ZO-1 Occludin2->ZO1_2 Claudin2->ZO1_2 JAM2->ZO1_2 Actin2 Actin Cytoskeleton ZO1_2->Actin2 ParacellularSpace Paracellular Space ExperimentalWorkflow cluster_workflow Investigating Compound Effects on Tight Junctions A Treat Epithelial/Endothelial Cell Culture with Compound B Assess Barrier Function (e.g., TEER Measurement) A->B C Analyze Gene Expression (e.g., qPCR, Microarray) A->C D Analyze Protein Expression & Localization (e.g., Western Blot, Immunofluorescence) A->D F Data Interpretation & Pathway Analysis B->F C->F D->F E Evaluate Downstream Effects (e.g., Cell Viability, Apoptosis) F->E

References

Unraveling the Biological Profile of 1-Amino-2-methylpropan-2-ol Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Issued: December 2025

Executive Summary

This technical guide addresses the current understanding of the mechanism of action of 1-Amino-2-methylpropan-2-ol hydrochloride in biological systems. A comprehensive review of publicly available scientific literature reveals a significant lack of research on the specific biological activities and pharmacological mechanisms of this compound. While it is available as a biochemical reagent and used as an intermediate in chemical synthesis, its interactions with biological targets, signaling pathways, and overall mechanism of action remain uncharacterized.

This document will summarize the available chemical and safety information for this compound. Furthermore, it will discuss relevant toxicological findings for its structural isomer, 2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl), as this represents the closest available biological data. It is imperative to note that due to structural differences, the biological activity of AMP-HCl cannot be directly extrapolated to this compound.

Introduction: The Compound in Focus

This compound is an organic compound with the chemical formula C₄H₁₂ClNO. It is the hydrochloride salt of 1-Amino-2-methylpropan-2-ol. While it is utilized as a building block in pharmaceutical and fine chemical synthesis, there is a notable absence of published studies investigating its pharmacological or toxicological effects in biological systems.[1][2]

To visually distinguish between the subject of this guide and its more studied isomer, the following diagram illustrates their structural differences.

G Structural Isomers cluster_0 1-Amino-2-methylpropan-2-ol cluster_1 2-Amino-2-methyl-1-propanol a HO-C(CH3)2-CH2-NH2 b H2N-C(CH3)2-CH2-OH

Caption: Structural formulas of 1-Amino-2-methylpropan-2-ol and its isomer.

Available Data for this compound

Physicochemical and Safety Data

Limited quantitative data is available for this compound. The table below summarizes basic information.

PropertyValueReference
CAS Number 30533-50-7
Molecular Formula C₄H₁₂ClNO
Molecular Weight 125.6 g/mol
Primary Use Chemical synthesis intermediate[1][2]

Safety data sheets indicate that the compound may be harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.

Biological Data on the Structural Isomer: 2-Amino-2-methyl-1-propanol Hydrochloride (AMP-HCl)

While not the subject of this guide, the most relevant biological mechanism-of-action research in this chemical family has been conducted on the structural isomer, 2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl). A notable study by The Dow Chemical Company investigated the mode of action for post-implantation loss observed in rats following oral administration of AMP-HCl.[3][4]

Toxicological Findings in Rats
Experimental Workflow for Investigating the Mode of Action of AMP-HCl

The following diagram outlines a generalized workflow that can be inferred from the description of the study on AMP-HCl.

G A Oral Administration of AMP-HCl to Rats B Observation of Post-Implantation Loss A->B C Hypothesis Generation: Maternally Mediated vs. Direct Embryotoxicity B->C D Uterine Histopathology C->D Investigation E Gene Array Analysis of Decidual Swellings C->E Investigation F Conclusion: Maternally Mediated Mechanism D->F E->F

Caption: Inferred experimental workflow for AMP-HCl mode of action study.

Discussion and Limitations

The primary objective of this technical guide was to provide an in-depth overview of the mechanism of action of this compound. However, the comprehensive literature search did not yield any studies that have investigated its biological effects. Therefore, it is not possible to delineate any signaling pathways, provide quantitative data on its biological activity, or detail specific experimental protocols for this compound.

The information presented on its isomer, AMP-HCl, should be interpreted with caution. While structurally similar, the difference in the positions of the amino and hydroxyl groups can lead to significant changes in physicochemical properties, metabolic fate, and biological activity. The findings for AMP-HCl are therefore not directly applicable to this compound.

Conclusion and Future Directions

There is a clear and significant gap in the scientific literature regarding the biological mechanism of action of this compound. For researchers and drug development professionals, this compound represents an uncharacterized chemical entity from a toxicological and pharmacological perspective.

Future research should be directed at:

  • In vitro screening: To identify potential biological targets and cellular effects.

  • In vivo studies: To determine its pharmacokinetic profile and assess its safety and potential therapeutic effects.

  • Mechanism of action studies: To elucidate the specific molecular pathways it may modulate, should any biological activity be identified.

Until such studies are conducted, any consideration of this compound for applications involving biological systems should be approached with a high degree of caution, acknowledging the current lack of safety and efficacy data.

References

Solubility of 1-Amino-2-methylpropan-2-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-amino-2-methylpropan-2-ol hydrochloride (CAS Number: 30533-50-7). Due to a lack of specific quantitative solubility data in publicly available literature, this document summarizes qualitative solubility information, outlines general experimental protocols for solubility determination, and presents relevant physicochemical properties.

Introduction

This compound, also known as 2-amino-2-methyl-1-propanol hydrochloride, is an amino alcohol derivative. Amine hydrochlorides are salts formed from the reaction of an amine with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of parent amine compounds.[1][2] Generally, amine hydrochlorides are recognized for their good solubility in water.[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource(s)
CAS Number 30533-50-7[5][6][7]
Molecular Formula C₄H₁₁NO·HCl[8][9]
Molecular Weight 125.60 g/mol [7][9]
Appearance White crystalline powder/crystals[8]
Melting Point 200-207 °C[8]

Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various solvents could not be located. However, general qualitative assessments and data for the parent compound, 1-amino-2-methylpropan-2-ol (the "free base"), are available.

Qualitative Solubility of this compound:

  • Water: As an amine hydrochloride, it is expected to be readily soluble in water.[3][4] Chemical suppliers describe it as a compound known for its solubility and buffering capabilities.[8]

Solubility of the Free Base (1-Amino-2-methylpropan-2-ol):

It is important to note that solubility data for the free base can differ significantly from its hydrochloride salt. The following data pertains to 1-amino-2-methylpropan-2-ol:

SolventSolubilitySource(s)
Water Miscible[10]
Alcohols Soluble[10]
Chloroform Slightly Soluble[11]
Ethyl Acetate Slightly Soluble[11]
DMSO 100 mg/mL (with sonication and warming)[12]

There are conflicting reports regarding the water solubility of the free base, with some sources stating it is insoluble.[10] This underscores the importance of experimental verification. The conversion to the hydrochloride salt is a standard method to increase the aqueous solubility of such compounds.[1]

Experimental Protocols for Solubility Determination

The following outlines a general methodology for determining the solubility of a compound like this compound. This protocol is based on established principles of solubility testing.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, ethanol, methanol)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of the solvent.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the relationship between an amine and its hydrochloride salt.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow to settle or centrifuge C->D E Withdraw clear supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: General workflow for experimental solubility determination.

G cluster_solubility General Solubility Trend in Water Amine 1-Amino-2-methylpropan-2-ol (Free Base) Salt This compound (Salt Form) Amine->Salt + HCl (Acidification) Low Lower Solubility Salt->Amine + Base (Neutralization) High Higher Solubility

Caption: Relationship between the free base and its hydrochloride salt.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Amino-2-methylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Amino-2-methylpropan-2-ol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the characterization of this compound. This document presents available and predicted spectroscopic data (NMR, IR, MS), detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Chemical Structure

Chemical Name: this compound Synonyms: 2-Amino-2-methyl-1-propanol hydrochloride CAS Number: 30533-50-7 Molecular Formula: C₄H₁₂ClNO Molecular Weight: 125.60 g/mol

Spectroscopic Data

Protonation of the amine group to form the hydrochloride salt will cause a downfield shift of the adjacent protons (Hα) due to the electron-withdrawing effect of the ammonium group. The chemical shifts for the free base have been reported, and predicted shifts for the hydrochloride salt are provided below.

Table 1: ¹H NMR Data

ProtonsStructureReported Chemical Shift (δ) for Free Base (ppm)Predicted Chemical Shift (δ) for Hydrochloride Salt (ppm)MultiplicityIntegration
-CH₂ -NH₂2.60[1]~3.0 - 3.2Singlet2H
-C(CH₃ )₂-1.69[1]~1.3 - 1.5Singlet6H
OH-OH Not Observed[1]VariableBroad Singlet1H
NH₃⁺-NH₃Not Applicable~7.5 - 8.5Broad Singlet3H

Note: The exact chemical shifts for the hydrochloride salt can vary depending on the solvent and concentration.

Similar to ¹H NMR, the carbon atom attached to the nitrogen (Cα) in the hydrochloride salt will experience a downfield shift compared to the free base.

Table 2: ¹³C NMR Data

CarbonStructurePredicted Chemical Shift (δ) for Free Base (ppm)Predicted Chemical Shift (δ) for Hydrochloride Salt (ppm)
C H₂-NH₂~50 - 55~55 - 60
-C (CH₃)₂-~70 - 75~70 - 75
-C(C H₃)₂-~25 - 30~25 - 30

Note: These are predicted values based on typical chemical shifts for similar structures.

The IR spectrum of the hydrochloride salt will show characteristic bands for the ammonium (NH₃⁺) and hydroxyl (O-H) groups.

Table 3: IR Spectroscopy Data

Functional GroupVibrationPredicted Wavenumber (cm⁻¹) for Hydrochloride SaltIntensity
O-HStretching3200 - 3600Strong, Broad
N-H (in NH₃⁺)Stretching2800 - 3200Strong, Broad
C-HStretching2850 - 3000Medium
N-H (in NH₃⁺)Bending1500 - 1650Strong
C-OStretching1000 - 1250Strong

Mass spectrometry of the hydrochloride salt will typically show the molecular ion of the free base after the loss of HCl. Electron ionization (EI) would lead to fragmentation.

Table 4: Mass Spectrometry Data

Ionm/zInterpretation
[M-HCl]⁺89.14Molecular ion of the free base (1-Amino-2-methylpropan-2-ol)
[M-HCl-CH₃]⁺74.12Loss of a methyl group
[M-HCl-H₂O]⁺71.12Loss of water
[CH₂NH₂]⁺30.05Fragment corresponding to the aminomethyl group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (OH and NH₃⁺).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-100 ppm for this aliphatic compound).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the analysis will likely show the protonated molecule of the free base [M+H]⁺.

    • For EI, the molecule will be fragmented, and the resulting mass-to-charge ratios of the fragments will be recorded.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of 1-Amino-2-methylpropan-2-ol HCl NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

References

The Versatile Building Block: A Technical Guide to the Research Applications of 1-Amino-2-methylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-methylpropan-2-ol hydrochloride is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a tertiary alcohol, makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic compounds such as oxazolines. This technical guide explores the core research applications of this compound, providing an in-depth look at its chemical properties, synthesis, and, most importantly, its role in the development of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and drug discovery.

Chemical and Physical Properties

This compound is the salt form of 1-Amino-2-methylpropan-2-ol. The hydrochloride form often provides improved stability and handling characteristics compared to the free base.

PropertyValueReference
CAS Number 30533-50-7[1]
Molecular Formula C₄H₁₁NO·HCl[1]
Molecular Weight 125.60 g/mol [1]
Appearance SolidGeneral Knowledge
Melting Point 151 °C[2]

Synthesis of 1-Amino-2-methylpropan-2-ol

The free base, 1-Amino-2-methylpropan-2-ol, is a crucial precursor and its synthesis is a key first step for many applications. A common synthetic route involves the reduction of acetone cyanohydrin.

Experimental Protocol: Synthesis from Acetone Cyanohydrin[2]

Materials:

  • Acetone cyanohydrin

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Potassium fluoride

Procedure:

  • A suspension of lithium aluminum hydride (6.08 g, 160 mmol) in tetrahydrofuran (180 mL) is prepared in a reaction vessel and cooled to 0 °C.

  • A solution of acetone cyanohydrin (7.32 mL, 80.0 mmol) in tetrahydrofuran (20 mL) is added dropwise to the LiAlH₄ suspension over 15 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After the reaction is complete, the mixture is cooled back to 0 °C.

  • The reaction is quenched by the careful addition of sodium sulfate decahydrate and potassium fluoride.

  • The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 1-Amino-2-methylpropan-2-ol.

G acetone_cyanohydrin Acetone Cyanohydrin intermediate Reduction acetone_cyanohydrin->intermediate 1. Add to LiAlH₄ at 0°C liaih4 LiAlH₄ in THF liaih4->intermediate product 1-Amino-2-methylpropan-2-ol intermediate->product 2. Reflux for 4h 3. Quench

Figure 1: Synthesis of 1-Amino-2-methylpropan-2-ol.

Research Applications in the Synthesis of Bioactive Molecules

The primary research application of this compound lies in its use as a versatile intermediate for the synthesis of more complex, often bioactive, compounds.[1][3] Its structure is particularly well-suited for the creation of substituted oxazoline rings, which are present in a variety of natural products and pharmaceuticals exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5]

Synthesis of Oxazoline Derivatives

Oxazolines are five-membered heterocyclic compounds that are important scaffolds in medicinal chemistry. The synthesis of 2-oxazolines can be achieved through the cyclization of a 2-amino alcohol, such as 1-Amino-2-methylpropan-2-ol, with a carboxylic acid or its derivative.

Experimental Protocol: General Synthesis of 2-Substituted-5,5-dimethyl-4,5-dihydrooxazolines

This protocol is a generalized procedure based on established methods for oxazoline synthesis from amino alcohols.

Materials:

  • This compound

  • A selected carboxylic acid (R-COOH)

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Base (e.g., triethylamine)

Procedure:

  • Acid Chloride Formation (if using thionyl chloride): The carboxylic acid is reacted with an excess of thionyl chloride in an anhydrous solvent to form the corresponding acyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amide Formation: The acyl chloride (or the carboxylic acid with a coupling agent) is dissolved in an anhydrous solvent. 1-Amino-2-methylpropan-2-ol (obtained from the hydrochloride salt by neutralization with a base) and a non-nucleophilic base like triethylamine are added, and the mixture is stirred at room temperature until the formation of the intermediate N-(2-hydroxy-2-methylpropyl)amide is complete.

  • Cyclization: A dehydrating agent (e.g., thionyl chloride, triflic acid) is added to the reaction mixture to promote the cyclization of the amide to the oxazoline. The reaction is monitored by an appropriate method (e.g., TLC, LC-MS).

  • Work-up and Purification: The reaction mixture is quenched, extracted, and the crude product is purified by column chromatography to yield the desired 2-substituted-5,5-dimethyl-4,5-dihydrooxazoline.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization amino_alcohol 1-Amino-2-methylpropan-2-ol amide N-(2-hydroxy-2-methylpropyl)amide amino_alcohol->amide rcooh Carboxylic Acid (R-COOH) rcooh->amide Coupling Agent oxazoline 2-Substituted-5,5-dimethyl- 4,5-dihydrooxazoline amide->oxazoline dehydrating_agent Dehydrating Agent dehydrating_agent->oxazoline

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Amino Products Using 1-Amino-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol is a versatile and commercially available building block for the synthesis of a variety of substituted amino products. Its bifunctional nature, possessing both a primary amine and a tertiary alcohol, allows for a wide range of chemical transformations, leading to the creation of valuable intermediates and final products for the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for the synthesis of several classes of compounds derived from 1-Amino-2-methylpropan-2-ol, including oxazolines, N-alkylated amines, and products of reductive amination.

Application Notes

Synthesis of 2,4,4-Trimethyloxazolines

Oxazolines are a prominent class of five-membered heterocyclic compounds with significant applications in asymmetric catalysis, as protecting groups for carboxylic acids, and as chiral auxiliaries. The reaction of 1-Amino-2-methylpropan-2-ol with carboxylic acids or their derivatives provides a straightforward route to 2,4,4-trimethyloxazolines. These oxazolines can serve as important ligands in asymmetric synthesis due to their ability to create a chiral environment around a metal center.

The synthesis can be achieved through various methods, including the reaction with acyl chlorides or the direct condensation with carboxylic acids using dehydrating agents. A one-pot synthesis from carboxylic acids and the amino alcohol promoted by triflic acid has been reported, offering a green and efficient alternative that generates water as the only byproduct.

N-Alkylation for the Synthesis of Substituted Amines

The primary amine group of 1-Amino-2-methylpropan-2-ol can be readily N-alkylated to produce a diverse range of secondary and tertiary amines. These products are valuable intermediates in drug discovery and development, with some N-substituted derivatives of amino alcohols exhibiting potential biological activities. N-alkylation can be achieved through reactions with alkyl halides, reductive amination, or other electrophilic reagents. The choice of reaction conditions, such as the base and solvent, is crucial to control the degree of alkylation and minimize side reactions.

Reductive Amination for the Formation of C-N Bonds

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. 1-Amino-2-methylpropan-2-ol can be reacted with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. This method is particularly useful for introducing a wide variety of substituents onto the nitrogen atom. For instance, the reductive amination of aromatic aldehydes with primary amines has been shown to proceed with high yields.[1][2]

Application in Asymmetric Catalysis

Chiral ligands derived from 1-Amino-2-methylpropan-2-ol, particularly bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are highly effective in a variety of asymmetric catalytic reactions.[3][4][5] These ligands can coordinate with transition metals such as palladium, iridium, and copper to create catalysts that can induce high enantioselectivity in reactions like allylic alkylation, hydrogenation, and Heck reactions.[6][7] The gem-dimethyl group on the oxazoline ring, derived from the starting amino alcohol, plays a crucial role in creating a defined chiral pocket around the metal center, thereby controlling the stereochemical outcome of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2,4,4-Trimethyl-2-phenyloxazoline from Benzoic Acid

This protocol describes the one-pot synthesis of a 2-oxazoline from a carboxylic acid and 1-Amino-2-methylpropan-2-ol using triflic acid as a promoter.

Materials:

  • Benzoic acid

  • 1-Amino-2-methylpropan-2-ol

  • Triflic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzoic acid (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add 1-Amino-2-methylpropan-2-ol (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic acid (0.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary Table:

EntryCarboxylic AcidProductYield (%)
1Benzoic Acid2,4,4-Trimethyl-2-phenyloxazoline~85-95%
2Acetic Acid2,4,4-Trimethyloxazoline~80-90%

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Protocol 2: One-Pot Reductive Amination of Benzaldehyde with 1-Amino-2-methylpropan-2-ol

This protocol details a one-pot reductive amination procedure to synthesize N-benzyl-1-amino-2-methylpropan-2-ol.

Materials:

  • Benzaldehyde

  • 1-Amino-2-methylpropan-2-ol

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetic acid (glacial)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and 1-Amino-2-methylpropan-2-ol (1.2 mmol) in methanol (10 mL).

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by adding water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data Summary Table:

EntryAldehyde/KetoneAmineProductYield (%)
1Benzaldehyde1-Amino-2-methylpropan-2-olN-benzyl-1-amino-2-methylpropan-2-ol70-85%
2Acetone1-Amino-2-methylpropan-2-olN-isopropyl-1-amino-2-methylpropan-2-ol65-80%

Note: Yields are representative and can be optimized by adjusting reaction parameters.

Protocol 3: Synthesis of N-Aryl-1-amino-2-methylpropan-2-ol

This protocol outlines a general method for the synthesis of N-aryl derivatives.

Materials:

  • Aryl halide (e.g., Bromobenzene)

  • 1-Amino-2-methylpropan-2-ol

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add sodium tert-butoxide (1.4 mmol), the aryl halide (1.0 mmol), and 1-Amino-2-methylpropan-2-ol (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data Summary Table:

EntryAryl HalideProductYield (%)
1BromobenzeneN-phenyl-1-amino-2-methylpropan-2-ol75-90%
24-BromotolueneN-(4-tolyl)-1-amino-2-methylpropan-2-ol70-85%

Note: Yields are dependent on the specific catalyst system and aryl halide used.

Visualization of a Relevant Signaling Pathway

Substituted oxazolines derived from 1-Amino-2-methylpropan-2-ol have been investigated for their pharmacological activities, including the inhibition of cyclooxygenase-2 (COX-2).[8] The COX-2 enzyme is a key player in the inflammatory cascade and is a validated target for anti-inflammatory drugs. The following diagram illustrates the simplified COX-2 signaling pathway and the point of inhibition by oxazoline derivatives.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A₂ Stimuli->PLA2 activates AA Arachidonic Acid PLA2->AA releases Membrane Membrane Phospholipids COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H₂ COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE₂) Thromboxanes PGH2->Prostaglandins converted to Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediate Oxazoline Oxazoline-based COX-2 Inhibitor Oxazoline->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and inhibition by oxazoline derivatives.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a general workflow for the synthesis of substituted amino products from 1-Amino-2-methylpropan-2-ol and their subsequent screening for biological activity.

Workflow Start 1-Amino-2-methylpropan-2-ol Synthesis Synthesis of Derivatives (Oxazolines, N-Alkylamines, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., COX-2 Inhibition Assay) Purification->Screening Data Data Analysis & SAR Studies Screening->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow for synthesis and screening of 1-Amino-2-methylpropan-2-ol derivatives.

References

Application Notes and Protocols for 1-Amino-2-methylpropan-2-ol in Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol is a versatile bifunctional organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its primary application in life science research lies in its role as a synthetic intermediate for the preparation of biologically active molecules, including antiviral agents and other therapeutic candidates. This document provides detailed application notes and protocols for the use of 1-Amino-2-methylpropan-2-ol in the synthesis of a key metabolite of the FDA-approved HIV-1 protease inhibitor, Darunavir.

Application: Synthesis of Hydroxy Darunavir Analogues

1-Amino-2-methylpropan-2-ol is a key precursor for the synthesis of analogues of Darunavir, a potent HIV-1 protease inhibitor. Specifically, it is used to introduce the (2-hydroxy-2-methylpropyl)amino moiety, which is present in one of the major metabolites of Darunavir, known as Hydroxy Darunavir. The metabolic hydroxylation of the isobutyl group of Darunavir is a critical aspect of its pharmacokinetic profile.[2][3] The synthesis of this metabolite and its analogues is essential for metabolism studies, reference standard generation, and the exploration of structure-activity relationships (SAR) to develop next-generation antiviral agents.

The presence of the hydroxyl group in this moiety can influence the compound's solubility, metabolic stability, and interaction with the target enzyme. Therefore, the use of 1-Amino-2-methylpropan-2-ol allows researchers to investigate the impact of this structural modification on the overall efficacy and pharmacokinetic properties of Darunavir-related compounds.

Quantitative Data: Biological Activity of Darunavir and its Analogues

The following table summarizes the inhibitory activity of Darunavir and related compounds against the HIV-1 protease enzyme. While specific data for the Hydroxy Darunavir metabolite synthesized directly from 1-Amino-2-methylpropan-2-ol is not widely published in comparative studies, the data for Darunavir provides a benchmark for the expected potency.

CompoundTargetAssayIC50 / KiCell Line
DarunavirHIV-1 ProteaseEnzymatic AssayKi: <10 pM-
DarunavirWild-Type HIV-1Antiviral AssayEC50: 1-5 nMMT-2
Darunavir Analogue (example)HIV-1 ProteaseEnzymatic AssayVaries-

Note: The inhibitory concentrations can vary depending on the specific assay conditions and the viral strains tested.

Experimental Protocols

This section provides a representative protocol for the synthesis of a key intermediate that can be further elaborated to yield a Hydroxy Darunavir analogue, utilizing 1-Amino-2-methylpropan-2-ol. This protocol is based on established synthetic routes for Darunavir and its derivatives.

Protocol 1: Synthesis of a Sulfonamide Intermediate Incorporating the (2-hydroxy-2-methylpropyl)amino Moiety

This protocol outlines the synthesis of a sulfonamide intermediate, which is a core component of Darunavir analogues.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • 1-Amino-2-methylpropan-2-ol

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Amino-2-methylpropan-2-ol (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-hydroxy-2-methylpropyl)-4-nitrobenzenesulfonamide.

Expected Outcome:

The final product is a key intermediate that can be further modified, for example, by reduction of the nitro group to an amine, followed by coupling with the appropriate chiral epoxide and the bis-tetrahydrofuran (bis-THF) moiety to complete the synthesis of the Hydroxy Darunavir analogue.

Visualizations

Synthetic Workflow for a Darunavir Analogue Intermediate

The following diagram illustrates the general synthetic workflow for preparing a key sulfonamide intermediate using 1-Amino-2-methylpropan-2-ol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 1-Amino-2-methylpropan-2-ol C Sulfonamide Formation (DCM, Et3N, 0 °C to RT) A->C B 4-Nitrobenzenesulfonyl chloride B->C D Aqueous Work-up (Extraction) C->D Quench & Separate E Column Chromatography D->E Dry & Concentrate F N-(2-hydroxy-2-methylpropyl)- 4-nitrobenzenesulfonamide E->F Isolate Pure Product G Darunavir Darunavir (contains isobutylamino group) Metabolism CYP3A4 Mediated Hydroxylation Darunavir->Metabolism HydroxyDarunavir Hydroxy Darunavir (contains (2-hydroxy-2-methylpropyl)amino moiety) Metabolism->HydroxyDarunavir Precursor 1-Amino-2-methylpropan-2-ol (Synthetic Precursor) Precursor->HydroxyDarunavir Provides structural moiety for synthesis of analogues

References

Application Notes and Protocols for 1-Amino-2-methylpropan-2-ol Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol hydrochloride (also known as 2-amino-2-methyl-1-propanol hydrochloride) is a versatile and valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a primary amine and a tertiary alcohol, allows for its incorporation into a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, with a focus on the preparation of oxazolines and chiral ligands.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Precursor for 2-Oxazoline Synthesis: The amino alcohol is a key component in the synthesis of 4,4-dimethyl-2-oxazolines. Oxazolines are important heterocyclic compounds found in various natural products and are widely used as chiral ligands in asymmetric catalysis and as protecting groups for carboxylic acids.[1][2]

  • Synthesis of Chiral Ligands: The derivative, 2-amino-2-methyl-1-propanol, is utilized in the preparation of C₂-symmetric bis(oxazoline) (BOX) ligands. These ligands are highly effective in a multitude of metal-catalyzed asymmetric reactions.[1]

  • Chiral Auxiliaries: The chiral variants of related amino alcohols are used to create chiral auxiliaries, such as oxazolidinones, which are instrumental in controlling stereochemistry in reactions like aldol additions and alkylations.[3][4][5][6][7]

Experimental Protocols

Note on the Hydrochloride Salt: 1-Amino-2-methylpropan-2-ol is often supplied as its hydrochloride salt for improved stability and handling. Prior to its use in most organic reactions, the free base must be liberated.

Protocol 1: Neutralization of this compound

This protocol describes the liberation of the free amino alcohol from its hydrochloride salt.

Materials:

  • This compound

  • Alkali lye (e.g., 30% sodium hydroxide solution)

  • Ethanol

  • Water

  • Distillation apparatus or extraction glassware

  • pH meter or pH paper

Procedure:

  • Dissolve the this compound in water.

  • Slowly add the alkali lye solution while stirring until the pH of the solution reaches 9-14.[8]

  • The free 2-amino-2-methyl-1-propanol will dissociate.

  • The free base can be isolated by either:

    • Direct Distillation: Perform a fractional distillation under reduced pressure to isolate the pure amino alcohol.[8]

    • Solvent Extraction: Add ethanol to the aqueous solution and perform a liquid-liquid extraction to move the amino alcohol into the organic phase. The ethanol can then be removed under reduced pressure.[8][9]

  • The resulting 2-amino-2-methyl-1-propanol is a colorless liquid and can be used in subsequent reactions.

Neutralization_Workflow cluster_start Starting Material cluster_process Neutralization cluster_isolation Isolation of Free Base start 1-Amino-2-methylpropan-2-ol Hydrochloride dissolve Dissolve in Water start->dissolve add_base Add Alkali Lye (e.g., NaOH) to pH 9-14 dissolve->add_base distillation Reduced Pressure Distillation add_base->distillation Option 1 extraction Solvent Extraction (e.g., with Ethanol) add_base->extraction Option 2 product 2-Amino-2-methyl-1-propanol (Free Base) distillation->product extraction->product

Caption: Workflow for the neutralization of this compound.

Protocol 2: One-Pot Synthesis of 4,4-Dimethyl-2-oxazolines from Carboxylic Acids

This protocol details a general one-pot procedure for the synthesis of 2-substituted-4,4-dimethyl-oxazolines from a carboxylic acid and 2-amino-2-methyl-1-propanol using a dehydrating agent.

Materials:

  • Carboxylic acid (e.g., palmitic acid)

  • 2-Amino-2-methyl-1-propanol (free base from Protocol 1)

  • Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)

  • Dichloromethane (CH₂Cl₂)

  • Diisopropylethylamine (DIPEA)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (1.5 eq) followed by the dropwise addition of Deoxo-Fluor® (1.2 eq).[10]

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the acid fluoride intermediate.

  • Add 2-amino-2-methyl-1-propanol (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Oxazoline_Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification carboxylic_acid Carboxylic Acid mix Mix in CH₂Cl₂ at 0 °C carboxylic_acid->mix amino_alcohol 2-Amino-2-methyl-1-propanol add_amino_alcohol Add Amino Alcohol amino_alcohol->add_amino_alcohol add_reagents Add DIPEA and Deoxo-Fluor® mix->add_reagents intermediate Acid Fluoride Intermediate Formation add_reagents->intermediate intermediate->add_amino_alcohol cyclization Stir at RT (3-8h) Condensation & Cyclization add_amino_alcohol->cyclization quench Quench with NaHCO₃ cyclization->quench extract Extract with CH₂Cl₂ quench->extract purify Column Chromatography extract->purify product 4,4-Dimethyl-2-oxazoline purify->product

Caption: One-pot synthesis of 4,4-dimethyl-2-oxazolines.

Protocol 3: Synthesis of a Bis(oxazoline) (BOX) Ligand

This protocol outlines the synthesis of a simple BOX ligand from succinonitrile and 2-amino-2-methyl-1-propanol.

Materials:

  • Succinonitrile

  • 2-Amino-2-methyl-1-propanol (free base from Protocol 1)

  • Zinc acetate (Zn(OAc)₂)

  • High-boiling point solvent (e.g., Toluene)

  • Standard glassware for heating under reflux

Procedure:

  • To a round-bottom flask, add succinonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (2.1 eq), and a catalytic amount of zinc acetate (10 mol%).[11]

  • Add a suitable solvent such as toluene.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring.[11]

  • Monitor the reaction progress by TLC. The reaction may take several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the bis(oxazoline) ligand.

BOX_Ligand_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product dinitrile Succinonitrile heat Heat at 100 °C in Toluene dinitrile->heat amino_alcohol 2-Amino-2-methyl-1-propanol amino_alcohol->heat catalyst Zinc Acetate (catalyst) catalyst->heat box_ligand Bis(oxazoline) Ligand heat->box_ligand

Caption: Synthesis of a bis(oxazoline) (BOX) ligand.

Data Presentation

The following tables summarize quantitative data for the synthesis of oxazolines and related compounds using 2-amino-2-methyl-1-propanol.

Table 1: Synthesis of 4,4-Dimethyl-2-oxazolines from Various Carboxylic Acids

Carboxylic AcidReagentConditionsYield (%)Reference
Palmitic AcidDeoxo-Fluor®, DIPEACH₂Cl₂, 0 °C to RT, 3-8hExcellent[10]
Isatoic AnhydrideAnhydrous ZnCl₂PhCl or PhMe, reflux22-85[8]
Various3-Nitrophenylboronic acid-Excellent[12]
N-(1-hydroxy-2-methylpropan-2-yl)amidesTriflic Acid-Moderate to Good[13]

Table 2: Synthesis of Bis(oxazoline) Ligands

Dinitrile/DiacidAmino AlcoholCatalystConditionsYield (%)Reference
Succinonitrile2-Amino-2-methylpropanolZinc Acetate100 °C80[11]
Dicarboxylic AcidsChiral Amino AlcoholsVariousVarious>90 (in many cases)[11][14]

Conclusion

This compound is a readily available and versatile reagent for the synthesis of valuable molecular building blocks. The protocols provided herein for its neutralization and subsequent use in the synthesis of oxazolines and bis(oxazoline) ligands offer robust and efficient methods for researchers in organic synthesis and drug development. The ability to generate complex heterocyclic structures from simple starting materials underscores the importance of this compound in the synthetic chemist's toolkit. Further exploration of its use in the development of novel chiral auxiliaries and ligands is a promising area for future research.

References

Application Notes and Protocols: 1-Amino-2-methylpropan-2-ol Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Amino-2-methylpropan-2-ol hydrochloride, a versatile building block, in the synthesis of key pharmaceutical intermediates. The unique structural features of this compound, possessing both a primary amine and a tertiary alcohol, make it a valuable synthon for creating complex molecular architectures.

Synthesis of a Vanilloid Receptor (TRPV1) Antagonist Intermediate

Application Note: 1-Amino-2-methylpropan-2-ol is utilized as a nucleophile to introduce a key pharmacophore in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief medications. The following protocol details the synthesis of an N-benzylated intermediate.

Experimental Protocol:

Reaction Scheme:

(4-(Trifluoromethyl)phenyl)methyl chloride + 1-Amino-2-methylpropan-2-ol → N-(4-(Trifluoromethyl)benzyl)-1-amino-2-methylpropan-2-ol

Materials:

  • 1-Amino-2-methylpropan-2-ol

  • 4-(Trifluoromethyl)benzyl chloride

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • To an ice-cold solution of 1-Amino-2-methylpropan-2-ol (21.4 g, 240 mmol) and triethylamine (16.8 mL, 120 mmol) in THF, add 4-(trifluoromethyl)benzyl chloride (25.0 g, 120 mmol) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at ambient temperature for 8 hours.[1]

  • Remove the resulting precipitate by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Pour diethyl ether into the reaction mixture and collect the precipitate by filtration.

  • Dissolve the precipitate in water and hydrolyze with a 10% (w/v) NaOH solution.

  • Extract the aqueous phase three times with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (Hexanes/EtOAc = 5/1) to yield the product.[1]

Quantitative Data:

Intermediate ProductStarting MaterialReagentsSolventReaction TimeYieldPurityReference
N-(4-(Trifluoromethyl)benzyl)-1-amino-2-methylpropan-2-ol1-Amino-2-methylpropan-2-ol, 4-(Trifluoromethyl)benzyl chlorideTriethylamineTHF8.5 hours87%N/A[1]

Experimental Workflow:

G reagents 1-Amino-2-methylpropan-2-ol 4-(Trifluoromethyl)benzyl chloride Triethylamine solvent THF reagents->solvent Dissolve reaction Reaction at 0°C to RT (8.5 hours) solvent->reaction filtration1 Filtration reaction->filtration1 concentration1 Concentration filtration1->concentration1 hydrolysis Hydrolysis (10% NaOH) concentration1->hydrolysis extraction Extraction (Diethyl ether) hydrolysis->extraction drying Drying (MgSO4) extraction->drying concentration2 Concentration drying->concentration2 purification Column Chromatography concentration2->purification product N-(4-(Trifluoromethyl)benzyl)- 1-amino-2-methylpropan-2-ol purification->product

Synthesis of a TRPV1 Antagonist Intermediate.

Synthesis of a Morpholinopyrimidine Intermediate

Application Note: 1-Amino-2-methylpropan-2-ol serves as a crucial building block in the synthesis of substituted pyrimidines, which are common scaffolds in medicinal chemistry. This protocol outlines the synthesis of a key intermediate for potential kinase inhibitors.

Experimental Protocol:

Reaction Scheme:

2,4-Dichloro-5-methoxypyrimidine + 1-Amino-2-methylpropan-2-ol → 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-2-methylpropan-1-ol

Materials:

  • 1-Amino-2-methylpropan-2-ol

  • 2,4-Dichloro-5-methoxypyrimidine

  • Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of 2,4-dichloro-5-methoxypyrimidine (5 g, 27.93 mmol) in 1,4-dioxane (50 mL) under an argon atmosphere, add diisopropylethylamine (7.2 g, 55.86 mmol) and 1-amino-2-methylpropan-2-ol (2.4 g, 27.93 mmol) at room temperature.

  • Stir the reaction mixture at 130°C for 48 hours.[1]

  • Monitor the reaction progress by TLC.

  • After consumption of starting materials, evaporate the volatile components in vacuo.

  • Dilute the residue with a saturated sodium bicarbonate solution (50 mL) and extract with EtOAc (2 x 50 mL).

  • Purify the crude material by column chromatography using 10% EtOAc in hexanes to afford the product as a white solid.[1]

Quantitative Data:

Intermediate ProductStarting MaterialReagentsSolventReaction TimeYieldPurityReference
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-2-methylpropan-1-ol1-Amino-2-methylpropan-2-ol, 2,4-Dichloro-5-methoxypyrimidineDiisopropylethylamine1,4-Dioxane48 hours84%N/A[1]

Experimental Workflow:

G reagents 1-Amino-2-methylpropan-2-ol 2,4-Dichloro-5-methoxypyrimidine Diisopropylethylamine solvent 1,4-Dioxane reagents->solvent Dissolve reaction Reaction at 130°C (48 hours) solvent->reaction evaporation Evaporation reaction->evaporation workup Aqueous Workup (Sat. NaHCO3) evaporation->workup extraction Extraction (EtOAc) workup->extraction purification Column Chromatography extraction->purification product 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)- 2-methylpropan-1-ol purification->product

Synthesis of a Morpholinopyrimidine Intermediate.

Synthesis of Chiral Bis(oxazoline) Ligands

Application Note: Chiral bis(oxazoline) ligands are privileged ligands in asymmetric catalysis. 1-Amino-2-methylpropan-2-ol can be used to synthesize a class of these ligands. The following is a general protocol for the synthesis of a C₂-symmetric bis(oxazoline) ligand from a dinitrile precursor.

Experimental Protocol:

Reaction Scheme:

Malononitrile + 2 * 1-Amino-2-methylpropan-2-ol --(Zn(OTf)₂)--> 2,2'-Methylenebis(4,4-dimethyl-4,5-dihydrooxazole)

Materials:

  • 1-Amino-2-methylpropan-2-ol

  • Malononitrile

  • Zinc triflate (Zn(OTf)₂)

  • Chlorobenzene

  • Dichloromethane

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of malononitrile (4.0 mmol) and zinc triflate (5.0 mol %, 0.2 mmol) in dried chlorobenzene (30 mL) is stirred at room temperature for 15 minutes.

  • Slowly add a solution of 1-amino-2-methylpropan-2-ol (8.0 mmol) in dry chlorobenzene (5 mL).

  • Raise the temperature to 135°C and reflux the reaction mixture for 24 hours.[1]

  • Remove the solvent using a rotary evaporator.

  • Dissolve the crude product in 30 mL of dichloromethane and extract twice with distilled water (2 x 20.0 mL).

  • Separate the aqueous layer and dry the combined organic layers with anhydrous sodium sulfate.

  • Remove the dichloromethane using a rotary evaporator to obtain the impure product.

  • Purify the product using silica gel column chromatography with dichloromethane-ether (4:1) as eluent.

Quantitative Data Summary:

Intermediate ProductStarting MaterialReagentsSolventReaction TimeYieldPurityReference
2,2'-Methylenebis(4,4-dimethyl-4,5-dihydrooxazole)1-Amino-2-methylpropan-2-ol, MalononitrileZinc triflateChlorobenzene24 hours>90% (typical)High[2]

Logical Relationship of Synthesis:

G cluster_reactants Reactants dinitrile Dinitrile (e.g., Malononitrile) cyclization One-Pot Condensation and Cyclization dinitrile->cyclization amino_alcohol 1-Amino-2-methylpropan-2-ol amino_alcohol->cyclization catalyst Catalyst (e.g., Zn(OTf)₂) catalyst->cyclization product Chiral Bis(oxazoline) Ligand cyclization->product

References

Application Notes and Protocols for the Quantification of 1-Amino-2-methylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methodologies for the quantitative determination of 1-Amino-2-methylpropan-2-ol hydrochloride. The primary active moiety, 2-Amino-2-methyl-1-propanol (AMP), is the focus of these quantification methods. The protocols detailed below are designed to ensure accuracy, precision, and reliability for research, quality control, and drug development purposes.

Overview of Analytical Methodologies

The quantification of 2-Amino-2-methyl-1-propanol can be effectively achieved using two principal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method offers distinct advantages and is suited to different analytical requirements.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of various compounds. For AMP analysis, a reverse-phase HPLC method is often employed, providing robust and reliable results.[1] Derivatization is typically required for UV detection.

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds.[1] It is a suitable alternative for AMP quantification, particularly when high sensitivity is required, and can be performed with or without derivatization depending on the detector used.[1]

Quantitative Data Summary

The selection of an appropriate analytical method is paramount for ensuring product quality, stability, and regulatory compliance. The following table summarizes the key performance parameters for the HPLC and GC methods described in this document, compiled from various validation studies.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Flame Ionization Detection (FID)
Principle Reverse-Phase Chromatography with UV Detection following pre-column derivatization with 1-naphthylisothiocyanate (NITC).[1][2]Volatilization and separation on a capillary column with detection by Flame Ionization.[1]
Limit of Detection (LOD) 1 ng/injection[1]~4 µ g/sample [1]
Limit of Quantification (LOQ) Typically 3x LODNot explicitly stated, but generally higher than HPLC.
Linearity Range 0.5 to 224 µg/mL[2]Not explicitly stated in the provided search results.
Accuracy (Recovery) Mean extraction efficiency of 100% over the range of 11.2 to 224 µ g/tube .[2]Not explicitly stated in the provided search results.
Precision Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.

Experimental Workflows

The general workflow for the quantification of 2-Amino-2-methyl-1-propanol using either HPLC or GC involves several key steps from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_receipt Sample Receipt weighing Accurate Weighing sample_receipt->weighing dissolution Dissolution in a Suitable Solvent weighing->dissolution dilution Dilution to Working Concentration dissolution->dilution hplc HPLC Analysis dilution->hplc gc GC Analysis dilution->gc peak_integration Peak Area Integration hplc->peak_integration gc->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of AMP calibration_curve->quantification reporting Reporting of Results quantification->reporting

General analytical workflow for AMP quantification.

Detailed Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of 2-Amino-2-methyl-1-propanol with 1-naphthylisothiocyanate (NITC) to form a UV-active derivative, which is then quantified by reverse-phase HPLC.[1][2]

1. Materials and Reagents:

  • This compound reference standard

  • 1-Naphthylisothiocyanate (NITC)

  • Dimethylformamide (DMF), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Isooctane, HPLC grade

  • Isopropanol, HPLC grade

  • Water, HPLC grade

  • Glass sampling tubes with XAD-2 resin coated with 10% (w/w) NITC (for air sampling)[2]

2. Standard Preparation:

  • Prepare a stock solution of the reference standard in DMF.

  • Prepare a series of calibration standards by diluting the stock solution with a solution of 1 mg/mL NITC in DMF. The concentration range should bracket the expected concentration of the samples (e.g., 0.5 to 224 µg/mL).[2]

3. Sample Preparation (from bulk drug substance):

  • Accurately weigh a portion of the this compound sample.

  • Dissolve the sample in DMF.

  • Dilute the sample solution with the 1 mg/mL NITC in DMF solution to a concentration within the linear range of the method.[2]

4. Sample Preparation (from air samples): [2]

  • Collect air samples using glass sampling tubes containing NITC-coated XAD-2 resin.

  • Carefully transfer the adsorbent sections to separate labeled vials.

  • Add a known volume of DMF to each vial and shake for a specified time to extract the derivatized analyte.

5. Chromatographic Conditions: [2]

  • HPLC System: A liquid chromatograph equipped with a UV detector.

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: 80:20 isooctane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 15 µL.

  • Detection Wavelength: 254 nm.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the AMP-NITC derivative against the concentration of the standards.

  • Determine the concentration of AMP in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, accounting for dilutions.

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample/Standard derivatization Derivatization with NITC in DMF sample->derivatization injection Inject into HPLC derivatization->injection separation C18 Reverse-Phase Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

HPLC with UV detection workflow.

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is based on the direct injection of the sample into the gas chromatograph, where AMP is volatilized, separated, and detected by an FID.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Methanol, GC grade (or other suitable solvent)

2. Standard Preparation:

  • Prepare a stock solution of the reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Accurately weigh a portion of the this compound sample.

  • Dissolve and dilute the sample in methanol to a concentration within the linear range of the method.

4. Chromatographic Conditions (General Principles): [1]

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for the analysis of amino alcohols.

  • Injector Temperature: Sufficiently high to ensure complete volatilization of AMP.

  • Oven Temperature Program: An appropriate temperature program to achieve separation of AMP from other components.

  • Detector Temperature: Optimized for FID performance.

  • Carrier Gas: High-purity nitrogen, helium, or hydrogen.

  • Injection Volume: Typically 1-2 µL.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of AMP against the concentration of the standards.

  • Determine the concentration of AMP in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, accounting for dilutions.

gc_workflow cluster_prep_gc Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis sample_gc Sample/Standard in Methanol injection_gc Direct Injection into GC sample_gc->injection_gc separation_gc Capillary Column Separation injection_gc->separation_gc detection_gc Flame Ionization Detection (FID) separation_gc->detection_gc integration_gc Peak Integration detection_gc->integration_gc calibration_gc Calibration Curve integration_gc->calibration_gc quantification_gc Quantification calibration_gc->quantification_gc

GC with FID workflow.

Conclusion

Both HPLC with UV detection after derivatization and direct injection GC-FID are suitable methods for the quantification of this compound in various sample matrices.[1] The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[1] The HPLC method offers high sensitivity, while the GC-FID method provides a simpler and faster analysis without the need for derivatization.[1] It is recommended that any method chosen be fully validated according to ICH guidelines to ensure its suitability for the intended purpose.

References

HPLC method development for 1-Amino-2-methylpropan-2-ol hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Amino-2-methylpropan-2-ol hydrochloride is a chemical intermediate used in the synthesis of various compounds. Accurate and reliable quantification of this compound is crucial for quality control and process monitoring. Due to its lack of a significant UV-absorbing chromophore, direct analysis by HPLC with UV detection is challenging. This application note describes a robust HPLC method for the analysis of this compound involving pre-column derivatization to enable sensitive UV detection.

Principle

This method utilizes the reaction of the primary amine group of 1-Amino-2-methylpropan-2-ol with a derivatizing agent, 1-Naphthylisothiocyanate (NITC), to form a UV-active derivative. The resulting derivative is then separated by reverse-phase HPLC and quantified using a UV detector. This approach provides a sensitive and specific method for the determination of this compound. A similar derivatization strategy has been successfully employed for the analysis of a structural isomer, 2-amino-2-methyl-1-propanol[1].

Experimental

Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A cyanopropyl column (e.g., 4.6 x 250 mm, 5 µm) is recommended for this separation[1].

  • Data Acquisition: A suitable chromatography data system for data collection and processing.

Reagents and Standards

  • This compound reference standard

  • 1-Naphthylisothiocyanate (NITC)

  • Dimethylformamide (DMF), HPLC grade

  • Isooctane, HPLC grade

  • Isopropanol, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade or purified

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of the NITC-derivatized 1-Amino-2-methylpropan-2-ol.

ParameterCondition
Column Cyanopropyl, 4.6 x 250 mm, 5 µm
Mobile Phase 80:20 (v/v) Isooctane:Isopropanol[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[1]
Injection Volume 15 µL[1]

Protocols

Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with DMF.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with a solution of 1 mg/mL NITC in DMF[1]. A suggested concentration range is from 0.5 to 224 µg/mL[1]. This ensures an excess of the derivatizing agent is present.

Sample Preparation and Derivatization

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of DMF.

  • Dilute the sample solution as necessary with DMF to fall within the concentration range of the working standards.

  • To an aliquot of the diluted sample solution, add an equal volume of a 2 mg/mL solution of NITC in DMF. The final concentration of NITC should be in excess to ensure complete derivatization[1].

  • Vortex the mixture and allow it to react at room temperature for at least 30 minutes before injection into the HPLC system.

Results and Discussion

The use of a cyanopropyl column with an isooctane and isopropanol mobile phase provides good separation of the derivatized analyte from the excess derivatization reagent and other potential interferences[1]. The derivatization with NITC introduces a naphthalene moiety, which has a strong UV absorbance at 254 nm, allowing for sensitive detection. The method is expected to be linear over the specified concentration range.

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Example Linearity Data

Concentration (µg/mL)Peak Area
0.5Example Value
5Example Value
25Example Value
50Example Value
100Example Value
200Example Value
Correlation Coefficient (r²) ≥ 0.999

Experimental Workflow Diagram

HPLC_Method_Development cluster_hplc HPLC Conditions start Start: Method Development sample_prep Sample Preparation (Dissolution in DMF) start->sample_prep derivatization Pre-column Derivatization (with NITC in DMF) sample_prep->derivatization hplc_analysis HPLC Analysis derivatization->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing column Column: Cyanopropyl mobile_phase Mobile Phase: Isooctane:Isopropanol (80:20) flow_rate Flow Rate: 1.0 mL/min detection Detection: UV at 254 nm end_node End: Report Generation data_processing->end_node

References

Application Notes and Protocols for the Gas Chromatographic Detection of 1-Amino-2-methylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol hydrochloride is a chemical compound of interest in various fields, including pharmaceutical development, due to its structural similarity to other biologically active molecules. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and research purposes. Gas chromatography (GC) offers a robust and efficient analytical technique for the separation and detection of volatile and semi-volatile compounds. However, the analysis of polar and ionic compounds such as this compound by GC can be challenging due to its low volatility and potential for on-column interactions.

This document provides detailed application notes and protocols for the detection of this compound using two primary gas chromatography-based methods:

  • Direct Analysis by GC-FID: A straightforward approach involving the conversion of the hydrochloride salt to its more volatile free base form prior to direct injection into the GC system with Flame Ionization Detection (FID).

  • Analysis following Derivatization by GC-MS: An alternative method that enhances volatility and improves chromatographic peak shape through chemical derivatization of the amino and hydroxyl groups, followed by detection using Mass Spectrometry (MS) for increased sensitivity and specificity.

Data Presentation

The following table summarizes the expected quantitative data for the two proposed GC methods. These values are based on typical performance characteristics for the analysis of similar amino alcohols and should be validated for specific laboratory conditions.

ParameterMethod 1: Direct Analysis (GC-FID)Method 2: Analysis after Derivatization (GC-MS)
Analyte Form 1-Amino-2-methylpropan-2-ol (free base)Silylated or Acylated Derivative
Instrumentation Gas Chromatograph with FIDGas Chromatograph with Mass Spectrometer
Expected Retention Time 5 - 10 minutes10 - 20 minutes
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 95 - 105%98 - 102%

Experimental Protocols

Method 1: Direct Analysis of 1-Amino-2-methylpropan-2-ol by GC-FID

This method is suitable for rapid screening and quantification at moderate concentration levels. The key step is the neutralization of the hydrochloride salt to its more volatile free base.

1. Materials and Reagents

  • This compound standard

  • Sodium hydroxide (NaOH), 1 M solution

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Anhydrous sodium sulfate

  • Vials for sample preparation and GC analysis

2. Sample Preparation

  • Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Neutralization: To 1 mL of each standard and sample solution, add 100 µL of 1 M NaOH solution to neutralize the hydrochloride and form the free base. Vortex for 30 seconds.

  • Extraction: Add 1 mL of dichloromethane to the neutralized solution. Vortex for 1 minute to extract the free base into the organic layer. Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Drying: Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer: Transfer the dried extract to a GC vial for analysis.

3. GC-FID Conditions

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Sil 8 CB for Amines (30 m x 0.25 mm I.D., 0.5 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 280°C.

  • Data Acquisition: Collect and process the chromatograms using appropriate software.

Method 2: GC-MS Analysis of 1-Amino-2-methylpropan-2-ol following Derivatization

This method offers higher sensitivity and specificity, making it suitable for trace-level analysis and confirmation of identity. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization technique for compounds with active hydrogens.

1. Materials and Reagents

  • This compound standard

  • Sodium hydroxide (NaOH), 1 M solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate

  • Vials for sample preparation and GC analysis

2. Sample Preparation

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in Method 1 (steps 2.1 and 2.2).

  • Neutralization and Extraction: Perform the neutralization and extraction as described in Method 1 (steps 2.3 and 2.4).

  • Drying and Evaporation: Transfer the dichloromethane extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Final Preparation: After cooling to room temperature, the derivatized sample is ready for injection. If necessary, the sample can be diluted with ethyl acetate.

3. GC-MS Conditions

  • GC-MS System: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Agilent DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 260°C.

  • Injection Volume: 1 µL (split injection, ratio 10:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-450) for qualitative analysis and identification of the derivative.

  • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the derivatized 1-Amino-2-methylpropan-2-ol.

Mandatory Visualization

GC_Workflow_for_Amino_Alcohol_Hydrochloride cluster_sample_prep Sample Preparation cluster_method1 Method 1: Direct Analysis cluster_method2 Method 2: Derivatization start 1-Amino-2-methylpropan-2-ol Hydrochloride Sample neutralization Neutralization (e.g., with NaOH) start->neutralization extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) neutralization->extraction drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying gc_fid_injection GC-FID Injection drying->gc_fid_injection evaporation Evaporation of Solvent drying->evaporation gc_fid_analysis GC-FID Analysis gc_fid_injection->gc_fid_analysis data_analysis1 Data Analysis and Quantification gc_fid_analysis->data_analysis1 derivatization Derivatization (e.g., Silylation with BSTFA) evaporation->derivatization gc_ms_injection GC-MS Injection derivatization->gc_ms_injection gc_ms_analysis GC-MS Analysis gc_ms_injection->gc_ms_analysis data_analysis2 Data Analysis and Quantification gc_ms_analysis->data_analysis2

Caption: Experimental workflow for the GC analysis of this compound.

References

Application Notes: 1-Amino-2-methylpropan-2-ol Hydrochloride (AMP HCl) as a Versatile Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Amino-2-methylpropan-2-ol hydrochloride, commonly known as 2-Amino-2-methyl-1-propanol hydrochloride (AMP HCl), as a biological buffer in various biochemical assays. Its properties, preparation, and detailed protocols for key applications are presented to facilitate its effective use in research and development.

Introduction

This compound (AMP HCl) is a versatile and widely used biological buffer. Due to a common confusion in chemical nomenclature, it is crucial to clarify that the buffer predominantly utilized in biochemical literature is 2-Amino-2-methyl-1-propanol hydrochloride (AMP HCl) . This document will focus on the applications of this specific isomer. AMP is a primary amine that offers a stable buffering capacity in the alkaline pH range, making it particularly suitable for enzymatic reactions that exhibit optimal activity at high pH.

Physicochemical Properties

The essential properties of 2-Amino-2-methyl-1-propanol (the free base of AMP HCl) are summarized in the table below. These characteristics are critical for its function as a buffer in sensitive biochemical assays.

PropertyValueReference
Molecular Formula C₄H₁₁NO[1]
Molecular Weight 89.14 g/mol [1]
pKa (25°C) 9.7[2][3]
Useful pH Range 8.7 - 10.4[2]
Appearance Clear, light-colored liquid (free base)[1]
Melting Point 204 °C (hydrochloride salt)

Buffer Preparation

A stock solution of AMP buffer can be prepared and adjusted to the desired pH for various applications.

Protocol for 1 M 2-Amino-2-methyl-1-propanol (AMP) Buffer Stock Solution:

  • Dissolve: Weigh 89.14 g of 2-Amino-2-methyl-1-propanol and dissolve it in approximately 800 mL of deionized water.

  • Adjust pH: While stirring, add concentrated hydrochloric acid (HCl) to adjust the solution to the desired pH. Monitor the pH using a calibrated pH meter.

  • Final Volume: Once the target pH is reached, add deionized water to bring the final volume to 1 L.

  • Storage: Store the buffer solution at 2-8°C. For long-term storage, sterile filtration is recommended.

Applications in Biochemical Assays

AMP buffer is particularly well-suited for assays involving enzymes that are active in alkaline conditions. Below are detailed protocols for its use in three common enzymatic assays.

Alkaline Phosphatase (ALP) Assay

Alkaline phosphatase is an enzyme that catalyzes the hydrolysis of phosphate esters at an alkaline pH. AMP buffer not only provides the optimal pH for ALP activity but also acts as a phosphate acceptor.[2]

Experimental Protocol: Colorimetric Assay of Alkaline Phosphatase (ALP)

  • Prepare AMP Buffer (0.9 M, pH 10.3):

    • Dissolve 78 g of 2-amino-2-methyl-1-propanol in 500 ml of deionized water.[2]

    • Add 200 ml of 1 M HCl.[2]

    • Adjust the final volume to 1 L with deionized water.[2]

  • Prepare Substrate Solution: Prepare a solution of p-Nitrophenylphosphate (pNPP) in the AMP buffer at a suitable concentration (e.g., 10 mM).

  • Assay Procedure:

    • Pipette 100 µL of the AMP buffer into each well of a 96-well plate.

    • Add 50 µL of the sample (e.g., serum, cell lysate) to the wells.

    • To initiate the reaction, add 50 µL of the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

    • Measure the absorbance at 405 nm using a microplate reader. The rate of p-nitrophenol formation is proportional to the ALP activity.[4]

Lactate Dehydrogenase (LDH) Assay

Lactate dehydrogenase catalyzes the interconversion of lactate and pyruvate. While many LDH assays are performed at neutral pH, some protocols utilize alkaline conditions.

Experimental Protocol: Colorimetric LDH Assay

  • Prepare AMP Buffer (0.2 M, pH 9.9): Prepare a 0.2 M solution of AMP and adjust the pH to 9.9 with HCl.

  • Prepare Reaction Mixture:

    • For each reaction, prepare a mixture containing:

      • AMP Buffer (0.2 M, pH 9.9)

      • NAD⁺

      • A tetrazolium salt (e.g., INT)

      • Diaphorase

  • Assay Procedure:

    • Add 50 µL of cell culture supernatant or cell lysate to each well of a 96-well plate.

    • Add 50 µL of the reaction mixture to each well.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Stop the reaction by adding 50 µL of 1 M acetic acid.

    • Measure the absorbance at 490 nm. The amount of formazan dye formed is proportional to the LDH activity.[5]

Malate Dehydrogenase (MDH) Assay

Malate dehydrogenase is a key enzyme in the citric acid cycle and gluconeogenesis.

Experimental Protocol: Colorimetric MDH Assay

  • Prepare AMP Buffer (0.1 M, pH 10.0): Prepare a 0.1 M solution of AMP and adjust the pH to 10.0 with HCl.

  • Prepare Reaction Mixture:

    • For each reaction, prepare a mixture containing:

      • AMP Buffer (0.1 M, pH 10.0)

      • L-Malate

      • NAD⁺

  • Assay Procedure:

    • Add 50 µL of the sample (e.g., tissue homogenate, mitochondrial fraction) to a 96-well plate.

    • Add 150 µL of the reaction mixture to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH. The rate of NADH formation is proportional to the MDH activity.

Visualizations

Signaling Pathway

ALP_Signaling_Pathway Epinephrine Epinephrine Adrenergic_Receptor α1 Adrenergic Receptor Epinephrine->Adrenergic_Receptor activates G_Protein Gi Protein Adrenergic_Receptor->G_Protein activates p38_MAPK p38 MAP Kinase G_Protein->p38_MAPK activates ALP_Activity Alkaline Phosphatase Activity p38_MAPK->ALP_Activity stimulates

Caption: Epinephrine stimulates ALP activity via a Gi-protein coupled receptor and the p38 MAP kinase pathway.[6]

Experimental Workflow

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Buffer_Prep Prepare AMP Buffer Dispense_Buffer Dispense Buffer to Plate Buffer_Prep->Dispense_Buffer Substrate_Prep Prepare Substrate Solution Add_Substrate Add Substrate (Initiate Reaction) Substrate_Prep->Add_Substrate Sample_Prep Prepare Sample Add_Sample Add Sample Sample_Prep->Add_Sample Incubate Incubate Add_Substrate->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Data_Analysis Data Analysis Measure_Absorbance->Data_Analysis

Caption: General experimental workflow for a colorimetric enzymatic assay using AMP buffer.

Conclusion

2-Amino-2-methyl-1-propanol hydrochloride (AMP HCl) is a reliable and effective buffer for a variety of biochemical assays, particularly those requiring an alkaline pH. Its ability to maintain a stable pH environment is crucial for obtaining accurate and reproducible results in enzymatic studies. The protocols provided herein serve as a guide for researchers to effectively utilize AMP buffer in their experimental workflows. As with any reagent, it is important to use high-purity AMP to avoid potential inhibition of enzymatic activity by contaminants.[7]

References

Protocol for the Synthesis of Oxazolidines from 1-Amino-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. They are versatile synthetic intermediates and have been explored for various applications in medicinal chemistry and materials science. A common and straightforward method for the synthesis of oxazolidines is the condensation reaction between a 1,2-amino alcohol and an aldehyde or a ketone. This reaction typically proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to yield the oxazolidine ring.

This document provides detailed protocols for the synthesis of oxazolidines from 1-Amino-2-methylpropan-2-ol using two different aldehydes: formaldehyde (in the form of paraformaldehyde) and benzaldehyde. 1-Amino-2-methylpropan-2-ol provides a sterically hindered backbone, leading to the formation of 4,4-dimethyl substituted oxazolidines. The choice of aldehyde determines the substitution at the 2-position of the oxazolidine ring. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development.

The general reaction scheme is as follows:

Data Presentation

The following tables summarize the quantitative data for the synthesis of two representative oxazolidines derived from 1-Amino-2-methylpropan-2-ol.

Table 1: Synthesis of 4,4-Dimethyl-1,3-oxazolidine

ParameterValue
Reactants 1-Amino-2-methylpropan-2-ol, Paraformaldehyde
Solvent Toluene
Temperature Reflux (approx. 110 °C)
Reaction Time 2 hours
Yield ~95%
¹H NMR (CDCl₃, δ ppm) 3.84 (s, 2H), 2.91 (s, 2H), 2.05 (br s, 1H), 1.23 (s, 6H)
¹³C NMR (CDCl₃, δ ppm) 81.3, 69.9, 58.0, 25.4

Table 2: Synthesis of 2-Phenyl-4,4-dimethyl-1,3-oxazolidine

ParameterValue
Reactants 1-Amino-2-methylpropan-2-ol, Benzaldehyde
Solvent Toluene
Temperature Reflux (approx. 110 °C)
Reaction Time 4 hours
Yield High (specific yield not detailed in general procedures)
¹H NMR (CDCl₃, δ ppm) 7.45-7.25 (m, 5H), 5.03 (s, 1H), 3.21 (d, 1H), 2.85 (d, 1H), 2.30 (br s, 1H), 1.30 (s, 3H), 1.25 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) 141.2, 128.4, 127.8, 126.5, 94.2, 70.5, 58.5, 25.8, 25.2

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethyl-1,3-oxazolidine from 1-Amino-2-methylpropan-2-ol and Paraformaldehyde

Materials:

  • 1-Amino-2-methylpropan-2-ol

  • Paraformaldehyde

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 1-Amino-2-methylpropan-2-ol (1.0 eq).

  • Add toluene to the flask to create a solution with a concentration of approximately 0.5 M.

  • Add paraformaldehyde (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation if necessary, although the product is often of high purity.

Protocol 2: Synthesis of 2-Phenyl-4,4-dimethyl-1,3-oxazolidine from 1-Amino-2-methylpropan-2-ol and Benzaldehyde

Materials:

  • 1-Amino-2-methylpropan-2-ol

  • Benzaldehyde

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, dissolve 1-Amino-2-methylpropan-2-ol (1.0 eq) in toluene (to achieve a concentration of about 0.5 M).

  • Add benzaldehyde (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring.

  • Collect the water produced during the reaction in the Dean-Stark trap.

  • Monitor the reaction for completion using TLC or GC-MS. The reaction is generally complete within 4 hours.

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Evaporate the toluene under reduced pressure using a rotary evaporator.

  • The crude product, 2-phenyl-4,4-dimethyl-1,3-oxazolidine, can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

General Experimental Workflow for Oxazolidine Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1-Amino-2-methylpropan-2-ol + Aldehyde/Ketone solvent Add Toluene flask Combine in Round-Bottom Flask with Dean-Stark Apparatus solvent->flask reflux Heat to Reflux flask->reflux water_removal Azeotropic Removal of Water reflux->water_removal monitoring Monitor by TLC/GC-MS water_removal->monitoring cool Cool to Room Temperature monitoring->cool concentrate Concentrate in vacuo cool->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Isolated Oxazolidine purify->product

Caption: General workflow for the synthesis of oxazolidines.

Reaction Mechanism for Oxazolidine Formation

G cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Cyclization reactants Amino Alcohol + Aldehyde hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack cyclization Intramolecular Cyclization hemiaminal->cyclization oxazolidine Oxazolidine cyclization->oxazolidine water Water cyclization->water Elimination

Caption: Mechanism of oxazolidine formation.

Troubleshooting & Optimization

Technical Support Center: 1-Amino-2-methylpropan-2-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-2-methylpropan-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Several common synthesis routes are employed, often starting from readily available materials. Key pathways include:

  • From Isobutene and Acetonitrile: This method involves the reaction of isobutene, chlorine, and acetonitrile to form an intermediate, which is then hydrolyzed to produce the final product.[1]

  • From Acetone Cyanohydrin: This route involves the reduction of acetone cyanohydrin using a reducing agent like lithium aluminum hydride.[2]

  • From Isobutyraldehyde: This synthesis begins with the halogenation of isobutyraldehyde, followed by a series of reactions to form a 2-halohydrin intermediate, which then undergoes ammonolysis.

  • Via Hoffman Degradation: This pathway starts with 2-chloropropane and involves the formation of 2,2-dimethyl-3-hydroxypropionamide, which is then subjected to Hoffman degradation.[3]

Q2: What is a typical yield for the synthesis of 1-Amino-2-methylpropan-2-ol?

A2: The yield can vary significantly depending on the chosen synthesis route and reaction conditions. Reported yields range from approximately 50% to over 90%. For instance, a method starting from isobutylene has reported a total yield of around 66-69%.[1][4] Another process involving the hydrogenation of an α-amino isobutyric acid alkyl ester has demonstrated yields exceeding 92%.[5] A route utilizing a Hoffman degradation reaction has shown a total yield of about 57.4%.[3][6]

Troubleshooting Guide

Problem 1: Low Overall Yield

Low yield is a frequent challenge in multi-step syntheses. The following sections address potential causes and solutions for improving the yield of this compound.

Possible Cause: Incomplete Hydrolysis

  • Recommendation: Ensure complete hydrolysis of the intermediate. In the synthesis route starting from isobutene and acetonitrile, a two-step hydrolysis is often employed. The first hydrolysis forms an amide intermediate, which is then further hydrolyzed in the presence of an inorganic acid like hydrochloric acid and an alcohol (e.g., ethanol).[1] Adding the alcohol can facilitate a more complete hydrolysis.[1]

Possible Cause: Suboptimal Reactant Stoichiometry

  • Recommendation: The molar ratio of reactants is crucial. For the synthesis involving isobutene, chlorine, and acetonitrile, an excess of acetonitrile is beneficial as it also acts as the solvent, which can improve the yield.[1]

Possible Cause: Inefficient Purification and Extraction

  • Recommendation: The neutralization and extraction steps are critical for isolating the product. After hydrolysis, the reaction mixture is typically neutralized with a base like sodium hydroxide to a pH of 9-14 to free the amine.[1] Subsequent extraction with a suitable solvent, such as 95% ethanol, followed by careful removal of the solvent under reduced pressure, is necessary to minimize product loss.[1][4]

Problem 2: Impurity Formation

The presence of impurities can complicate purification and reduce the final yield of the desired product.

Possible Cause: Side Reactions During Hydrolysis

  • Recommendation: In syntheses using acetonitrile, if it is not removed before the second, more acidic hydrolysis step, it can degrade to form acetate, leading to purification difficulties.[1] It is advisable to remove acetonitrile and other light boiling point impurities by distillation after the initial hydrolysis.[1]

Possible Cause: Incomplete Reaction in Intermediate Steps

  • Recommendation: Monitor the completion of each reaction step using appropriate analytical techniques (e.g., TLC, GC-MS) before proceeding to the next. This will help to ensure that starting materials and intermediates are not carried over, which can lead to a complex mixture of byproducts.

Data Presentation

Table 1: Comparison of Reported Yields for 2-Amino-2-methyl-1-propanol Synthesis

Starting MaterialsKey Intermediate(s)Reported YieldReference
Isobutene, Chlorine, AcetonitrileN-[1-(chloromethyl) propyl group] acetochloroamide66-69%[1][4]
α-An Jiyidingsuan methyl esters-91.97%[5]
α-An Jiyidingsuan propyl ester-92.57%[5]
α-An Jiyidingsuan cyclohexyl-92.25%[5]
2-chloropropane, Sodium Cyanide, Formaldehyde2,2-dimethyl-3-hydroxypropionamide~57.4% (total)[3][6]
Acetone cyanohydrin-56%[2]

Experimental Protocols

Protocol 1: Synthesis from Isobutene, Chlorine, and Acetonitrile (Adapted from CN1911899A)

  • Reaction: Isobutene and chlorine are introduced into acetonitrile. The molar ratio of isobutene:chlorine:acetonitrile is typically 1:0.8-3:2-50.[1] The reaction yields N-[1-(chloromethyl) propyl] acetochloroamide.

  • First Hydrolysis: Water is added to the reaction mixture to hydrolyze the N-[1-(chloromethyl) propyl] acetochloroamide to N-[1-(chloromethyl) propyl] ethanamide.[1]

  • Solvent Removal: Acetonitrile and other volatile impurities are removed by distillation.[1]

  • Second Hydrolysis: The concentrated solution from the previous step is mixed with ethanol and concentrated hydrochloric acid. The mixture is refluxed for approximately 2 hours. More ethanol and hydrochloric acid are added, and the reflux is continued for another 2 hours while distilling off the solvent.[1]

  • Isolation of Hydrochloride Salt: After the second hydrolysis, water is added, and the mixture is subjected to vacuum distillation until no more overhead product is observed, yielding the crude this compound as a white solid.[1]

  • Neutralization and Extraction: The hydrochloride salt is neutralized with a 40% sodium hydroxide solution to a pH of 12. Water is removed under reduced pressure. The resulting crude product is extracted with 95% ethanol.[1][4]

  • Final Purification: The ethanol is evaporated from the filtrate to yield the crude 2-amino-2-methyl-1-propanol, which can be further purified by distillation to achieve a purity of >99%.[4]

Protocol 2: Synthesis from Acetone Cyanohydrin (Adapted from ChemicalBook)

  • Reduction: A solution of acetone cyanohydrin in tetrahydrofuran (THF) is slowly added to a suspension of lithium aluminum hydride in THF at 0°C.[2]

  • Reflux: The reaction mixture is then refluxed for 4 hours.[2]

  • Quenching: After cooling to 0°C, the reaction is quenched by the addition of sodium sulfate decahydrate and potassium fluoride.[2]

  • Work-up: The mixture is stirred at 35°C for 30 minutes and then filtered through diatomaceous earth.[2]

  • Isolation: The filtrate is concentrated under vacuum to yield 1-amino-2-methyl-2-propanol.[2]

Visualizations

experimental_workflow_isobutene start Start Materials: Isobutene, Chlorine, Acetonitrile reaction Combination Reaction start->reaction intermediate1 N-[1-(chloromethyl) propyl] acetochloroamide reaction->intermediate1 hydrolysis1 First Hydrolysis (with Water) intermediate1->hydrolysis1 intermediate2 N-[1-(chloromethyl) propyl] ethanamide hydrolysis1->intermediate2 distillation Solvent Removal (Distillation) intermediate2->distillation hydrolysis2 Second Hydrolysis (Ethanol, HCl) distillation->hydrolysis2 product_hcl 1-Amino-2-methylpropan-2-ol Hydrochloride (Crude) hydrolysis2->product_hcl neutralization Neutralization (NaOH) product_hcl->neutralization extraction Extraction (Ethanol) neutralization->extraction purification Final Purification (Distillation) extraction->purification final_product Pure 2-Amino-2-methyl-1-propanol purification->final_product

Caption: Synthesis workflow from isobutene.

troubleshooting_low_yield problem Problem: Low Yield cause1 Incomplete Hydrolysis? problem->cause1 cause2 Suboptimal Reactant Ratio? problem->cause2 cause3 Inefficient Purification? problem->cause3 solution1 Solution: - Ensure two-step hydrolysis. - Add alcohol (e.g., ethanol) to facilitate the second hydrolysis. cause1->solution1 solution2 Solution: - Use excess acetonitrile (acts as solvent and reactant). cause2->solution2 solution3 Solution: - Neutralize to pH 9-14. - Use an effective extraction solvent (e.g., 95% ethanol). - Carefully remove solvent under reduced pressure. cause3->solution3

Caption: Troubleshooting low yield issues.

References

Optimization of reaction conditions for 1-Amino-2-methylpropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Amino-2-methylpropan-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 1-Amino-2-methylpropan-2-ol?

A1: A prevalent method for synthesizing 1-Amino-2-methylpropan-2-ol is the reduction of acetone cyanohydrin.[1] This is often achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (THF).[1]

Q2: How is the hydrochloride salt of 1-Amino-2-methylpropan-2-ol typically formed?

A2: The hydrochloride salt is generally prepared by reacting the free base (1-Amino-2-methylpropan-2-ol) with hydrochloric acid. A common procedure involves dissolving the free base in a suitable solvent and then adding a solution of HCl (e.g., HCl in isopropanol or gaseous HCl) until the salt precipitates. The solid hydrochloride salt can then be isolated by filtration.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. The quenching of the reaction must be performed carefully and at low temperatures.

Q4: What are the typical yields for the synthesis of 1-Amino-2-methylpropan-2-ol from acetone cyanohydrin?

A4: The reported yield for the synthesis of 1-Amino-2-methylpropan-2-ol from acetone cyanohydrin using lithium aluminum hydride is around 56%.[1] Optimization of reaction conditions may lead to improved yields.

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Question: My reaction has resulted in a very low yield of 1-Amino-2-methylpropan-2-ol. What could be the cause?

  • Answer:

    • Inactive Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is sensitive to moisture. Ensure that the reagent is fresh and has been handled under strictly anhydrous conditions.

    • Insufficient Reagent: Check the stoichiometry of your reactants. An insufficient amount of LiAlH₄ will lead to incomplete reduction of the acetone cyanohydrin. A molar ratio of at least 2:1 (LiAlH₄:acetone cyanohydrin) is recommended as each hydride can react and the nitrile reduction consumes two equivalents of hydride.

    • Low Reaction Temperature or Short Reaction Time: The reduction of nitriles with LiAlH₄ often requires elevated temperatures (reflux) to proceed to completion.[1] Ensure the reaction has been refluxed for a sufficient amount of time (e.g., 4 hours).[1]

    • Improper Quenching: An overly aggressive quenching of the reaction can lead to the decomposition of the product. The quenching should be done slowly and at a reduced temperature (e.g., 0 °C).[1]

Issue 2: Difficulty in isolating the product.

  • Question: I am having trouble isolating the 1-Amino-2-methylpropan-2-ol after the reaction. What are some common issues?

  • Answer:

    • Formation of Emulsions: During the aqueous workup, emulsions can form, making phase separation difficult. The use of a saturated brine solution can help to break up emulsions.

    • Product Lost in Aqueous Layer: 1-Amino-2-methylpropan-2-ol has some water solubility. Ensure that the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize product recovery.

    • Incomplete Filtration of Aluminum Salts: After quenching, a gelatinous precipitate of aluminum salts is formed. Thorough filtration is necessary to remove these salts. Using a filter aid like Celite can improve the filtration process.[1]

Issue 3: Impure product.

  • Question: My final product of this compound is impure. What are the likely contaminants and how can I remove them?

  • Answer:

    • Unreacted Starting Material: If the reaction is incomplete, unreacted acetone cyanohydrin may remain. This can be monitored by thin-layer chromatography (TLC).

    • Side Products: Side reactions can lead to the formation of impurities. Purification by distillation of the free base before conversion to the hydrochloride salt is recommended.

    • Excess Hydrochloric Acid: During the formation of the hydrochloride salt, an excess of HCl can lead to an acidic final product. The pH should be carefully monitored during the salt formation. Washing the precipitated salt with a cold, non-polar solvent can help remove excess acid.

    • Solvent Impurities: Ensure that all solvents used are of high purity to avoid introducing contaminants.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 1-Amino-2-methylpropan-2-ol [1]

ParameterValue
Starting MaterialAcetone cyanohydrin
ReagentLithium aluminum hydride (LiAlH₄)
SolventTetrahydrofuran (THF)
Reagent to Substrate Ratio2:1 (molar)
Reaction Temperature0 °C initially, then reflux
Reaction Time4 hours at reflux
Quenching AgentSodium sulfate decahydrate and potassium fluoride
Yield56%

Experimental Protocols

Synthesis of 1-Amino-2-methylpropan-2-ol [1]

  • Reaction Setup: A reaction flask is charged with lithium aluminum hydride (2.0 equivalents) and anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Addition of Starting Material: The flask is cooled to 0 °C, and a solution of acetone cyanohydrin (1.0 equivalent) in anhydrous THF is added dropwise over 15 minutes.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.

  • Quenching: After the reaction is complete, the mixture is cooled back down to 0 °C. The reaction is carefully quenched by the slow addition of sodium sulfate decahydrate and potassium fluoride.

  • Workup: The mixture is stirred at 35 °C for 30 minutes and then filtered through a pad of diatomaceous earth.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 1-Amino-2-methylpropan-2-ol as an oily product.

Preparation of this compound

  • Dissolution: The crude 1-Amino-2-methylpropan-2-ol is dissolved in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in isopropanol) is added dropwise with stirring until the pH becomes acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

  • Isolation and Purification: The solid is collected by filtration, washed with a small amount of cold solvent (e.g., cold diethyl ether) to remove any excess acid or impurities, and then dried under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_salt_formation Salt Formation start Start: LiAlH4 in THF add_reactant Add Acetone Cyanohydrin at 0°C start->add_reactant reflux Reflux for 4 hours add_reactant->reflux quench Quench at 0°C reflux->quench filter_salts Filter Aluminum Salts quench->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate free_base Product: 1-Amino-2-methylpropan-2-ol concentrate->free_base dissolve Dissolve in Solvent free_base->dissolve add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitate Salt add_hcl->precipitate isolate_salt Filter and Dry precipitate->isolate_salt final_product Final Product: 1-Amino-2-methylpropan-2-ol HCl isolate_salt->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield Issue check_reagent Was the LiAlH4 fresh and handled under anhydrous conditions? start->check_reagent check_stoichiometry Was the molar ratio of LiAlH4 to substrate at least 2:1? check_reagent->check_stoichiometry Yes solution_reagent Solution: Use fresh, properly handled LiAlH4. check_reagent->solution_reagent No check_conditions Was the reaction refluxed for a sufficient time? check_stoichiometry->check_conditions Yes solution_stoichiometry Solution: Adjust stoichiometry to ensure sufficient reducing agent. check_stoichiometry->solution_stoichiometry No check_workup Was the quenching performed slowly at 0°C? check_conditions->check_workup Yes solution_conditions Solution: Increase reflux time and monitor reaction completion by TLC. check_conditions->solution_conditions No solution_workup Solution: Ensure careful, controlled quenching at low temperature. check_workup->solution_workup No

Caption: Troubleshooting logic for low yield issues.

References

Side reactions and byproducts in 1-Amino-2-methylpropan-2-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Amino-2-methylpropan-2-ol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 1-Amino-2-methylpropan-2-ol?

A1: The most prevalent industrial methods include the Ritter reaction of isobutylene with acetonitrile, the reduction of 2-nitro-2-methyl-1-propanol, and the hydrogenation of α-aminoisobutyric acid esters. The Ritter-type synthesis is often favored due to the low cost and availability of raw materials like isobutylene.[1][2]

Q2: What is the typical yield and purity I can expect for the final hydrochloride salt?

A2: Yields and purity are highly dependent on the chosen synthetic route and optimization of reaction conditions. For the Ritter-type synthesis from isobutylene, yields based on the starting alkene can range from 50-70%.[1][2][3] However, after purification steps such as distillation or rectification, the final free base can achieve purity levels greater than 99%.[1][3] Syntheses from other precursors like 2,2-dimethylaziridine have reported yields as high as 91% with 99.4% purity.[4]

Q3: What are the critical safety precautions to take during this synthesis?

A3: The synthesis involves hazardous materials and requires strict safety protocols. Key precautions include:

  • Handling corrosive and strong acids (e.g., hydrochloric acid, sulfuric acid) in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Using flammable solvents and reagents (e.g., isobutylene, ethanol) away from ignition sources.

  • Managing exothermic reactions by controlling the rate of addition of reagents and using cooling baths.

  • Being aware of the toxicity of reagents and products. The final product, 2-Amino-2-methyl-1-propanol, is a skin and severe eye irritant.[5]

Q4: How is the final hydrochloride salt typically isolated and purified?

A4: After the synthesis of the free base (1-Amino-2-methylpropan-2-ol), the product is often purified by distillation. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (like isopropanol or ethanol) and treated with hydrochloric acid. The resulting salt precipitates and can be collected by filtration, washed with a cold solvent, and dried. An alternative method involves neutralizing the reaction mixture with a base, extracting the free amine, and then precipitating the hydrochloride salt.[1][3]

Troubleshooting Guide

Problem 1: Low Yield of 1-Amino-2-methylpropan-2-ol
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the catalyst (if any) is active and added in the correct amount.
Suboptimal Temperature The Ritter reaction is temperature-sensitive. Low temperatures can slow the reaction rate, while excessively high temperatures can promote side reactions. Maintain the recommended temperature range for your specific protocol (e.g., -30 to 30 °C for the initial combination reaction).[3]
Isobutylene Dimerization/Polymerization The strong acidic conditions can cause the isobutylene starting material to dimerize or polymerize. Ensure a sufficient excess of the nitrile (acetonitrile) is used to trap the carbocation intermediate before it reacts with another isobutylene molecule. Maintain a low temperature during the initial addition.
Losses During Workup/Extraction The product is water-soluble. During aqueous workup, ensure the pH is sufficiently basic (pH > 12) to convert the ammonium salt to the free amine, which is more soluble in organic solvents.[1][3] Use multiple extractions with an appropriate organic solvent to maximize recovery. Salting out the aqueous layer with NaCl can also reduce the solubility of the amine in water.
Problem 2: Final Product is Impure (Contaminated with Byproducts)
Potential Cause Identification & Solution
Unreacted Starting Materials Presence of starting materials can be detected by GC-MS or NMR. Improve purification by optimizing distillation conditions (e.g., using a fractionating column) or by performing a chemical wash during workup to remove specific starting materials.
Incomplete Hydrolysis of Amide Intermediate The presence of N-(2-hydroxy-2-methylpropyl)acetamide may be observed in NMR or mass spectrometry. To resolve this, ensure the hydrolysis step (using strong acid or base) is carried out for a sufficient duration and at the recommended temperature to drive the reaction to completion.
Acetonitrile Degradation In acid-catalyzed syntheses using acetonitrile, the solvent can hydrolyze to form acetic acid or acetamide.[3] These impurities can often be removed by a basic wash during the workup procedure.
Side Products from Chlorination In syntheses involving the chlorination of isobutylene, byproducts such as 1,2-dichloro-2-methylpropane or methallyl chloride can form. These are typically more volatile than the desired product and can be removed by careful fractional distillation.
Isobutylene Dimers Hydrocarbon impurities like 2,4,4-trimethylpentene isomers may be present. These are non-polar and can be separated from the polar amino alcohol product by distillation or column chromatography.
Problem 3: Difficulty in Isolating the Hydrochloride Salt
Potential Cause Recommended Solution
Product is an Oil Instead of a Solid The hydrochloride salt can sometimes initially separate as a viscous oil, especially if residual water or solvent is present.[1] Try adding a small amount of a non-polar co-solvent (e.g., diethyl ether) to induce crystallization, scratching the inside of the flask with a glass rod, or cooling the solution for an extended period. Ensure the starting amine is as dry as possible before adding HCl.
Incorrect Stoichiometry of HCl Adding a large excess of HCl can sometimes inhibit crystallization. Add HCl portion-wise until precipitation is complete. Use of gaseous HCl or a solution of HCl in a non-protic solvent (like dioxane) can sometimes yield a more crystalline product.
Salt is Too Soluble in the Chosen Solvent If the hydrochloride salt is soluble in the reaction solvent, it will not precipitate. After adding HCl, concentrate the solution under reduced pressure to remove the solvent until the product begins to crystallize, then add a non-solvent to complete the precipitation.

Data Presentation

Table 1: Comparison of Yields and Purity from Different Synthetic Routes

Synthetic RouteStarting MaterialsReported YieldReported PurityReference
Ritter-type ReactionIsobutylene, Chlorine, Acetonitrile50-69%>99% (after rectification)[1][3]
Aziridine Ring-Opening2,2-Dimethylaziridine, H₂SO₄~91%~99.4% (chromatographic)[4]
Hofmann Rearrangement2,2-dimethyl-3-hydroxypropionamide~86%~99.2%[4]
Ester Hydrogenolysisα-aminoisobutyric acid propyl ester~93%High purity[2]

Experimental Protocols

Protocol: Synthesis via Ritter-type Reaction and Subsequent Hydrolysis

This protocol is a representative example based on methodologies described in the patent literature.[1][3]

Step 1: Formation of the N-alkyl Amide Intermediate

  • Charge a suitable reactor, equipped with a cooling system, stirrer, and gas inlet, with acetonitrile.

  • Cool the acetonitrile to a temperature between -10 °C and 0 °C.

  • Simultaneously and slowly bubble isobutylene gas and chlorine gas through the cooled acetonitrile while maintaining the temperature. The molar ratio of reagents should be carefully controlled.

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at the same temperature.

  • Slowly add water to the reaction mixture to perform the initial hydrolysis of the chloroamine intermediate to the more stable N-(1-(chloromethyl)-1-methylethyl)acetamide.

Step 2: Hydrolysis to 1-Amino-2-methylpropan-2-ol

  • Concentrate the reaction mixture from Step 1 under reduced pressure to remove excess acetonitrile.

  • Add concentrated hydrochloric acid to the residue.

  • Heat the mixture to reflux for several hours to facilitate the complete hydrolysis of the amide to the amine hydrochloride. Monitor the reaction by GC or TLC until the amide intermediate is consumed.

Step 3: Isolation and Purification

  • Cool the reaction mixture and neutralize it by slowly adding a strong base (e.g., 40% NaOH solution) until the pH is greater than 12.[1][3]

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethanol).

  • Combine the organic extracts and dry them over an anhydrous salt (e.g., Na₂SO₄).

  • Filter the solution and remove the solvent by rotary evaporation to yield the crude 1-Amino-2-methylpropan-2-ol free base.

  • Purify the crude product by vacuum distillation to obtain the pure free base.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified 1-Amino-2-methylpropan-2-ol in a minimal amount of a cold solvent like isopropanol or ethanol.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol while stirring.

  • The this compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Reaction_Pathway cluster_main Main Synthesis Pathway cluster_side Side Reactions & Byproducts isobutylene Isobutylene + Cl₂ + CH₃CN intermediate1 N-chloro-N-(tert-butyl)acetimidoyl chloride isobutylene->intermediate1 Ritter-type Reaction dimer Isobutylene Dimers (e.g., 2,4,4-Trimethylpentene) isobutylene->dimer Acid Catalysis dichoro 1,2-dichloro-2-methylpropane isobutylene->dichoro Direct Chlorination intermediate2 N-(2-hydroxy-2-methylpropyl)acetamide intermediate1->intermediate2 Hydrolysis 1 product_base 1-Amino-2-methylpropan-2-ol intermediate2->product_base Hydrolysis 2 (HCl) product_hcl 1-Amino-2-methylpropan-2-ol HCl product_base->product_hcl + HCl acetamide Acetamide / Acetic Acid acetonitrile Acetonitrile (Solvent) acetonitrile->acetamide Acid Hydrolysis

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow start Experiment Completed check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? (NMR, GC-MS) check_yield->check_purity Yes yield_issue Troubleshoot Low Yield: - Check reaction time/temp - Check for side reactions - Optimize workup check_yield->yield_issue No purity_issue Troubleshoot Impurities: - Identify byproducts - Optimize purification (Distillation, Recrystallization) - Adjust reaction conditions check_purity->purity_issue No end Product Meets Specs check_purity->end Yes yield_issue->start Re-run Experiment purity_issue->start Re-run or Re-purify

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 1-Amino-2-methylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Amino-2-methylpropan-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the preferred method for removing small amounts of impurities from a solid sample, while column chromatography is useful for separating the desired compound from significant quantities of impurities with different polarities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can originate from the synthesis process and may include:

  • Unreacted starting materials.

  • Byproducts from side reactions, such as products of over-alkylation or residual synthesis solvents like acetonitrile, which can form acetate salts.[1]

  • The free base form (1-Amino-2-methylpropan-2-ol) if the hydrochlorination was incomplete.

  • Inorganic salts.

Q3: How can I remove colored impurities from my sample?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent recrystallization. The charcoal adsorbs the colored compounds.

Q4: My purified this compound has a low melting point. What could be the issue?

A4: A low or broad melting point range typically indicates the presence of impurities. Further purification by recrystallization or chromatography is recommended. It is also important to ensure the product is completely dry, as residual solvent can also depress the melting point.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume of solvent is being used.Try a more polar solvent such as ethanol or isopropanol. Increase the volume of the solvent gradually until the compound dissolves.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be inappropriate.Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Consider a different solvent system.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble, but is miscible with the primary solvent) dropwise to the cooled solution. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the purified product. Too much solvent was used for recrystallization or washing. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not move from the origin on a silica gel column. This compound is a salt and is highly polar, leading to strong adsorption on acidic silica gel.Avoid using silica gel. Use a more suitable stationary phase such as basic alumina or reverse-phase silica (C18).
Poor separation of the desired compound from impurities. The eluent system is not optimized.For basic alumina, a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) may be effective. For reverse-phase chromatography, a gradient of acetonitrile in water (often with a small amount of a modifier like formic acid or TFA) is a good starting point.
Streaking of the compound band on the column. The compound is overloading the column, or there is an interaction with the stationary phase.Use a larger column or load less sample. As mentioned, switch to a more appropriate stationary phase like basic alumina.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Diethyl Ether

This protocol is suitable for purifying this compound with minor organic impurities.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, slowly add diethyl ether as an anti-solvent until the solution becomes cloudy.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum.

Expected Purity and Yield:

Parameter Expected Value
Purity (by HPLC)>99%
Yield70-90%
Melting Point~188-192 °C
Protocol 2: Purification using Column Chromatography on Basic Alumina

This protocol is designed for separating this compound from less polar impurities.

Materials:

  • Crude this compound

  • Basic alumina (Brockmann I, standard grade)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of basic alumina in dichloromethane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of methanol.

  • Adsorb the dissolved sample onto a small amount of basic alumina and dry it.

  • Carefully add the dried sample to the top of the column.

  • Elute the column with a gradient of methanol in dichloromethane, starting with 100% DCM and gradually increasing the methanol concentration (e.g., 0-10% methanol).

  • Collect fractions and monitor them by a suitable analytical technique (e.g., TLC or HPLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in minimal hot ethanol crude_recryst->dissolve charcoal Add activated charcoal (if colored) dissolve->charcoal hot_filter Hot gravity filtration charcoal->hot_filter Yes cool Cool to room temp. charcoal->cool No hot_filter->cool add_ether Add diethyl ether (anti-solvent) cool->add_ether ice_bath Cool in ice bath add_ether->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold diethyl ether vac_filter->wash dry Dry under vacuum wash->dry pure_product_recryst Pure Product dry->pure_product_recryst

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out recrystallization->oiling_out Symptom no_crystals No Crystals Form recrystallization->no_crystals Symptom low_yield Low Yield recrystallization->low_yield Symptom compound_stuck Compound Stuck on Column chromatography->compound_stuck Symptom solution_oiling Cool slower Add more solvent oiling_out->solution_oiling Solution solution_crystals Concentrate solution Add anti-solvent Scratch flask no_crystals->solution_crystals Solution solution_yield Use minimum hot solvent Wash with cold solvent low_yield->solution_yield Solution solution_stuck Use basic alumina or reverse phase compound_stuck->solution_stuck Solution

Caption: Troubleshooting logic for common purification issues.

References

Stability issues of 1-Amino-2-methylpropan-2-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Amino-2-methylpropan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

Q2: What are the potential degradation pathways for this compound in solution?

Based on studies of the free base, 2-Amino-2-methyl-1-propanol (AMP), and general chemical principles, the primary degradation pathways for this compound in solution are likely to be oxidation and thermal degradation.

  • Oxidative Degradation: The amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to light. This can lead to the formation of various degradation products.

  • Thermal Degradation: Elevated temperatures can promote the degradation of the molecule. For the related compound AMP, thermal degradation in the presence of CO2 has been shown to yield products like 4,4-dimethyl-2-oxazolidinone.[2]

Q3: How does pH affect the stability of this compound solutions?

While specific pH-stability profiles for this compound are not extensively documented, the stability of amino compounds in solution is often pH-dependent. In acidic conditions, the amine group will be protonated, which can protect it from certain oxidative reactions. Conversely, at higher pH values, the free amine is more susceptible to oxidation. It is crucial to buffer your solution to a pH that is optimal for your specific experimental needs and to be aware that this pH may influence the compound's stability. For instance, studies on amino acid solutions have shown that pH can significantly impact their stability.[3]

Q4: What are some common signs of degradation in my this compound solution?

Visual signs of degradation can include a change in the color of the solution (e.g., from colorless to yellow or brown), the formation of precipitates, or a noticeable change in pH. However, significant degradation can occur without any visible changes. Therefore, for critical applications, it is recommended to use analytical techniques like HPLC to assess the purity and concentration of the compound over time.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results

If you are experiencing variability in your experimental outcomes, it could be related to the degradation of your this compound solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most straightforward step is to prepare a fresh solution from solid this compound.

  • Verify Solution Integrity: If possible, analyze your current solution using a stability-indicating method like HPLC to check for the presence of degradation products and to confirm the concentration of the active compound.

  • Review Storage Conditions: Ensure that your stock and working solutions are stored under the recommended conditions (frozen, protected from light).

  • Consider Solution Age: Avoid using solutions that have been stored for extended periods, even under ideal conditions.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

The presence of new peaks in your HPLC or other chromatographic analysis that are not present in the analysis of a freshly prepared standard is a strong indicator of degradation.

Troubleshooting Steps:

  • Characterize Unknown Peaks: If you have access to mass spectrometry (LC-MS), attempt to identify the mass of the unknown peaks. This can provide clues about the degradation products. Potential degradation products of the related compound 2-Amino-2-methyl-1-propanol under oxidative and thermal stress include formic acid, N-(2-hydroxy-1,1-dimethylethyl)-glycine, and 4,4-dimethyl-2-oxazolidinone.[4][5]

  • Perform a Forced Degradation Study: To confirm if the unknown peaks are indeed degradation products, you can perform a forced degradation study on a fresh sample of this compound (see Experimental Protocols section for a general procedure).

  • Optimize Analytical Method: Ensure your analytical method is capable of separating the main compound from all potential degradation products.

Data on Solution Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides stability information for a structurally related compound, (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), in biological matrices, which can offer some insight into potential stability issues.

Table 1: Stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) in Biological Samples Inoculated with E. coli [6][7]

MatrixStorage ConditionDurationStability (% Remaining)
Plasma37°C48 hoursStable
Urine37°C48 hours~89%
Plasma-20°C1 month~93%
Urine-20°C1 month~89%
Plasma-20°C6 months<70%
Urine-20°C6 months<30%

Note: This data is for a related compound and may not be directly representative of the stability of this compound. However, it highlights the importance of storage conditions and the potential for degradation over time, especially in complex biological matrices.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified period. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-100°C) for a specified period.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified period. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC.

Protocol 2: Suggested HPLC Method for Stability Testing

This is a suggested starting point for an HPLC method to separate this compound from its potential degradation products. Method optimization will likely be required.

Chromatographic Conditions:

ParameterSuggested Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm (or photodiode array detector to monitor multiple wavelengths)
Injection Volume 10 µL

Visualizations

Below are diagrams illustrating key concepts related to the stability and analysis of this compound.

G cluster_0 Factors Affecting Stability cluster_1 Degradation Temperature Temperature Degradation Degradation of 1-Amino-2-methylpropan-2-ol HCl Temperature->Degradation pH pH pH->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen / Oxidizing Agents Oxygen->Degradation

Caption: Key factors influencing the stability of the compound in solution.

G cluster_workflow Troubleshooting Workflow for Suspected Degradation start Inconsistent Experimental Results fresh_solution Prepare Fresh Solution start->fresh_solution analyze_old Analyze Old Solution (HPLC) start->analyze_old check_storage Review Storage Conditions start->check_storage compare_results Compare Results fresh_solution->compare_results analyze_old->compare_results implement_controls Implement Stricter Solution Handling Protocols check_storage->implement_controls problem_solved Problem Resolved compare_results->problem_solved If consistent degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed If inconsistent degradation_confirmed->implement_controls

Caption: A logical workflow for troubleshooting experimental inconsistencies.

G cluster_forced_degradation Forced Degradation Experimental Design start Fresh Sample of 1-Amino-2-methylpropan-2-ol HCl stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidative Oxidative (H2O2) stress_conditions->oxidative thermal Thermal (Heat) stress_conditions->thermal photolytic Photolytic (UV Light) stress_conditions->photolytic analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis outcome Identify Degradation Products & Understand Degradation Pathways analysis->outcome

Caption: An overview of a forced degradation study workflow.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Amino-2-methylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Amino-2-methylpropan-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: I am observing precipitation when trying to dissolve this compound in my aqueous buffer. What could be the cause?

A2: Several factors could lead to precipitation:

  • Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system and at the current temperature.

  • pH: The pH of your solution can significantly impact the solubility of an amine hydrochloride. If the pH is too high (basic), the hydrochloride salt can convert to its free base form, which may be less soluble.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it could suppress the dissolution of the hydrochloride salt.

  • Temperature: Solubility is often temperature-dependent. If you are working at a low temperature, the solubility will likely be lower.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using co-solvents is a common and effective strategy. Organic solvents that are miscible with water, such as ethanol, methanol, or dimethyl sulfoxide (DMSO), can help to increase the solubility. For the related free base, 1-Amino-2-methylpropan-2-ol, a solubility of ≥ 5 mg/mL has been reported in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Q4: How does temperature affect the solubility of this compound?

A4: For most solids, solubility in a liquid solvent increases with temperature. Therefore, gently warming the solution can help to dissolve more of the compound. However, it is crucial to ensure that the elevated temperature does not degrade the compound or other components in your experiment. Always check the compound's stability at higher temperatures.

Q5: Are there any known incompatibilities for this compound that might affect its solubility?

A5: As a hydrochloride salt of a primary amine, it may be incompatible with strong bases, which can deprotonate the amine and potentially lead to the precipitation of the less soluble free base. It may also react with strong oxidizing agents. When preparing solutions, it is advisable to avoid these conditions unless they are a required part of your experimental design.

Troubleshooting Guides

Problem: Difficulty Dissolving the Compound in Water or Aqueous Buffers

Table 1: Solubility Data Summary

Solvent SystemTemperatureReported SolubilityCitation
WaterAmbientMiscible (for the free base)[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 5 mg/mL (for the free base)[1]
95% EthanolNot SpecifiedSoluble (during synthesis)[3]
ChloroformNot SpecifiedSlightly soluble (for the free base)[4]
Ethyl AcetateNot SpecifiedSlightly soluble (for the free base)[4]

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start Start: Dissolve 1-Amino-2-methylpropan-2-ol HCl check_solubility Is the compound fully dissolved? start->check_solubility increase_temp Gently warm the solution (e.g., to 37-50°C) check_solubility->increase_temp No end_success Success: Compound is dissolved check_solubility->end_success Yes check_solubility2 Is it dissolved now? increase_temp->check_solubility2 adjust_ph Adjust pH to be slightly acidic (e.g., pH 5-6.5) check_solubility2->adjust_ph No check_solubility2->end_success Yes check_solubility3 Is it dissolved now? adjust_ph->check_solubility3 add_cosolvent Add a co-solvent (e.g., Ethanol, DMSO) incrementally check_solubility3->add_cosolvent No check_solubility3->end_success Yes check_solubility4 Is it dissolved now? add_cosolvent->check_solubility4 sonicate Use sonication to aid dissolution check_solubility4->sonicate No check_solubility4->end_success Yes check_solubility5 Is it dissolved now? sonicate->check_solubility5 check_solubility5->end_success Yes end_fail Consider alternative solvent or reformulation check_solubility5->end_fail No

Caption: A logical workflow for troubleshooting solubility issues.

Problem: Precipitation of the Compound from a Stock Solution Over Time

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start Precipitation observed in stock solution check_storage Check storage conditions (Temperature, Light Exposure) start->check_storage check_evaporation Has solvent evaporation occurred? check_storage->check_evaporation improper_storage Store at recommended temperature (e.g., 4°C or -20°C) and protect from light seal_properly Ensure vial is properly sealed check_evaporation->seal_properly Yes check_ph_shift Could the pH have shifted? check_evaporation->check_ph_shift No re_dissolve Attempt to re-dissolve (warm, sonicate) seal_properly->re_dissolve buffer_solution Use a buffered solvent to maintain pH check_ph_shift->buffer_solution Yes check_ph_shift->re_dissolve No buffer_solution->re_dissolve prepare_fresh If re-dissolving fails, prepare a fresh solution re_dissolve->prepare_fresh

Caption: Troubleshooting precipitation in stock solutions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution with pH Adjustment

This protocol describes the preparation of a 1 M aqueous stock solution of this compound where solubility is enhanced by controlling the pH.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the required amount of this compound to prepare the desired volume of a 1 M solution (Molecular Weight: 125.61 g/mol ).

  • Add approximately 80% of the final volume of deionized water to a beaker with a stir bar.

  • While stirring, slowly add the weighed this compound to the water.

  • Monitor the pH of the solution. If the compound is not fully dissolving, check if the pH is near neutral or slightly basic.

  • If the pH is above 7, slowly add 1 M HCl dropwise to lower the pH to a slightly acidic range (e.g., pH 6.0-6.5). This will favor the protonated, more soluble form of the amine.

  • Continue stirring until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.

  • Once dissolved, adjust the pH to the final desired value for your experiment using 1 M HCl or 1 M NaOH.

  • Transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Filter the solution through a 0.22 µm filter before storage to remove any potential micro-precipitates.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent System

This protocol is adapted from a method for the free base and can be used when high concentrations are required that are not achievable in purely aqueous solutions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in water)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL). Use sonication if necessary to fully dissolve the compound.

  • In a separate tube, prepare the vehicle by mixing the co-solvents. For a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the volumes would be adjusted accordingly.

  • To prepare the final working solution, first add the required volume of PEG300 to a tube.

  • Add the calculated volume of the DMSO stock solution to the PEG300 and vortex until the solution is homogeneous.

  • Add the Tween-80 and vortex again until fully mixed.

  • Finally, add the saline to reach the final volume and vortex thoroughly. The final concentration of the compound will be diluted from the initial DMSO stock. For example, adding 100 µL of a 50 mg/mL DMSO stock to a final volume of 1 mL will result in a 5 mg/mL final solution.

Signaling Pathways and Experimental Workflows

1-Amino-2-methylpropan-2-ol is often used as a buffering agent in biochemical assays, such as those for enzyme kinetics. In these experiments, maintaining a stable pH is critical, and sometimes a high buffer concentration is required, which can be limited by the buffer's solubility.

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cluster_prep Buffer Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_buffer Prepare high concentration 1-Amino-2-methylpropan-2-ol HCl buffer check_sol Is buffer fully dissolved? prep_buffer->check_sol troubleshoot Troubleshoot solubility (See Protocol 1 or 2) check_sol->troubleshoot No buffer_ready Buffer is ready check_sol->buffer_ready Yes troubleshoot->prep_buffer add_enzyme Add Enzyme to buffer buffer_ready->add_enzyme add_substrate Add Substrate to initiate reaction add_enzyme->add_substrate measure Measure product formation over time (e.g., spectrophotometry) add_substrate->measure plot_data Plot reaction rate measure->plot_data calc_kinetics Calculate kinetic parameters (Km, Vmax) plot_data->calc_kinetics

Caption: Workflow for an enzyme kinetics experiment.

References

Technical Support Center: Analytical Quantification of 1-Amino-2-methylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of 1-Amino-2-methylpropan-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] For high sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[2][3][4]

Q2: Why is derivatization often required for the analysis of this compound?

A2: Derivatization is often necessary for two main reasons:

  • For GC analysis: 1-Amino-2-methylpropan-2-ol is a polar and volatile compound. Derivatization is required to increase its volatility and thermal stability for successful separation in the GC column.[5] Common derivatization approaches for amino alcohols include silylation.

  • For HPLC with UV detection: The molecule lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) light well. Derivatization with a UV-active reagent (a process called pre-column or post-column derivatization) is needed to make it detectable by a UV detector.[1][6][7]

Q3: What type of internal standard is recommended for LC-MS/MS quantification?

A3: A stable isotope-labeled (SIL) internal standard, such as 1-Amino-2-methylpropan-2-ol-d11, is considered the "gold standard" for quantitative bioanalysis by LC-MS/MS.[2][8] This is because a SIL internal standard has nearly identical chemical and physical properties to the analyte. It co-elutes with the analyte and experiences similar effects during sample preparation and ionization, which allows it to accurately compensate for matrix effects and variations in the analytical process, leading to higher accuracy and precision.[3][9][10]

Q4: What are the key challenges in developing a reversed-phase HPLC method for this analyte?

A4: 1-Amino-2-methylpropan-2-ol is a small, polar molecule, which makes it poorly retained on traditional reversed-phase columns (like C18) that separate based on hydrophobicity.[11][12] This can lead to issues like poor peak shape and co-elution with the solvent front. To overcome this, techniques like using ion-pairing agents or employing Hydrophilic Interaction Liquid Chromatography (HILIC) are often used.[13]

Q5: How can I improve the retention of 1-Amino-2-methylpropan-2-ol on a reversed-phase HPLC column?

A5: To improve retention, you can use ion-pairing chromatography. This involves adding an ion-pairing reagent to the mobile phase.[14] For a basic analyte like 1-Amino-2-methylpropan-2-ol, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium heptanesulfonate) or a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid) can be used.[15][16] The reagent forms an ion pair with the protonated amine, making the overall complex more hydrophobic and thus more retained on the reversed-phase column.

Troubleshooting Guides

Chromatographic Issues
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) in HPLC Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Add a competitor amine (e.g., triethylamine) to the mobile phase to block active silanol groups. Consider using a base-deactivated column.
No or low retention on a C18 column The analyte is too polar for good retention by reversed-phase chromatography.Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed for polar compounds.[12][17] Alternatively, use an ion-pairing reagent in the mobile phase to increase retention on the C18 column.[13]
Irreproducible retention times Unstable mobile phase pH; Column temperature fluctuations; Column degradation.Ensure the mobile phase is well-buffered and freshly prepared. Use a column oven to maintain a constant temperature. Check the column performance and replace it if necessary.
Ghost peaks in the chromatogram Contamination in the sample, solvent, or HPLC system; Carryover from previous injections.Use high-purity solvents and reagents.[15] Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Mass Spectrometry Detection Issues
Problem Possible Cause Suggested Solution
Low signal intensity (poor ionization) Suboptimal ion source parameters (e.g., temperature, gas flows, voltage); Inefficient protonation in positive ion mode.Optimize the ion source parameters for the specific analyte. Acidify the mobile phase (e.g., with 0.1% formic acid) to promote protonation and enhance the signal in positive electrospray ionization (ESI) mode.[2]
Matrix effects (ion suppression or enhancement) Co-eluting compounds from the sample matrix interfering with the ionization of the analyte.Improve the sample preparation method to remove more interferences (e.g., use solid-phase extraction instead of protein precipitation). Ensure the chromatography is adequate to separate the analyte from the bulk of the matrix components. The use of a stable isotope-labeled internal standard is crucial to compensate for these effects.[3]
In-source fragmentation High ion source temperatures or voltages causing the molecule to fragment before mass analysis.Reduce the ion source temperature and cone voltage to minimize fragmentation.
Sample Preparation Issues
Problem Possible Cause Suggested Solution
Low recovery after protein precipitation The analyte may be adsorbing to the precipitated proteins or the container walls.Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol).[8] Vortex the sample thoroughly after adding the solvent. Consider using a different sample preparation technique like solid-phase extraction (SPE).
Analyte instability in the prepared sample Degradation of the analyte due to enzymatic activity, pH changes, or temperature.Keep biological samples on ice or at 4°C during processing. Analyze the samples as quickly as possible after preparation. For long-term storage of biological samples, keep them at -20°C or -80°C.[18][19][20] A stability study should be conducted to determine how long the analyte is stable under different storage conditions.[21]
Incomplete derivatization (for GC or UV-HPLC) Non-optimal reaction conditions (temperature, time, reagent concentration); Presence of moisture for silylation reactions.Optimize the derivatization conditions.[5] Ensure the sample is completely dry before adding silylation reagents, as they are moisture-sensitive.

Experimental Protocols & Data

Example LC-MS/MS Protocol for Quantification in Plasma

This protocol is a generalized procedure and should be optimized for specific instrumentation and laboratory conditions.

  • Sample Preparation (Protein Precipitation) [8][9]

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (1-Amino-2-methylpropan-2-ol-d11 in methanol).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions [2][3]

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) or a HILIC column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Optimize to achieve good peak shape and separation from matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: To be determined by infusing a standard solution of the analyte and internal standard.

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics for different analytical methods used to quantify 1-Amino-2-methylpropan-2-ol. The values are representative and may vary depending on the specific instrumentation and method validation.

ParameterHPLC-UV (with Derivatization)GC-FIDLC-MS/MS
Principle Reversed-Phase Chromatography with UV Detection after derivatization with a chromophore (e.g., NITC).[1][7]Flame Ionization Detection of the volatile analyte (may require derivatization).[1]Mass spectrometric detection, often with a stable isotope-labeled internal standard.[9]
Limit of Detection (LOD) ~1 ng/injection[1]~4 µ g/sample [1]Can be in the low pg/mL range.
Linearity Range Typically in the µg/mL range (e.g., 0.5 - 224 µg/mL).[1]Dependent on the specific method, but generally in the µg/mL range.Wide dynamic range, often spanning several orders of magnitude.
Precision (%RSD) < 15%< 15%< 15% (often < 5% with a SIL-IS).[2]
Accuracy (%Bias) Within ±15%Within ±15%Within ±15% (often < 5% with a SIL-IS).[2]

Visualizations

Experimental and Logical Workflows

General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Add_IS Spike with Internal Standard (e.g., deuterated analog) Sample->Add_IS Extraction Extraction / Cleanup (e.g., Protein Precipitation, SPE) Add_IS->Extraction Separation Chromatographic Separation (HPLC or GC) Extraction->Separation Detection Detection (MS, UV, or FID) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Troubleshooting Logic for Poor HPLC Retention cluster_IP Ion-Pairing Details Start Start: Poor retention on C18 column CheckMethod Is the analyte highly polar? Start->CheckMethod Option1 Use Ion-Pairing Chromatography CheckMethod->Option1 Yes Option2 Switch to HILIC column CheckMethod->Option2 Yes AddReagent Add anionic reagent (e.g., alkyl sulfonate) to mobile phase Option1->AddReagent End End: Improved Retention Option2->End FormPair Analyte forms a more hydrophobic ion pair AddReagent->FormPair FormPair->End

References

Enhancing the stability of 1-Amino-2-methylpropan-2-ol hydrochloride for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Amino-2-methylpropan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

Encountering stability issues with this compound can compromise experimental outcomes. This guide provides a systematic approach to identifying and resolving common problems.

Diagram: Troubleshooting Workflow for Stability Issues

TroubleshootingWorkflow Troubleshooting Flow for Stability Issues start Start: Stability Issue Observed (e.g., discoloration, clumping, assay failure) check_storage Step 1: Verify Storage Conditions - Temperature? - Humidity? - Light exposure? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage - Store at 2-8°C - Use desiccants - Protect from light storage_ok->correct_storage No check_handling Step 2: Review Handling Procedures - Hygroscopic precautions? - Inert atmosphere? storage_ok->check_handling Yes correct_storage->check_handling handling_ok Handling Procedures Adequate? check_handling->handling_ok improve_handling Action: Improve Handling - Minimize air exposure - Use glovebox/dry box handling_ok->improve_handling No analyze_sample Step 3: Analyze Sample Integrity - Perform purity analysis (e.g., HPLC) - Characterize degradation products handling_ok->analyze_sample Yes improve_handling->analyze_sample purity_ok Purity Meets Specification? analyze_sample->purity_ok quarantine Action: Quarantine Lot - Do not use in experiments - Contact supplier purity_ok->quarantine No end_ok End: Issue Resolved Continue with experiments purity_ok->end_ok Yes end_issue End: Issue Identified Root cause determined quarantine->end_issue

Caption: A step-by-step guide to troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for long-term stability of this compound?

    • A1: For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C in a dry, well-ventilated area.[1] It is crucial to protect it from moisture and light.

  • Q2: The powder has started to clump together. What is the cause and how can I prevent it?

    • A2: Clumping is a common sign of moisture absorption, as this compound is hygroscopic.[2] To prevent this, minimize the compound's exposure to the atmosphere. Handle the powder in a glovebox or a dry, inert atmosphere. Always ensure the container is securely sealed after use and consider storing it with a desiccant.[2][3]

  • Q3: I've noticed a slight discoloration of the powder. Is it still usable?

    • A3: Discoloration can indicate chemical degradation, possibly due to oxidation or reaction with impurities. It is strongly recommended to perform a purity analysis (e.g., by HPLC) to determine if the compound still meets the required specifications for your experiment. If significant degradation is detected, the batch should not be used.

Stability and Degradation

  • Q4: What are the expected degradation pathways for this compound?

    • A4: Amino alcohols like 1-Amino-2-methylpropan-2-ol are susceptible to several degradation pathways:

      • Oxidative Degradation: The amine group can be oxidized, potentially forming N-oxides or other related impurities, especially in the presence of oxygen and light.[4]

      • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. For 2-Amino-2-methyl-1-propanol, thermal degradation can lead to the formation of cyclic compounds like 4,4-dimethyl-2-oxazolidinone, as well as ammonia and acetone.[5][6][7]

      • Photodegradation: Exposure to UV or visible light can initiate degradation, often through radical mechanisms.[7][8]

  • Q5: How can I perform a forced degradation study to assess the stability of my sample?

    • A5: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[4][] A typical study would involve subjecting the compound to:

      • Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.

      • Oxidation: Exposure to a solution of hydrogen peroxide.

      • Thermal Stress: Heating the solid compound at a high temperature.

      • Photolytic Stress: Exposing the compound to a controlled source of UV and visible light. The resulting samples are then analyzed by a stability-indicating method like HPLC.

Data on Long-Term Stability

While specific long-term stability data for this compound is not extensively published, the following table provides a representative stability profile based on ICH guidelines for a hygroscopic and light-sensitive compound.

Storage ConditionTime PointAppearancePurity (HPLC, %)Related Substances (%)Water Content (%)
25°C / 60% RH0 MonthsWhite to off-white crystalline powder99.80.150.2
3 MonthsWhite to off-white crystalline powder99.50.400.5
6 MonthsOff-white crystalline powder, some clumping98.90.951.2
40°C / 75% RH1 MonthOff-white powder with noticeable clumping98.21.602.5
3 MonthsYellowish powder, significant clumping96.53.204.8
6 MonthsYellowish, hard agglomerates94.15.507.2
2-8°C (Protected from light and moisture)12 MonthsWhite to off-white crystalline powder99.70.250.3
24 MonthsWhite to off-white crystalline powder99.60.350.4

This data is illustrative and actual results may vary depending on the specific batch and packaging.

Experimental Protocols

1. Protocol for Stability-Indicating HPLC Method

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

2. Protocol for Hygroscopicity Testing

This protocol helps to determine the tendency of the compound to absorb moisture.

  • Apparatus: A climate-controlled chamber or desiccators with saturated salt solutions to maintain constant relative humidity (RH). A microbalance.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the sample into a tared container.

    • Place the open container in a chamber with a controlled relative humidity (e.g., 80% RH, maintained with a saturated solution of ammonium chloride).

    • Store the chamber at a constant temperature (e.g., 25°C).

    • At predetermined time points (e.g., 24, 48, 72 hours), remove the sample and quickly weigh it.

    • Calculate the percentage of weight gain due to moisture absorption.

    • Classify the hygroscopicity based on the percentage of weight gain (e.g., according to the European Pharmacopoeia classification).

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always refer to the specific product documentation and perform their own validation studies.

References

Preventing degradation of 1-Amino-2-methylpropan-2-ol hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Amino-2-methylpropan-2-ol hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound include exposure to harsh chemical environments such as strong acids and bases, oxidizing agents, elevated temperatures, and high humidity. Photodegradation upon exposure to light can also occur.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration at 2-8°C is advisable.

Q3: What are the common degradation products of similar amino alcohols?

A3: Under thermal and oxidative stress, similar amino alcohols like 2-Amino-2-methyl-1-propanol (the free base of the hydrochloride salt) have been shown to degrade into various products. Thermal degradation can yield compounds such as 4,4-dimethyl-2-oxazolidinone, α,α-dimethyl-1-piperazineethanamine, and ammonia.[2][3] Oxidative degradation can produce formic acid, formaldehyde, and other complex molecules.[2][3]

Q4: Can the solvent used in my experiment affect the stability of this compound?

A4: Yes, the choice of solvent can significantly impact the stability of the compound. Protic solvents, especially at elevated temperatures, can participate in degradation reactions. It is crucial to use high-purity solvents and to be aware of potential incompatibilities.

Q5: Are there any materials that are incompatible with this compound?

A5: Yes, this compound should not be stored or used with strong oxidizing agents or strong acids, as these can accelerate its degradation.[1] Contact with certain metals may also catalyze degradation reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram after a short time. Rapid degradation of the compound.- Verify the pH of your solution; extreme pH values can accelerate hydrolysis. - Ensure the temperature of your experimental setup is controlled and not excessively high. - Check for the presence of any oxidizing agents in your reagents.
Loss of compound concentration over time in solution. Instability in the chosen solvent or storage conditions.- Prepare fresh solutions before use. - If storing solutions, keep them at a low temperature (2-8°C) and protected from light. - Evaluate the compatibility of your solvent with the compound; consider using an alternative solvent if degradation persists.
Discoloration of the solid compound or solution. Oxidation or formation of degradation products.- Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive to oxidation. - For solutions, de-gas the solvent before use to remove dissolved oxygen. - Avoid exposure to light by using amber-colored vials or wrapping containers in aluminum foil.
Inconsistent analytical results. Partial degradation of the compound during sample preparation or analysis.- Standardize your sample preparation procedure to minimize the time between dissolution and analysis. - Use a stability-indicating analytical method, such as a validated HPLC method, that can separate the parent compound from its degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Keep the mixture at 60°C for 48 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the mixture at 60°C for 48 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 48 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a sample of the solid this compound in a thermostatic oven at 105°C for 48 hours.

    • Also, heat a sample of the stock solution at 70°C for 48 hours.

    • Analyze the samples after the exposure period.

  • Photolytic Degradation:

    • Expose a sample of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep control samples in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of any degradation products.

Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of a suitable buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry for identification of degradants.
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

Summary of Forced Degradation Conditions

The following table summarizes typical stress conditions used in forced degradation studies for amine hydrochloride salts. The extent of degradation will be compound-specific and should be determined experimentally.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation
Acid Hydrolysis0.1 M HCl60°C48 hours5-20%
Base Hydrolysis0.1 M NaOH60°C48 hours5-20%
Oxidation3% H₂O₂Room Temperature48 hours5-20%
Thermal (Solid)-105°C48 hours1-10%
Thermal (Solution)-70°C48 hours5-20%
Photolytic1.2 million lux hours & 200 Wh/m²AmbientAs required1-10%

Visualizations

G Logical Workflow for Investigating Degradation cluster_0 Problem Identification cluster_1 Hypothesis Formulation cluster_2 Investigation & Troubleshooting cluster_3 Analysis & Confirmation cluster_4 Solution & Prevention A Unexpected Experimental Results (e.g., new peaks, loss of compound) B Degradation of 1-Amino-2-methylpropan-2-ol HCl A->B C Review Storage & Handling (Temp, Light, Moisture) B->C D Check Experimental Conditions (pH, Temp, Reagents) B->D E Perform Forced Degradation Study B->E H Optimize Storage & Handling C->H I Modify Experimental Protocol D->I F Use Stability-Indicating Method (e.g., HPLC) E->F G Identify Degradation Products (e.g., MS) F->G G->I G Potential Degradation Pathways cluster_0 Stress Conditions cluster_1 Primary Degradation Products cluster_2 Secondary Degradation Products A 1-Amino-2-methylpropan-2-ol HCl B Oxidation (e.g., H2O2) A->B C Thermal Stress (High Temperature) A->C D Hydrolysis (Acid/Base) A->D E Oxidized derivatives B->E F Cyclic compounds (e.g., Oxazolidinones) C->F G Hydrolyzed fragments D->G H Smaller molecules (e.g., Formic Acid, Formaldehyde) E->H I Ammonia F->I G->H

References

Validation & Comparative

Comparative analysis of 1-Amino-2-methylpropan-2-ol hydrochloride and other amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1-Amino-2-methylpropan-2-ol hydrochloride and other key amino alcohols, offering objective performance data and detailed experimental protocols to support researchers, scientists, and drug development professionals in their work.

Introduction to Amino Alcohols

Amino alcohols are a versatile class of organic compounds containing both an amine and a hydroxyl functional group. This bifunctional nature makes them valuable in a wide range of applications, from being crucial building blocks in the synthesis of pharmaceuticals to acting as effective buffering agents and corrosion inhibitors. Their utility is further expanded by the ability to exist as various isomers and chiral compounds, which are pivotal in asymmetric synthesis and the development of stereospecific drugs.[1] This guide will focus on a comparative evaluation of this compound and other widely used amino alcohols, including monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA).

Physicochemical Properties

The selection of an appropriate amino alcohol for a specific application is heavily dependent on its physicochemical properties. The following table summarizes key properties for 1-Amino-2-methylpropan-2-ol (the free base of the hydrochloride salt), MEA, DEA, and TEA.

Property1-Amino-2-methylpropan-2-ol (AMP)Monoethanolamine (MEA)Diethanolamine (DEA)Triethanolamine (TEA)
CAS Number 124-68-5141-43-5[2]111-42-2102-71-6[2]
Molecular Formula C4H11NOC2H7NO[3]C4H11NO2C6H15NO3[4]
Molecular Weight ( g/mol ) 89.14[5]61.08[6]105.14149.19[4]
Melting Point (°C) 18 - 26[5]10.3[3]2817.9 - 21[4]
Boiling Point (°C) 165[5]170[3]268-270190-193 (at 5 mmHg)[4]
Density (g/mL at 25°C) 0.934[7]1.012[6]1.0971.124[4]
pKa (at 25°C) 9.7[5]9.50[3]8.887.8[4]
Solubility in Water Miscible[8]Miscible[3]MiscibleSoluble[4]

Performance in Key Applications

The unique properties of amino alcohols lend them to a variety of industrial and research applications. This section compares their performance in three key areas: as buffering agents, in carbon dioxide capture, and as grinding aids in cement production.

Buffering Capacity in Biochemical Assays

Amino alcohols are widely used as buffers in biological and chemical assays due to their pKa values in the physiological and alkaline range. 2-Amino-2-methyl-1-propanol (AMP) is particularly well-suited for enzyme assays, such as the determination of alkaline phosphatase activity.[9]

Experimental Protocol: Determination of Alkaline Phosphatase (ALP) Activity using AMP Buffer

This protocol describes a colorimetric assay for measuring ALP activity in cell lysates.

  • Reagent Preparation:

    • AMP Buffer (0.5 M, pH 10.3): Dissolve 78 g of 2-Amino-2-methyl-1-propanol in 500 mL of deionized water. Add 200 mL of 1 M HCl and adjust the final volume to 1000 mL with deionized water.[5] This buffer is stable for approximately one month when stored at room temperature and protected from atmospheric CO2.[5]

    • Substrate Solution: Prepare a solution of p-nitrophenyl phosphate (pNPP) in the AMP buffer at a concentration of 2 mg/mL. This solution should be prepared fresh before use.[1]

    • Stop Solution: 6 N HCl and 1.0 N NaOH.[10]

  • Cell Lysate Preparation:

    • Culture cells to confluence in a 96-well plate.[10]

    • Aspirate the culture medium and wash the cell monolayer with sterile phosphate-buffered saline (PBS).

    • Add 0.1 mL of the pNPP substrate solution to each well. The buffer will lyse the cells.[10]

  • Assay Procedure:

    • Incubate the plate at 37°C for 15 minutes.[10]

    • Stop the reaction by adding 0.006 mL of 6 N HCl to each well and mix.[10]

    • Neutralize the acid by adding 0.104 mL of 1.0 N NaOH.[10]

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • A standard curve using known concentrations of p-nitrophenol should be prepared to quantify the ALP activity.

Experimental_Workflow_ALP_Assay cluster_prep Preparation cluster_assay Assay P1 Prepare AMP Buffer (0.5 M, pH 10.3) P2 Prepare pNPP Substrate Solution P1->P2 A1 Add pNPP Solution to Cells (Lysis) P2->A1 P3 Culture Cells to Confluence P3->A1 A2 Incubate at 37°C for 15 min A1->A2 A3 Stop Reaction with HCl A2->A3 A4 Neutralize with NaOH A3->A4 A5 Measure Absorbance at 405 nm A4->A5

Fig 1. Experimental workflow for the alkaline phosphatase assay.
Carbon Dioxide (CO₂) Capture

Amino alcohols are effective absorbents for CO₂ and are used in industrial processes to remove this greenhouse gas from flue gas streams. Their performance is evaluated based on absorption capacity and the energy required for regeneration.

Amino AlcoholCO₂ Absorption Capacity (mol CO₂/mol amine)Regeneration EnergyKey Characteristics
1-Amino-2-methylpropan-2-ol (AMP) HighLowSterically hindered amine, good resistance to degradation.[5]
Monoethanolamine (MEA) HighHighWidely used benchmark, but high regeneration energy and corrosive.[11]
Diethanolamine (DEA) ModerateModerateLess volatile than MEA.
Triethanolamine (TEA) LowLowLower reactivity with CO₂.

Experimental Protocol: CO₂ Absorption Capacity Measurement

This protocol outlines a method for determining the CO₂ loading capacity of an amino alcohol solution.

  • Absorbent Preparation: Prepare a 0.5 M aqueous solution of the amino alcohol (e.g., MEA or an amino acid salt as a proxy).[12]

  • Experimental Setup: Use a stirred cell reactor with a gas inlet and outlet. The outlet is connected to a CO₂ analyzer.

  • Absorption:

    • Introduce a known volume of the amino alcohol solution into the reactor.

    • Pass a gas stream with a known CO₂ concentration (e.g., 10% CO₂ in N₂) through the solution at a constant flow rate.[12]

    • Continuously monitor the CO₂ concentration in the outlet gas.

  • Data Analysis: The amount of CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time until the solution is saturated (outlet concentration equals inlet concentration). The loading capacity is then expressed as moles of CO₂ absorbed per mole of amine.

Experimental_Workflow_CO2_Capture cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis S1 Prepare Amino Alcohol Solution E1 Introduce Solution to Reactor S1->E1 S2 Assemble Stirred Cell Reactor S2->E1 E2 Flow CO₂/N₂ Gas Mixture E1->E2 E3 Monitor Outlet CO₂ Concentration E2->E3 E4 Continue until Saturation E3->E4 A1 Calculate Total CO₂ Absorbed E4->A1 A2 Determine Loading Capacity A1->A2

Fig 2. Workflow for measuring CO₂ absorption capacity.
Grinding Aids in Cement Production

In the cement industry, amino alcohols are used as grinding aids to increase the efficiency of the grinding process and to enhance the properties of the final product.

Grinding AidEffect on Grinding EfficiencyEffect on Compressive Strength
Triethanolamine (TEA) GoodIncreases early strength.[13][14]
Triisopropanolamine (TIPA) GoodSignificantly increases late strength.[13]
Diethanol isopropanolamine (DEIPA) GoodBalances both early and late strength enhancement.[13]
Ethylene Glycol ModerateIncreases compressive strength.[8]

Role in Chemical Synthesis: Precursors to Oxazolines

Amino alcohols are important precursors in the synthesis of oxazolines, a class of heterocyclic compounds with applications as ligands in asymmetric catalysis and as protecting groups for carboxylic acids.[15] The synthesis generally involves the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative.[15]

General Synthesis Protocol for Oxazolines

  • Activation of Carboxylic Acid: The carboxylic acid is typically converted to a more reactive species, such as an acyl chloride, often in situ using thionyl chloride or oxalyl chloride.[15]

  • Reaction with Amino Alcohol: The activated carboxylic acid is then reacted with a 2-amino alcohol.

  • Cyclization: The intermediate amide undergoes cyclization, often promoted by a dehydrating agent or by heating, to form the oxazoline ring.[9]

Logical_Relationship_Oxazoline_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 Carboxylic Acid P1 Activation of Carboxylic Acid R1->P1 R2 2-Amino Alcohol P2 Amide Formation R2->P2 P1->P2 P3 Cyclization/ Dehydration P2->P3 Prod Oxazoline P3->Prod

Fig 3. Logical steps in the synthesis of oxazolines from amino alcohols.

Signaling Pathways and Biological Activity

While simple amino alcohols like 1-Amino-2-methylpropan-2-ol are not typically direct modulators of specific signaling pathways in the same way as bioactive drugs, the constituent functional groups—alcohols and amines—are central to the interactions of many biologically active molecules. For instance, ethanol is known to affect several neurological pathways, including the dopaminergic, serotoninergic, GABAergic, and glutamatergic systems.[16] It can also influence the mTOR signaling pathway, which is crucial for cell growth and proliferation.[17]

Amino acids, the building blocks of proteins, also play a significant role in signaling, particularly through the mTOR pathway, which is sensitive to amino acid availability.[17] Although 1-Amino-2-methylpropan-2-ol is a structural analog of some amino acids, there is currently no direct evidence to suggest it has a significant, specific role in modulating these major signaling pathways. Its biological relevance in drug development is primarily as a versatile and chiral building block for the synthesis of more complex, pharmacologically active molecules.[1]

Safety and Toxicology

The safety profile of amino alcohols is an important consideration for their application. The hydrochloride salt of an amino alcohol is generally less toxic than the free base.[18]

Amino AlcoholAcute Oral LD50 (rat)Primary Hazards
1-Amino-2-methylpropan-2-ol (AMP) > 300 - < 2,000 mg/kg[19]Skin and eye irritant.[8]
Monoethanolamine (MEA) 1089 mg/kgCorrosive, harmful if swallowed or inhaled.
Diethanolamine (DEA) 680 mg/kgHarmful if swallowed, causes serious eye damage.
Triethanolamine (TEA) > 5000 mg/kg[4]Eye irritant.

It is essential to consult the specific Safety Data Sheet (SDS) for each compound before use and to handle these chemicals with appropriate personal protective equipment in a well-ventilated area.

Conclusion

1-Amino-2-methylpropan-2-ol and other amino alcohols are a functionally rich and versatile class of chemicals with significant utility in research and industry. The choice of a specific amino alcohol is dictated by the requirements of the application, with properties like pKa, boiling point, and steric hindrance playing crucial roles. 1-Amino-2-methylpropan-2-ol offers a favorable balance of properties, including a useful pKa for buffering in biological assays and good performance in CO₂ capture with lower regeneration energy compared to industry standards like MEA. For applications requiring modulation of cement properties, other amino alcohols such as TEA and TIPA may be preferred for their specific effects on early and late strength development. In the realm of synthetic chemistry, the structural diversity of amino alcohols provides a valuable toolbox for the construction of complex molecules, including chiral ligands and pharmaceutical intermediates. A thorough understanding of the comparative data presented in this guide will aid researchers and developers in making informed decisions for their specific needs.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of 1-Amino-2-methylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 1-Amino-2-methylpropan-2-ol hydrochloride, a crucial component in various pharmaceutical formulations. The selection of a robust and reliable analytical method is paramount for ensuring product quality, stability, and regulatory compliance. This document outlines and compares High-Performance Liquid Chromatography (HPLC) methods, including a discussion of alternative techniques, supported by experimental data and detailed protocols.

Introduction to this compound Analysis

This compound, also known as 2-Amino-2-methyl-1-propanol hydrochloride (AMP HCl), is utilized in the pharmaceutical industry, often as a buffering agent or an emulsifier.[1][2] Accurate quantification of this compound in drug substances and products is essential for quality control and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose due to its versatility, sensitivity, and reproducibility.[3][4] This guide explores validated HPLC approaches and compares them with Gas Chromatography (GC), another viable analytical technique.[1]

Comparison of Analytical Methods

The two primary chromatographic techniques for the quantification of 1-Amino-2-methylpropan-2-ol are HPLC and GC.[1]

  • High-Performance Liquid Chromatography (HPLC): This technique is highly versatile and can be adapted for the analysis of a wide range of compounds. For 1-Amino-2-methylpropan-2-ol, which lacks a strong UV chromophore, derivatization is often necessary to enable UV detection.[1][5] A common approach involves pre-column derivatization with a UV-active agent.[1]

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds.[1] It can be a simpler and faster alternative to HPLC as it may not require a derivatization step, especially when using a Flame Ionization Detector (FID).[1]

Performance Data Summary

The following table summarizes the key performance parameters for HPLC and GC methods based on available data.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Flame Ionization Detection (FID)
Principle Reverse-Phase Chromatography with pre-column derivatization and UV Detection.[1]Flame Ionization Detection.[1]
Derivatization Required (e.g., with 1-naphthylisothiocyanate - NITC).[1][5]Not required.[1]
Limit of Detection (LOD) 1 ng/injection.[1]~4 µ g/sample .[1]
Linearity Range 0.5 to 224 µg/mL.[1]Not explicitly stated, but a calibration curve is constructed.[1]
Precision Typically, RSD ≤ 2% is acceptable for pharmaceutical analysis.[6][7]Typically, RSD ≤ 2% is acceptable for pharmaceutical analysis.[7]
Accuracy Commonly within 3-5% of the true value for dosage form assays.[4]Commonly within 3-5% of the true value.[4]

Experimental Protocols

Detailed methodologies for both HPLC and GC techniques are provided below.

HPLC Method with Pre-column Derivatization

This method is based on the derivatization of 1-Amino-2-methylpropan-2-ol with 1-naphthylisothiocyanate (NITC) to form a UV-detectable derivative.[1][5]

1. Sample Preparation:

  • Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a suitable solvent (e.g., dimethylformamide - DMF).[1]
  • Dilute the sample solution with DMF to a concentration within the linear range of the method.[1]

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards of 1-Amino-2-methylpropan-2-ol in DMF, with concentrations ranging from 0.5 to 224 µg/mL.[1]
  • Derivatize the standards in the same manner as the samples.[1]

3. Derivatization Procedure:

  • The derivatizing agent, 1-naphthylisothiocyanate (NITC), is used to form a stable derivative that can be detected by a UV detector.[1][5]

4. Chromatographic Conditions:

  • HPLC System: Agilent 1290 HPLC or equivalent.[8]
  • Column: Agilent-Zorbax-SB-C18, 4.6 mm ID × 150 mm, 5 µm.[8]
  • Mobile Phase: A mixture of acetonitrile and water is commonly used for reversed-phase chromatography of amino compounds.[9] A specific example for a derivatized amine is 80:20 isooctane:isopropanol.[5]
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detector at a wavelength suitable for the derivative (e.g., 254 nm for NITC derivative).[5]
  • Injection Volume: 15 µL.[5]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivative against the concentration of 1-Amino-2-methylpropan-2-ol.[1]
  • Determine the concentration of the analyte in the samples from the calibration curve.

GC-FID Method

This method provides a direct analysis without the need for derivatization.[1]

1. Sample Preparation:

  • Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a suitable solvent (e.g., methanol).[1]

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards of 1-Amino-2-methylpropan-2-ol in the same solvent used for the samples. The concentration range should encompass the expected concentration in the samples.[1]

3. Chromatographic Conditions:

  • GC System: Agilent GC or equivalent with FID.
  • Column: A polar capillary column suitable for amine analysis.
  • Carrier Gas: Helium or Nitrogen.
  • Injector Temperature: Typically 250 °C.
  • Detector Temperature: Typically 275 °C.
  • Oven Temperature Program: A suitable temperature gradient to ensure separation of the analyte from any matrix components.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of 1-Amino-2-methylpropan-2-ol against its concentration.[1]
  • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

Validation of the analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose.[3] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[4][6]

Key Validation Parameters

The core parameters for HPLC method validation include:[4][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4] It is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Develop Validation Protocol specificity Specificity protocol->specificity Execute Experiments linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report Compile Results

Figure 1: HPLC Method Validation Workflow.

Logical Workflow for Method Selection

The choice between HPLC and GC will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.[1] The following diagram outlines a logical workflow for selecting the appropriate analytical method.

Method_Selection_Workflow start Define Analytical Requirement (Analyte: 1-Amino-2-methylpropan-2-ol HCl) sensitivity_check Is High Sensitivity Required? start->sensitivity_check hplc_path Consider HPLC with Derivatization sensitivity_check->hplc_path Yes gc_path Consider GC-FID sensitivity_check->gc_path No instrument_check_hplc HPLC with UV Detector Available? hplc_path->instrument_check_hplc instrument_check_gc GC-FID Available? gc_path->instrument_check_gc instrument_check_hplc->gc_path No develop_hplc Develop & Validate HPLC Method instrument_check_hplc->develop_hplc Yes instrument_check_gc->hplc_path No develop_gc Develop & Validate GC Method instrument_check_gc->develop_gc Yes end Implement Validated Method for Routine Analysis develop_hplc->end develop_gc->end

Figure 2: Logical Workflow for Analytical Method Selection.

Conclusion

Both HPLC with UV detection after derivatization and direct injection GC-FID are suitable methods for the quantification of this compound in pharmaceutical formulations.[1] The HPLC method offers higher sensitivity, which may be crucial for the analysis of low-concentration samples or for impurity profiling.[1] Conversely, the GC-FID method provides a simpler and faster analysis by avoiding the derivatization step.[1] The ultimate choice of method should be based on a thorough evaluation of the specific analytical requirements, available instrumentation, and the validation data to ensure the selected method is fit for its intended purpose. It is imperative that any chosen method is fully validated in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[3][6]

References

A Cross-Validated Guide to Analytical Techniques for 1-Amino-2-methylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comparative analysis of key analytical techniques for 1-Amino-2-methylpropan-2-ol hydrochloride, a crucial building block in organic synthesis. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration, presenting their principles, experimental protocols, and comparative performance data to aid in selecting the most suitable method for your analytical needs.

Overview of Analytical Methodologies

The selection of an analytical technique for the quantification of this compound hinges on several factors, including the sample matrix, required sensitivity, available instrumentation, and the desired level of throughput. The three principal methods evaluated here are:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds.

  • Potentiometric Titration: A classic and robust method for the assay of acidic or basic substances, particularly well-suited for the hydrochloride salt of an amine.

Comparative Performance Data

The following table summarizes the key performance characteristics of HPLC, GC, and Potentiometric Titration for the analysis of this compound. This data is compiled from a combination of direct experimental findings for the related free base, 2-Amino-2-methyl-1-propanol, and established principles for the analysis of amine hydrochlorides.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with FIDPotentiometric Titration
Principle Reverse-phase chromatography with pre-column derivatization for UV detection.Flame Ionization Detection (FID) of the volatile analyte.Non-aqueous acid-base titration.
Specificity High (Separation from impurities)High (Separation from other volatile components)Moderate (Determines total basicity)
Sensitivity High (ng/injection levels achievable)[1]Very High (µ g/sample levels achievable)[1]Low (Generally requires mg quantities)
Precision (RSD) < 2%< 2%< 1%
Accuracy HighHighVery High
Analysis Time ~15-30 minutes per sample~10-20 minutes per sample~5-10 minutes per sample
Sample Preparation Derivatization may be requiredDirect injection of a solutionDissolution in a suitable non-aqueous solvent
Instrumentation Cost HighHighLow
Throughput High (with autosampler)High (with autosampler)Moderate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method involves the derivatization of the primary amine group of 1-Amino-2-methylpropan-2-ol to introduce a chromophore, allowing for sensitive UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1-Naphthylisothiocyanate (NITC) for derivatization

  • Dimethylformamide (DMF)

  • This compound reference standard

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of solvent.

  • Derivatization: To an aliquot of the standard and sample solutions, add a solution of NITC in a suitable solvent (e.g., DMF). Allow the reaction to proceed to completion to form the stable thiourea derivative.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the derivatized standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography (GC)

This method is suitable for the direct analysis of the free base form of the analyte after appropriate sample preparation.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., wax-type or amine-specific column)

  • Data acquisition and processing software

Reagents:

  • Methanol or other suitable solvent

  • This compound reference standard

  • A base (e.g., sodium hydroxide) for converting the hydrochloride salt to the free base.

Procedure:

  • Standard Preparation: Accurately weigh the this compound reference standard, dissolve it in a suitable solvent, and add a base to convert it to the free amine. Dilute to a known volume to prepare a stock solution. Prepare calibration standards by further dilution.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and treat with a base to liberate the free amine.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 275 °C.

    • Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a ramp to a final temperature of around 200 °C.

  • Analysis: Inject the standards and samples into the GC. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 1-Amino-2-methylpropan-2-ol in the sample from the calibration curve.

Potentiometric Titration

This is a classic and highly accurate method for the assay of the hydrochloride salt of an amine. It involves a non-aqueous titration to enhance the basicity of the analyte.

Instrumentation:

  • Potentiometric titrator with a suitable electrode (e.g., glass pH electrode)

  • Burette

  • Magnetic stirrer

Reagents:

  • Glacial acetic acid

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • This compound reference standard

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution using a primary standard such as potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential (in mV) or pH. The endpoint is the point of maximum inflection of the titration curve.

  • Calculation: Calculate the percentage purity of this compound based on the volume of titrant consumed, its normality, and the weight of the sample taken.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with NITC dissolve->derivatize inject Inject into HPLC derivatize->inject Derivatized Solution separate Separate on C18 Column inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve basify Add Base to Free Amine dissolve->basify inject Inject into GC basify->inject Analyte Solution separate Separate on Capillary Column inject->separate detect Detect with FID separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the quantification of this compound by GC.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Titrate with Standardized Perchloric Acid dissolve->titrate Sample Solution monitor Monitor Potential with Electrode titrate->monitor endpoint Determine Endpoint monitor->endpoint calculate Calculate Purity endpoint->calculate Titration Volume

Caption: Workflow for the assay of this compound by Potentiometric Titration.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. For high-throughput screening and the analysis of complex mixtures where specificity is critical, HPLC and GC are the methods of choice. GC offers excellent sensitivity for volatile compounds, while HPLC is versatile for a broader range of analytes, although it may require a derivatization step for this particular compound to achieve good UV sensitivity. For a highly accurate and precise determination of the purity of the bulk substance, where the sample is relatively pure, non-aqueous potentiometric titration is a cost-effective, rapid, and robust method. Cross-validation between these techniques can provide a high degree of confidence in the analytical results, ensuring the quality and consistency of the product.

References

Comparative Efficacy of 1-Amino-2-methylpropan-2-ol Hydrochloride Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a novel series of 1-Amino-2-methylpropan-2-ol hydrochloride derivatives. The data presented herein is based on established experimental protocols and serves as a representative model for the evaluation of this class of compounds as potential anti-cancer agents. Due to the limited availability of direct comparative studies on derivatives of this compound in publicly accessible literature, this guide synthesizes data from studies on structurally related amino alcohol derivatives to illustrate a comprehensive efficacy comparison.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of three hypothetical derivatives of this compound (designated as AMPH-D1, AMPH-D2, and AMPH-D3) against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)
AMPH-D1 15.222.510.8
AMPH-D2 5.89.13.2
AMPH-D3 28.945.335.1
Doxorubicin (Control) 0.91.20.5

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the amino alcohol derivatives is a critical step in developing new therapeutic agents. A general synthetic route involves the reaction of a suitable epoxide with an amine, followed by hydrochloride salt formation. This process allows for the introduction of various substituents to explore structure-activity relationships (SAR).

General Procedure:

  • Epoxide Ring Opening: A solution of a substituted epoxide in an appropriate solvent (e.g., ethanol, acetonitrile) is treated with 1-Amino-2-methylpropan-2-ol. The reaction mixture is stirred at a specific temperature (e.g., reflux) for a designated period (e.g., 24-48 hours) to facilitate the nucleophilic attack of the amine on the epoxide ring.

  • Purification: The resulting crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired amino alcohol derivative.

  • Salt Formation: The purified derivative is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (and a positive control, such as doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Caspase Activity)

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Lysis: The cells are harvested and lysed to release the cellular contents, including caspases.

  • Caspase Activity Measurement: The cell lysates are incubated with a fluorogenic caspase substrate (e.g., for caspase-3, -8, and -9). The cleavage of the substrate by the active caspases releases a fluorescent molecule.

  • Fluorescence Reading: The fluorescence is measured using a fluorometer. The increase in fluorescence is proportional to the caspase activity. The results are often expressed as a fold increase compared to untreated control cells.[1]

Mandatory Visualization

experimental_workflow Experimental Workflow for Efficacy Comparison cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of 1-Amino-2-methylpropan-2-ol Hydrochloride Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Induction (Caspase Assay) sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar ic50->apoptosis ic50->sar

Caption: Workflow for synthesis and in vitro evaluation of novel derivatives.

signaling_pathway Hypothetical Signaling Pathway of AMPH-D2 Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPH_D2 AMPH-D2 DeathReceptor Death Receptor (e.g., Fas/TNFR1) AMPH_D2->DeathReceptor Mitochondrion Mitochondrion AMPH_D2->Mitochondrion Intrinsic Pathway (Potential) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway activated by AMPH-D2.

References

A Comparative Guide to 1-Amino-2-methylpropan-2-ol hydrochloride and Similar Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining a stable pH is critical for the validity and reproducibility of experimental results. 1-Amino-2-methylpropan-2-ol hydrochloride, also known as 2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl), is a versatile buffer used in various biochemical and pharmaceutical applications. This guide provides an objective comparison of AMP-HCl with other commonly used biological buffers, namely Tris and HEPES, supported by experimental data and protocols to aid in reagent selection.

Performance Comparison of Biological Buffers

The choice of a biological buffer depends on several key parameters, including its pKa, buffering range, sensitivity to temperature, and potential interactions with metal ions. The following table summarizes the physicochemical properties of AMP, Tris, and HEPES.

Property1-Amino-2-methylpropan-2-ol (AMP)Tris(hydroxymethyl)aminomethane (Tris)4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES)
Molecular Formula C₄H₁₁NOC₄H₁₁NO₃C₈H₁₈N₂O₄S
Molecular Weight 89.14 g/mol 121.14 g/mol 238.30 g/mol
pKa at 25°C 9.78.17.5
Useful pH Range 8.7 - 10.47.0 - 9.26.8 - 8.2
ΔpKa/°C Not widely reported, but as a primary amine, expected to be significant (~ -0.03)-0.028-0.014
Metal Ion Binding Can form complexes with certain metal ions.Forms complexes with divalent cations, especially Cu²⁺.[1]Negligible binding with most divalent cations.[2]
UV Absorbance (260/280 nm) Low, but can be affected by solution components.Low, but can influence nucleic acid measurements.[3][4]Low absorbance between 240 nm and 700 nm.[5]

Key Considerations for Buffer Selection

  • pH Range: AMP is particularly suitable for applications requiring alkaline conditions, such as assays for enzymes with high optimal pH, like alkaline phosphatase.[6][7][8] Tris and HEPES are more commonly used for experiments conducted around physiological pH.[9][10]

  • Temperature Sensitivity: The pKa of primary amine buffers like Tris and AMP is notably dependent on temperature.[9] This is a critical consideration for experiments involving temperature shifts, such as thermal denaturation studies. HEPES, with a lower ΔpKa/°C, offers greater pH stability across a range of temperatures.[9]

  • Metal Ion Interactions: In assays involving metalloenzymes, the choice of buffer is crucial. Tris is known to chelate metal ions, which can inhibit enzyme activity. HEPES is often recommended for such applications due to its low metal-binding affinity. As an amino alcohol, AMP also has the potential to interact with metal ions, and this should be considered in experimental design.

  • UV Absorbance: For spectrophotometric assays, particularly those involving the quantification of nucleic acids or proteins at 260 nm and 280 nm, the intrinsic absorbance of the buffer can be a source of interference. While generally low for these buffers, it is always advisable to use a buffer-only blank for accurate measurements.[3]

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for the preparation and use of AMP, Tris, and HEPES buffers in common laboratory applications.

Protocol 1: Preparation and Use of AMP Buffer for Alkaline Phosphatase Assay

This protocol is adapted for a spectrophotometric assay of alkaline phosphatase, an enzyme often assayed at a high pH.

Materials:

  • 2-Amino-2-methyl-1-propanol (AMP)

  • Deionized water

  • 1 M HCl

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Alkaline Phosphatase enzyme

  • Spectrophotometer

Buffer Preparation (0.9 M AMP Buffer, pH 10.3):

  • Dissolve 7.8 g of AMP in 50 ml of deionized water.

  • Slowly add approximately 20 ml of 1 M HCl while monitoring the pH with a calibrated pH meter.

  • Adjust the pH to 10.3 by dropwise addition of 1 M HCl.

  • Bring the final volume to 100 ml with deionized water.

  • Store the buffer at room temperature, protected from atmospheric CO₂.[8]

Enzyme Assay Procedure:

  • Prepare a reaction mixture containing 0.9 M AMP buffer (pH 10.3) and pNPP substrate at the desired concentration.

  • Equilibrate the reaction mixture to the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the alkaline phosphatase enzyme solution.

  • Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculate the enzyme activity based on the rate of absorbance change.

Protocol 2: Preparation and Use of Tris-HCl Buffer for a General Enzyme Assay

This protocol describes the preparation of a standard Tris-HCl buffer and its use in a generic spectrophotometric enzyme assay.

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • Deionized water

  • 1 M HCl

  • Enzyme and substrate

  • Spectrophotometer

Buffer Preparation (0.1 M Tris-HCl, pH 7.4):

  • Dissolve 1.21 g of Tris base in approximately 80 ml of deionized water.

  • Adjust the pH to 7.4 at the desired experimental temperature by slowly adding 1 M HCl while stirring.

  • Bring the final volume to 100 ml with deionized water.

  • The buffer can be filter-sterilized if necessary and stored at 4°C.

Enzyme Assay Procedure:

  • In a cuvette, combine the 0.1 M Tris-HCl buffer (pH 7.4), the substrate, and any required cofactors.

  • Incubate the mixture in the spectrophotometer to reach thermal equilibrium.

  • Initiate the reaction by adding the enzyme.

  • Continuously monitor the change in absorbance at the appropriate wavelength for the substrate or product.[6]

  • Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

Protocol 3: Preparation and Use of HEPES Buffer for Cell Culture

HEPES is frequently added to cell culture media to provide additional buffering capacity, especially when cultures are handled outside of a CO₂ incubator.

Materials:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Deionized water

  • 1 N NaOH

  • Cell culture medium

  • 0.22 µm sterile filter

Buffer Preparation (1 M HEPES Stock Solution, pH 7.4):

  • Dissolve 23.83 g of HEPES in 90 ml of deionized water.

  • Adjust the pH to 7.4 with 1 N NaOH.

  • Bring the final volume to 100 ml with deionized water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Store in aliquots at -20°C.

Use in Cell Culture:

  • Thaw an aliquot of the 1 M HEPES stock solution.

  • Add the stock solution to the cell culture medium to a final concentration of 10-25 mM.[3] For example, add 1 ml of 1 M HEPES to 99 ml of medium for a final concentration of 10 mM.

  • Ensure the final pH of the medium is verified and adjusted if necessary.

  • The HEPES-buffered medium is now ready for use in cell culture experiments.

Visualizing Experimental Workflows

Buffer Selection Workflow

The choice of an appropriate buffer is a critical first step in experimental design. The following diagram illustrates a decision-making workflow for selecting between AMP, Tris, and HEPES based on key experimental parameters.

BufferSelection start Start: Define Experimental Needs ph_check What is the target pH? start->ph_check use_amp Consider AMP ph_check->use_amp Alkaline (pH > 8.5) use_tris_hepes Consider Tris or HEPES ph_check->use_tris_hepes Neutral (pH 6.8-8.5) temp_check Is the temperature constant? metal_check Are divalent metal ions critical? temp_check->metal_check Yes hepes_tris_caution Use HEPES or Tris with caution (verify pH at target temp) temp_check->hepes_tris_caution No (temp varies) use_hepes Prefer HEPES metal_check->use_hepes Yes use_tris Consider Tris (if no interfering metals) metal_check->use_tris No use_tris_hepes->temp_check EnzymeAssayWorkflow prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme) setup_assay 2. Set up Reaction Mixture (Buffer + Substrate in Cuvette) prep_reagents->setup_assay equilibrate 3. Equilibrate Temperature (in Spectrophotometer) setup_assay->equilibrate initiate_reaction 4. Initiate Reaction (Add Enzyme) equilibrate->initiate_reaction monitor_abs 5. Monitor Absorbance (vs. Time) initiate_reaction->monitor_abs analyze_data 6. Analyze Data (Calculate Initial Velocity) monitor_abs->analyze_data

References

A Comparative Guide to the Reproducibility and Performance of 1-Amino-2-methylpropan-2-ol Hydrochloride in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Amino-2-methylpropan-2-ol hydrochloride as a synthetic building block, with a focus on its role in pharmaceutical research. Its performance is contextualized through its application as a key intermediate in the formation of metabolites of the HIV-1 protease inhibitor, Darunavir. This document offers detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in evaluating its utility against potential alternatives.

Introduction to this compound

This compound is a versatile bifunctional organic compound featuring both a primary amine and a tertiary alcohol.[1] This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[1] Its hydrochloride salt form often provides improved stability and handling characteristics compared to the free base. A primary application of this building block is in the synthesis of reference standards for drug metabolism studies, as exemplified by its use in preparing metabolites of Darunavir.[2]

Comparison with Alternative Amino Alcohol Building Blocks

While direct, side-by-side experimental comparisons of this compound with other amino alcohols in the synthesis of specific drug metabolites are not extensively documented in publicly available literature, a comparison can be made based on structural analogues and their potential impact on reaction outcomes. Chiral amino alcohols are crucial building blocks in the synthesis of numerous biologically active compounds, including other HIV protease inhibitors.[3]

The choice of an amino alcohol building block can influence factors such as reaction kinetics, yield, and the stereochemistry of the final product. The tertiary alcohol in 1-Amino-2-methylpropan-2-ol provides steric hindrance that can direct the stereochemical outcome of reactions at the amine.

Below is a table comparing this compound with other structurally similar amino alcohols that could be considered as alternatives in the synthesis of N-substituted compounds.

Feature1-Amino-2-methylpropan-2-ol HCl(S)-2-Amino-3-methyl-1-butanol(R)-2-Amino-1-phenylethanol2-Amino-2-methyl-1-propanol
Structure
alt text
alt text
Molecular Formula C₄H₁₂ClNOC₅H₁₃NOC₈H₁₁NOC₄H₁₁NO
Molecular Weight 125.6 g/mol 103.16 g/mol 137.18 g/mol 89.14 g/mol
Key Structural Feature Tertiary alcohol, primary amineSecondary alcohol, primary amine, chiral centerPrimary alcohol, primary amine, chiral center, phenyl groupPrimary alcohol, primary amine
Potential Application Synthesis of sterically hindered N-substituted compoundsChiral auxiliary, synthesis of chiral ligandsChiral auxiliary, synthesis of chiral catalystsEmulsifier, buffer, synthesis of less sterically hindered N-substituted compounds
Potential Advantages Steric hindrance from the tertiary alcohol can influence regioselectivity and stereoselectivity.Readily available chiral pool starting material.Aromatic ring allows for further functionalization.Commercially available and widely used as a buffer and emulsifier.
Potential Disadvantages Steric bulk may slow down reaction rates.May be more expensive than achiral analogues.The aromatic ring may be susceptible to unwanted side reactions.Less steric hindrance compared to its isomer, potentially leading to different selectivity.

Performance in a Biological Context: The Metabolism of Darunavir

A key application demonstrating the relevance of the 1-amino-2-methylpropan-2-ol structural motif is in the metabolism of the HIV protease inhibitor Darunavir. The isobutyl group of Darunavir undergoes aliphatic hydroxylation, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form Hydroxy Darunavir.[2] This metabolic pathway is a critical determinant of the drug's pharmacokinetic profile.

The co-administration of Ritonavir, a potent CYP3A4 inhibitor, significantly reduces the metabolism of Darunavir, thereby "boosting" its plasma concentration and therapeutic efficacy.[2][4] The following table summarizes key pharmacokinetic parameters of Darunavir with and without Ritonavir.

Pharmacokinetic ParameterDarunavir (Unboosted)Darunavir (Ritonavir-Boosted)
Bioavailability ~37%[4]~82%[4]
Time to Peak Plasma Conc. (Tmax) 2.5 - 4 hours[4]2.5 - 4 hours[4]
Plasma Protein Binding ~95%[4]~95%[4]
Elimination Half-life (t½) Shorter~15 hours[4]
Primary Route of Excretion Feces (~81.7%) and Urine (~12.2%)[2]Feces (~79.5%) and Urine (~13.9%)[4]

Experimental Protocols

Representative Protocol for N-Alkylation of a Sulfonamide using an Amino Alcohol

This protocol is a representative method for the N-alkylation of a primary sulfonamide with an alcohol, a common reaction in the synthesis of molecules like Darunavir. This "borrowing hydrogen" or "hydrogen autotransfer" method is an environmentally benign approach where water is the only byproduct.

Materials:

  • 4-Aminobenzenesulfonamide

  • 1-Amino-2-methylpropan-2-ol

  • Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-aminobenzenesulfonamide (1.0 mmol), the Ruthenium catalyst (2.5 mol%), and anhydrous toluene (5 mL).

  • Add 1-Amino-2-methylpropan-2-ol (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated sulfonamide.

In Vitro Assay for CYP3A4-Mediated Metabolism of Darunavir

This protocol outlines an in vitro experiment to quantify the conversion of Darunavir to its hydroxylated metabolites using human liver microsomes.[2]

Materials:

  • Darunavir

  • Human Liver Microsomes (HLMs)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Ritonavir (for inhibition experiment)

  • Acetonitrile (ice-cold)

  • Internal standard for LC-MS/MS analysis

  • Microcentrifuge tubes

  • Shaking water bath at 37°C

Procedure:

  • Prepare working solutions of Darunavir and Ritonavir in a suitable solvent (e.g., methanol).

  • In microcentrifuge tubes, pre-warm the HLM suspension (final protein concentration 0.2-1.0 mg/mL) and the Darunavir working solution (final concentration, e.g., 1 µM) in potassium phosphate buffer at 37°C for 5 minutes.

  • For the inhibition assay, add the Ritonavir working solution to the incubation mixture.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200-500 µL.

  • Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples vigorously to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Darunavir and Hydroxy Darunavir.

Mandatory Visualizations

Darunavir_Metabolism Darunavir Darunavir CYP3A4 CYP3A4 Enzyme (Liver Microsomes) Darunavir->CYP3A4 Hydroxy_Darunavir Hydroxy Darunavir CYP3A4->Hydroxy_Darunavir Isobutyl Aliphatic Hydroxylation Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Caption: Metabolic pathway of Darunavir to Hydroxy Darunavir.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Darunavir_sol Darunavir Solution Incubation Incubate at 37°C (Time course: 0-60 min) Darunavir_sol->Incubation HLM_susp HLM Suspension HLM_susp->Incubation NADPH_sys NADPH System NADPH_sys->Incubation Quench Quench with Acetonitrile Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: In vitro Darunavir metabolism assay workflow.

Conclusion

This compound is a valuable building block in pharmaceutical synthesis, particularly for creating sterically hindered structures relevant to drug metabolism studies. While direct comparative performance data against other amino alcohols is sparse, its utility is underscored by its relevance to the metabolic pathways of crucial drugs like Darunavir. The provided protocols and data offer a framework for researchers to evaluate the potential of this and similar building blocks in their synthetic and drug development programs.

References

The Versatility of 1-Amino-2-methylpropan-2-ol Hydrochloride: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, scalability, and stereochemical outcome of a synthetic route. 1-Amino-2-methylpropan-2-ol hydrochloride has emerged as a valuable and versatile building block, particularly in the synthesis of chiral ligands and heterocyclic scaffolds. This guide provides an in-depth analysis of its role as a synthetic intermediate, offering an objective comparison with alternative amino alcohols, supported by experimental data and detailed protocols.

This compound, a bifunctional molecule featuring both a primary amine and a tertiary alcohol, offers unique structural advantages in organic synthesis. Its hydrochloride salt form enhances stability and ease of handling. A primary application of this intermediate and its free base is in the formation of oxazoline rings, which are core components of widely used chiral ligands, such as bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX). These ligands are instrumental in a myriad of asymmetric catalytic reactions, including Diels-Alder reactions, aldol additions, and cyclopropanations.

Performance Comparison in Asymmetric Synthesis

The efficacy of a chiral amino alcohol in asymmetric synthesis is primarily evaluated by the yield of the resulting ligand and the enantioselectivity it imparts in a catalyzed reaction. While 1-Amino-2-methylpropan-2-ol itself is achiral, its structural isomer, 2-amino-2-methyl-1-propanol, and other chiral amino alcohols are frequently employed to synthesize chiral ligands. The following tables provide a comparative overview of the performance of various amino alcohols in the synthesis of bis(oxazoline) ligands and their application in a representative asymmetric reaction.

It is important to note that the data presented is collated from various sources, and direct comparisons may be influenced by variations in experimental conditions.

Table 1: Comparison of Amino Alcohol Intermediates in the Synthesis of Bis(oxazoline) Ligands

Amino Alcohol IntermediateBis(oxazoline) Ligand TypeYield (%)Reference
(S)-Valinoli-Pr-BOX>90%[1]
(S)-PhenylglycinolPh-BOX~85%[2]
(1S,2R)-cis-1-Amino-2-indanolInda-BOX60-65%[3]
2-Amino-2-methyl-1-propanolDimethyl-BOX22-85%[2]
rac-2-Amino-1-butanolEthyl-BOX85%[2]

Table 2: Performance of Bis(oxazoline) Ligands Derived from Different Amino Alcohols in the Asymmetric Diels-Alder Reaction

Ligand (Derived from)CatalystReactionEnantiomeric Excess (ee, %)Yield (%)Reference
i-Pr-BOX ((S)-Valinol)Cu(OTf)₂Cyclopentadiene + N-acryloyloxazolidinone90-98%82-92%[3]
Inda-BOX ((1S,2R)-cis-1-Amino-2-indanol)Cu(OTf)₂Cyclopentadiene + N-acryloyloxazolidinone92-99%High[3]
Ph-BOX ((S)-Phenylglycinol)Cu(OTf)₂Cyclopentadiene + N-acryloyloxazolidinone~30%High[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for the synthesis of oxazolines and bis(oxazoline) ligands from amino alcohol precursors.

Protocol 1: General Synthesis of 2-Substituted Oxazolines from Amino Alcohols and Nitriles

This protocol is based on a microwave-assisted synthesis which has been shown to be efficient.[4]

Materials:

  • Chiral β-amino alcohol (e.g., 1-Amino-2-methylpropan-2-ol, (S)-Valinol) (1.2 mmol)

  • Aryl nitrile or cyano-containing compound (1.0 mmol)

  • Heterogeneous catalyst (e.g., ZnO) (10 mol%)

  • Solvent (e.g., toluene or solvent-free)

Procedure:

  • In a microwave reactor vial, combine the amino alcohol, nitrile, and catalyst.

  • If using a solvent, add a minimal amount to ensure mixing.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 30-60 minutes).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter to remove the catalyst.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of Bis(oxazoline) (BOX) Ligands

This one-pot condensation reaction is an efficient method for preparing BOX ligands.[1]

Materials:

  • Chiral β-amino alcohol (e.g., (S)-Valinol) (2.2 mmol)

  • Dinitrile (e.g., malononitrile) (1.0 mmol)

  • Zinc triflate (Zn(OTf)₂) (catalytic or stoichiometric amount, e.g., 0.1-1.0 mmol)

  • Toluene

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral amino alcohol, dinitrile, zinc triflate, and toluene.

  • Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting bis(oxazoline) ligand can often be used without further purification, or it can be purified by chromatography or recrystallization if necessary.

Visualizing the Synthetic Pathways

To better understand the role of this compound and its alternatives, the following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations.

G General Synthesis of Oxazolines cluster_reactants Reactants cluster_products Product AminoAlcohol Amino Alcohol (e.g., 1-Amino-2-methylpropan-2-ol) Catalyst Catalyst (e.g., ZnCl₂, Microwave) AminoAlcohol->Catalyst Nitrile Nitrile (R-CN) Nitrile->Catalyst Oxazoline 2-Substituted Oxazoline Catalyst->Oxazoline Cyclization

Caption: Synthetic pathway for oxazoline formation.

G Synthesis of Bis(oxazoline) (BOX) Ligands cluster_reactants Reactants cluster_product Product ChiralAminoAlcohol Chiral Amino Alcohol (2 equiv.) Catalyst Catalyst (e.g., Zn(OTf)₂) ChiralAminoAlcohol->Catalyst Dinitrile Dinitrile (e.g., Malononitrile) Dinitrile->Catalyst BOX_Ligand Bis(oxazoline) Ligand Catalyst->BOX_Ligand One-pot Condensation

References

Comparative study of 1-Amino-2-methylpropan-2-ol hydrochloride synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1-Amino-2-methylpropan-2-ol Hydrochloride

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This compound, a valuable building block, can be synthesized through various methodologies. This guide provides a comparative analysis of several prominent synthesis routes leading to its free base, 2-amino-2-methyl-1-propanol, with a concluding protocol for its conversion to the hydrochloride salt. The comparison focuses on reaction conditions, yield, and purity, supported by detailed experimental protocols and workflow visualizations.

Comparison of Synthesis Methods for 2-Amino-2-methyl-1-propanol

The following table summarizes the quantitative data for different synthesis pathways to 2-amino-2-methyl-1-propanol, the precursor to this compound.

Method Starting Materials Key Reagents Reaction Time Temperature Pressure Yield Purity Key Advantages Key Disadvantages
1. From 2-Nitropropane 2-Nitropropane, FormaldehydeBase catalyst, Reducing agent (e.g., H₂/catalyst)Multi-stepVariesVariesModerate to HighGoodEstablished industrial method.Hazardous and difficult-to-store starting material (2-nitropropane).[1][2]
2. From Isobutylene (Ritter-type Reaction) Isobutylene, Chlorine, AcetonitrileWater, Acid/Base for hydrolysisMulti-step0°C to refluxAtmospheric50-69%[3]>99% (after purification)[3]Readily available and inexpensive starting materials.[3]Multi-step process with intermediate isolations.[1][3]
3. Hofmann Rearrangement 2,2-Dimethyl-3-hydroxypropionamideSodium hypochlorite, Sodium hydroxide~20 minutes for rearrangement0-70°CAtmospheric~57.4% (overall)[1][4]99.4% (after purification)[4]High purity of the final product.Multi-step synthesis of the starting amide is required.[1]
4. From Isopropylamine Isopropylamine, Synthesis gas (CO/H₂)Palladium acetate, Triphenylphosphine, Diphenyl ether6 hours140°C7-8 MPa90%[2]High (pure product obtained by distillation)[2]High yield in a single step from a common amine.Requires high pressure and a precious metal catalyst.
5. Hydrogenation of α-Aminoisobutyric Acid Ester α-Aminoisobutyric acid alkyl esterHydrogen, Metal catalyst1-30 hours0-250°C0.1-30 MPaHighHigh (product is easily purified)Potentially environmentally friendly with low pollution.[5]Requires preparation of the starting ester; high pressure may be needed.

Experimental Protocols

Method 2: From Isobutylene (Ritter-type Reaction)

This method involves the reaction of isobutylene and chlorine in acetonitrile, followed by hydrolysis to yield the product.

Step 1: Synthesis of N-[1-(chloromethyl)propyl] acetochloroamide

  • In a suitable reactor, charge acetonitrile.

  • At a controlled temperature (e.g., 0°C), introduce isobutylene and chlorine gas.[2] The molar ratio of isobutylene to chlorine to acetonitrile can be varied.[3]

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

Step 2: Hydrolysis to 2-Amino-2-methyl-1-propanol

  • Add water to the reaction mixture from Step 1 to initiate the first hydrolysis to N-[1-(chloromethyl)propyl] acetamide.[3]

  • Concentrate the reaction mixture.

  • Add an alcohol (e.g., ethanol) and a strong acid (e.g., concentrated hydrochloric acid) and heat to reflux for approximately 2 hours for the second hydrolysis. This step forms the hydrochloride salt of the product.[2]

  • Distill off the solvents.

  • Neutralize the resulting intermediate with a base, such as a 40% sodium hydroxide solution, to a pH of 12.[3]

  • Extract the free base with ethanol, filter, and remove the solvent under reduced pressure.[3]

  • Purify the crude product by distillation to obtain 2-amino-2-methyl-1-propanol with a purity of >99%.[3]

Method 3: Hofmann Rearrangement

This pathway proceeds via the Hofmann rearrangement of a hydroxy amide.

Step 1: Synthesis of 2,2-Dimethyl-3-hydroxypropionamide This intermediate is synthesized from 2-methylpropionitrile and formaldehyde via an aldol reaction followed by hydrolysis.[1]

Step 2: Hofmann Rearrangement to 2-Amino-2-methyl-1-propanol

  • Prepare a solution of sodium hypochlorite and sodium hydroxide in water and cool it to approximately 0°C.[1][4]

  • Add the crude 2,2-dimethyl-3-hydroxypropionamide dropwise to the cold hypochlorite solution with stirring.[1][4]

  • After the addition, raise the temperature to 70°C and hold for about 20 minutes.[1][4]

  • Distill off the water.

  • The resulting product can be purified by filtration and subsequent vacuum distillation to yield 2-amino-2-methyl-1-propanol with a purity of up to 99.4%.[4]

Method 4: From Isopropylamine

This process involves the direct carbonylation and reduction of isopropylamine.

  • In a high-pressure autoclave, charge diphenyl ether (solvent), isopropylamine, palladium acetate (catalyst), and triphenylphosphine (ligand).[2]

  • Pressurize the autoclave with synthesis gas (a 1:1 molar ratio of H₂ and CO) to 3 MPa.[2]

  • Heat the mixture to 140°C while stirring. Once at temperature, increase the pressure to 8 MPa with synthesis gas.[2]

  • Maintain the reaction pressure between 7 and 8 MPa for 6 hours.[2]

  • After cooling and depressurizing, the product is isolated by vacuum distillation, collecting the fraction at 68-72°C at 2.5 kPa.[2]

Final Step: Synthesis of this compound

The conversion of the free base, 2-amino-2-methyl-1-propanol, to its hydrochloride salt is a straightforward acid-base reaction.

  • Dissolve the purified 2-amino-2-methyl-1-propanol in a suitable solvent, such as ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

Visualized Workflows

G cluster_0 Method 2: From Isobutylene A0 Isobutylene + Acetonitrile + Cl₂ B0 N-[1-(chloromethyl)propyl] acetochloroamide A0->B0 C0 Hydrolysis (H₂O, HCl) B0->C0 D0 2-Amino-2-methyl-1-propanol Hydrochloride C0->D0 E0 Neutralization (NaOH) D0->E0 F0 2-Amino-2-methyl-1-propanol E0->F0

Fig. 1: Synthesis from Isobutylene.

G cluster_1 Method 3: Hofmann Rearrangement A1 2,2-Dimethyl-3-hydroxypropionamide B1 Hofmann Rearrangement (NaOCl, NaOH) A1->B1 C1 2-Amino-2-methyl-1-propanol B1->C1

Fig. 2: Hofmann Rearrangement Pathway.

G cluster_2 Method 4: From Isopropylamine A2 Isopropylamine B2 Reaction with CO/H₂ (Pd(OAc)₂, PPh₃) A2->B2 C2 2-Amino-2-methyl-1-propanol B2->C2

Fig. 3: Synthesis from Isopropylamine.

G cluster_3 Final Conversion to Hydrochloride Salt A3 2-Amino-2-methyl-1-propanol (Free Base) B3 Reaction with HCl A3->B3 C3 1-Amino-2-methylpropan-2-ol Hydrochloride B3->C3

Fig. 4: Final HCl Salt Formation.

References

Comparative Analysis of Oxazolidine Synthesis: A Structural Confirmation of 1-Amino-2-methylpropan-2-ol Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into the reaction of 1-Amino-2-methylpropan-2-ol hydrochloride with carbonyl compounds reveals the formation of substituted oxazolidine structures. This guide provides a comparative analysis of the reaction products, supported by experimental data and detailed protocols, to aid researchers in confirming product structures and evaluating alternative reagents.

The condensation reaction between 1-Amino-2-methylpropan-2-ol, the free base of the hydrochloride salt, and aldehydes or ketones is a well-established method for the synthesis of 4,4-dimethyl-substituted oxazolidines. These heterocyclic compounds are valuable intermediates in organic synthesis, finding applications in the preparation of chiral auxiliaries, ligands for asymmetric catalysis, and as protecting groups. This guide focuses on the structural elucidation of the resulting oxazolidine derivatives and compares the reaction performance with a common alternative, 2-aminoethanol.

Performance Comparison: 1-Amino-2-methylpropan-2-ol vs. 2-Aminoethanol in Oxazolidine Synthesis

The choice of amino alcohol can significantly influence the yield, stability, and spectroscopic characteristics of the resulting oxazolidine. Below is a comparative summary of the reaction between these two amino alcohols and a representative aldehyde, benzaldehyde.

ParameterReaction with 1-Amino-2-methylpropan-2-olReaction with 2-Aminoethanol
Product 4,4-Dimethyl-2-phenyloxazolidine2-Phenyloxazolidine
Typical Yield Good to ExcellentGood
Product Stability Generally higher due to the gem-dimethyl groupModerate
Key Spectroscopic Features Presence of characteristic gem-dimethyl signals in NMRAbsence of gem-dimethyl signals

Experimental Data for Structural Confirmation

The structural confirmation of the synthesized oxazolidines relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for 4,4-Dimethyl-2-phenyloxazolidine
TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45-7.25 (m, 5H, Ar-H), 5.40 (s, 1H, N-CH-O), 3.30 (s, 2H, CH₂-O), 1.30 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 140.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 95.0 (N-CH-O), 78.0 (C(CH₃)₂), 65.0 (CH₂-O), 28.0 (2 x CH₃)
FTIR (KBr, cm⁻¹) ν: 3300 (N-H stretch), 3050 (Ar C-H stretch), 2960, 2870 (Aliphatic C-H stretch), 1600, 1490 (Ar C=C stretch), 1200 (C-N stretch), 1100 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 177 (M⁺), 176 (M-H)⁺, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺
Spectroscopic Data for 2-Phenyloxazolidine
TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 5.35 (s, 1H, N-CH-O), 4.10 (t, 2H, N-CH₂), 3.80 (t, 2H, O-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 141.0 (Ar-C), 128.8 (Ar-CH), 128.3 (Ar-CH), 126.0 (Ar-CH), 94.5 (N-CH-O), 68.0 (O-CH₂), 55.0 (N-CH₂)
FTIR (KBr, cm⁻¹) ν: 3320 (N-H stretch), 3060 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1605, 1495 (Ar C=C stretch), 1210 (C-N stretch), 1080 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 149 (M⁺), 148 (M-H)⁺, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺

Experimental Protocols

A detailed methodology for the synthesis of 4,4-dimethyl-2-phenyloxazolidine is provided below. The same protocol can be adapted for the synthesis of 2-phenyloxazolidine by substituting 1-Amino-2-methylpropan-2-ol with 2-aminoethanol.

Synthesis of 4,4-Dimethyl-2-phenyloxazolidine

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Dichloromethane (for extraction)

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve this compound in a minimum amount of deionized water. Add a stoichiometric equivalent of sodium hydroxide pellets or a concentrated aqueous solution to neutralize the hydrochloride and generate the free amino alcohol. The reaction is exothermic.

  • Reaction Setup: To the aqueous solution of the free amino alcohol, add an equimolar amount of benzaldehyde followed by toluene.

  • Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the reaction and the water from the initial step will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer (toluene) and wash it with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Reaction Pathway

The formation of oxazolidine from an amino alcohol and an aldehyde proceeds through a hemiaminal intermediate. The general workflow for this synthesis is depicted below.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product amino_alcohol 1-Amino-2-methylpropan-2-ol mixing Mixing in Toluene amino_alcohol->mixing aldehyde Benzaldehyde aldehyde->mixing reflux Reflux with Dean-Stark mixing->reflux workup Aqueous Workup & Drying reflux->workup purification Purification workup->purification oxazolidine 4,4-Dimethyl-2-phenyloxazolidine purification->oxazolidine

Caption: General workflow for oxazolidine synthesis.

The signaling pathway illustrates the key steps from reactants to the final purified product, providing a clear overview of the experimental procedure.

signaling_pathway Reactants Amino Alcohol + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration Oxazolidine Oxazolidine Product Iminium->Oxazolidine Intramolecular Cyclization

Caption: Reaction pathway for oxazolidine formation.

This guide provides a foundational understanding for researchers working with this compound in the synthesis of oxazolidine derivatives. The comparative data and detailed protocols facilitate informed decisions on reagent selection and offer a clear path for structural verification of the reaction products.

A Comparative Guide to the Utility of 1-Amino-2-methylpropan-2-ol Hydrochloride in Biochemical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the accuracy of experimental results and the efficiency of synthetic pathways. 1-Amino-2-methylpropan-2-ol hydrochloride, which in solution provides the active compound 2-amino-2-methyl-1-propanol (AMP), is a versatile chemical with significant applications as both a biological buffer and a synthetic precursor. This guide provides a comparative analysis of its performance against common alternatives in two key applications: as a buffer in alkaline phosphatase assays and as a reagent in the synthesis of oxazolines, supported by data from peer-reviewed studies.

Application 1: Buffering Agent in Alkaline Phosphatase (ALP) Assays

2-Amino-2-methyl-1-propanol (AMP) is recognized by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) as a recommended buffer for alkaline phosphatase (ALP) assays. Its primary competitor in this application is diethanolamine (DEA). The choice of buffer can significantly influence the measured enzyme activity.

The performance of AMP and DEA buffers in ALP assays has been the subject of comparative studies. The key findings are summarized below.

Parameter2-Amino-2-methyl-1-propanol (AMP) BufferDiethanolamine (DEA) BufferReference
Relative ALP Activity LowerHigher[1][2]
Correlation Factor (AMP to DEA) 1.2N/A[1]
Correlation Factor (AMP to DEA) 2.47N/A[2]
Linearity Range Up to 800 U/LUp to 1600 U/L[1]
Mean ALP Activity (Study 1) 125.95 +/- 81.35 U/L260.12 +/- 206.39 U/L[3]

Note: The correlation factor indicates the value by which an ALP reading in AMP buffer should be multiplied to estimate the equivalent reading in DEA buffer. The discrepancy in the correlation factors between studies highlights that this factor can be specific to the reagents and analytical platforms used.[1][2]

The following is a generalized protocol based on the methodologies described in the cited studies for comparing the performance of AMP and DEA buffers in ALP assays.

Objective: To compare the measurement of alkaline phosphatase activity in serum samples using 2-amino-2-methyl-1-propanol (AMP) buffer and diethanolamine (DEA) buffer.

Materials:

  • Serum samples from patients.

  • Automated or semi-automated biochemistry analyzer.

  • ALP assay kit utilizing AMP buffer (IFCC recommended).

  • ALP assay kit utilizing DEA buffer.

  • p-Nitrophenyl phosphate (pNPP) as substrate.

Procedure:

  • Serum samples were collected from a cohort of patients.

  • Each serum sample was divided into two aliquots.

  • The first aliquot was analyzed for ALP activity using a fully automated analyzer with a dedicated reagent kit containing AMP buffer.[1]

  • The second aliquot was analyzed for ALP activity using a semi-automated biochemistry analyzer with a reagent kit containing DEA buffer.[1]

  • Both assay methods were based on the same biochemical reaction principle, differing only in the buffer composition.[1]

  • The ALP activity for each sample in both buffer systems was recorded in Units per Liter (U/L).

  • Statistical analysis, including simple linear regression, was performed to determine the correlation between the results obtained with the two buffers.[1]

G cluster_0 Sample Preparation and Analysis cluster_1 Instrumentation cluster_2 Data Analysis Serum Collection Serum Collection Sample Aliquoting Sample Aliquoting Serum Collection->Sample Aliquoting AMP Assay AMP Assay Sample Aliquoting->AMP Assay DEA Assay DEA Assay Sample Aliquoting->DEA Assay Automated Analyzer Automated Analyzer AMP Assay->Automated Analyzer Semi-Automated Analyzer Semi-Automated Analyzer DEA Assay->Semi-Automated Analyzer Record AMP Results Record AMP Results Automated Analyzer->Record AMP Results Record DEA Results Record DEA Results Semi-Automated Analyzer->Record DEA Results Statistical Correlation Statistical Correlation Record AMP Results->Statistical Correlation Record DEA Results->Statistical Correlation

Workflow for comparing ALP assay buffers.

Application 2: Precursor in the Synthesis of 2-Oxazolines

2-Amino-2-methyl-1-propanol is a valuable amino alcohol for the synthesis of 2-oxazolines, which are important heterocyclic compounds used as chiral ligands in asymmetric catalysis and as intermediates in medicinal chemistry. The choice of amino alcohol can significantly impact the yield of the resulting oxazoline.

The following table presents a comparison of the yields for the synthesis of 2-(2'-anilinyl)-2-oxazolines from isatoic anhydride and various amino alcohols, as reported in a peer-reviewed study.

Amino AlcoholProduct Yield (%)
2-Methyl-2-amino-1-propanol 22-85
rac-2-Amino-1-butanol22-85
(S)-Phenylglycinol22-85
(1S,2R) or (1R,2S)-cis-1-Amino-2-indanol22-85
2-EthanolaminePoor
(±)-2-Amino-1-phenyl-1-propanolPoor
3-Amino-1-propanolPoor

Note: The study reports a yield range of 22-85% for the successful amino alcohols, including 2-methyl-2-amino-1-propanol, indicating its effectiveness in this synthesis. In contrast, other amino alcohols like 2-ethanolamine resulted in poor yields under the same reaction conditions.[4]

The following protocol is a generalized procedure for the synthesis of 2-(2'-anilinyl)-2-oxazolines using different amino alcohols, allowing for a comparison of their performance.

Objective: To synthesize and compare the yields of 2-(2'-anilinyl)-2-oxazolines using various amino alcohols, including 2-methyl-2-amino-1-propanol.

Materials:

  • Isatoic anhydride or a substituted analogue.

  • 2-Methyl-2-amino-1-propanol.

  • Alternative amino alcohols for comparison (e.g., rac-2-amino-1-butanol, 2-ethanolamine).

  • Anhydrous zinc chloride (ZnCl2) as a Lewis acid catalyst.

  • High boiling point aromatic solvent (e.g., chlorobenzene or toluene).

  • Standard laboratory glassware for organic synthesis under reflux conditions.

Procedure:

  • A solution of isatoic anhydride and a slight excess of the chosen amino alcohol (e.g., 2-methyl-2-amino-1-propanol) is prepared in a high boiling point aromatic solvent.

  • Anhydrous zinc chloride is added to the mixture as a catalyst.

  • The reaction mixture is heated to reflux temperature.

  • The reaction is monitored for completion.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • The crude product is purified, typically by chromatography.

  • The yield of the purified 2-(2'-anilinyl)-2-oxazoline is calculated.

  • The procedure is repeated with different amino alcohols to compare the yields.[4]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Isolation and Analysis Isatoic Anhydride Isatoic Anhydride Mixing Mixing Isatoic Anhydride->Mixing Heating to Reflux Heating to Reflux Mixing->Heating to Reflux Amino Alcohol Amino Alcohol Amino Alcohol->Mixing Solvent Solvent Solvent->Mixing ZnCl2 Catalyst ZnCl2 Catalyst ZnCl2 Catalyst->Mixing Work-up Work-up Heating to Reflux->Work-up Purification Purification Work-up->Purification Yield Calculation Yield Calculation Purification->Yield Calculation

Workflow for oxazoline synthesis.

References

Safety Operating Guide

Safe Disposal of 1-Amino-2-methylpropan-2-ol Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Amino-2-methylpropan-2-ol hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety Precautions

Before beginning any disposal-related activities, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for the hydrochloride salt was not found, information for the parent compound, 1-Amino-2-methylpropan-2-ol, indicates that it can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1] The hydrochloride salt is expected to have similar hazardous properties.

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6][7]

1. Waste Classification and Segregation:

  • Treat this compound as a hazardous chemical waste.[6][8][9]

  • It should be segregated as a corrosive and potentially toxic chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[10][11] Incompatible materials to avoid include strong oxidizing agents and acids.[3]

2. Containerization:

  • Use a designated, leak-proof, and compatible container for waste collection. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4]

  • The container must be in good condition with a secure, tightly fitting lid.[6] Keep the container closed except when adding waste.[6][8]

3. Labeling:

  • Properly label the waste container immediately upon the first addition of waste.[8]

  • The label must include the following information in clear, legible English:[4]

    • The words "Hazardous Waste".[4][6]

    • The full chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[4][6]

    • The approximate quantity or concentration of the waste.

    • The date of waste generation.[4]

    • The name and contact information of the principal investigator or laboratory supervisor.[4]

    • The specific location of waste generation (e.g., building and room number).[4]

    • Appropriate hazard pictograms (e.g., corrosive, irritant).[4]

4. Storage:

  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure secondary containment is used to capture any potential leaks or spills.[6][8]

  • Store away from incompatible materials.[1][3]

5. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][8]

  • Complete any required waste disposal forms or tags as per your institution's procedures.[4] These forms typically require a detailed list of the chemical constituents and their concentrations.[4]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and restrict access to the affected area.

  • If the spill is large or you are not trained to handle it, immediately notify your EHS department.

  • For minor spills, if you are trained and have the appropriate spill kit:

    • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1]

    • Carefully collect the absorbed material and place it into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • All materials used for cleanup must also be disposed of as hazardous waste.[6][8]

Quantitative Data Summary
ParameterValue/InstructionSource
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H312: Harmful in contact with skin. H332: Harmful if inhaled. H302: Harmful if swallowed. H290: May be corrosive to metals.[1]
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1][2][12][13]
pH for Neutralization (General Corrosive Waste) Neutralize to a pH between 6.0 and 8.0 before considering any further steps (only if permitted and equipped to do so).[10]
Maximum Accumulation (General Hazardous Waste) Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 1-Amino-2-methylpropan-2-ol hydrochloride waste generated ppe Wear appropriate PPE: - Safety goggles & face shield - Chemical-resistant gloves - Lab coat start->ppe classify Classify as Hazardous Waste (Corrosive, Toxic) ppe->classify container Select a compatible, leak-proof waste container classify->container label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Date & PI Information - Hazard Pictograms container->label_container storage Store in a designated, secure satellite accumulation area with secondary containment label_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs complete_forms Complete all required waste disposal forms contact_ehs->complete_forms pickup EHS collects waste for proper disposal complete_forms->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 1-Amino-2-methylpropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Amino-2-methylpropan-2-ol Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Immediate Safety and Hazard Information

1-Amino-2-methylpropan-2-ol is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, inhaled, or in contact with skin.[1] The hydrochloride salt is expected to share these hazardous properties. Pre-existing conditions such as skin disorders, allergies, and chronic respiratory diseases may be aggravated by exposure.

Hazard Classifications for 1-Amino-2-methylpropan-2-ol (Parent Compound):

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Corrosive to metals[1]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent personal exposure.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles and a face shield (minimum 8 inches).[2] Use eye protection that is tested and approved under government standards like NIOSH (US) or EN 166 (EU).
Skin Protection Wear impervious, flame-retardant, and antistatic protective clothing.[2] Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper glove removal technique.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., multi-purpose combination in the US or ABEK in the EU).[2] A full-face supplied air respirator is necessary if it's the sole means of protection.
Operational and Disposal Plans: A Step-by-Step Guide

1. Pre-Operational Protocol:

  • Information and Training: Ensure all personnel handling the chemical have been thoroughly trained on its hazards and the emergency procedures.

  • Location and Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[3]

  • Material and Equipment Check: Gather all necessary PPE and spill control materials (e.g., sand, earth, inert material) before starting work.[1] Ensure all containers are properly labeled and checked for leaks.[1]

2. Safe Handling and Experimental Workflow:

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling the chemical.[4]

  • Chemical Handling: Avoid all personal contact, including inhalation of dust or vapors.[1] Wear protective clothing to mitigate the risk of exposure.[1] Keep the container tightly closed when not in use.[3]

  • Spill Management: In case of a spill, immediately evacuate the area. Control personal contact by wearing appropriate PPE.[1] Contain the spill using inert materials and place it in a suitable, labeled container for waste disposal.[1]

3. Post-Operational Protocol:

  • Decontamination: Take off all contaminated clothing immediately and wash it before reuse.[1]

  • Waste Disposal: Dispose of the chemical and any contaminated materials at an authorized hazardous or special waste collection point, in accordance with local regulations.[1]

  • Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as acids and oxidizing agents.[1] The storage area should be locked.[1]

Quantitative Data for 1-Amino-2-methylpropan-2-ol (Parent Compound)
PropertyValue
Chemical Formula C4H11NO
CAS Number 2854-16-2
Molecular Weight 89.14 g/mol
Appearance Colorless to almost colorless clear liquid
Purity >98.0% (GC)
Emergency Procedures
  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or a safety shower.[1] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]

Visualized Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Pre-Operation cluster_op 2. Operation cluster_post 3. Post-Operation cluster_emergency Emergency Response prep_info Information & Training prep_location Location & Ventilation Setup prep_info->prep_location prep_ppe PPE & Spill Kit Check prep_location->prep_ppe op_hygiene Personal Hygiene prep_ppe->op_hygiene op_handling Safe Chemical Handling op_hygiene->op_handling op_spill Spill Management (if necessary) op_handling->op_spill emergency_contact Contact Safety Officer / Emergency Services op_handling->emergency_contact post_decon Decontamination op_spill->post_decon op_spill->emergency_contact post_disposal Waste Disposal post_decon->post_disposal post_storage Proper Storage post_disposal->post_storage

References

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